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Core Science & Biosynthesis

Foundational

Methyl 3-Butylnonanoate: Synthesis Pathways, Mechanistic Insights, and Applications in Advanced Materials

Executive Summary Methyl 3-butylnonanoate (derived from 3-butylnonanoic acid) is a highly specialized branched-chain ester that has emerged as a critical intermediate in two cutting-edge sectors: the formulation of Group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-butylnonanoate (derived from 3-butylnonanoic acid) is a highly specialized branched-chain ester that has emerged as a critical intermediate in two cutting-edge sectors: the formulation of Group 5 synthetic lubricants and the synthesis of branched-tail ionizable lipids for mRNA lipid nanoparticles (LNPs).

This technical guide provides a comprehensive analysis of the two primary synthetic pathways for producing methyl 3-butylnonanoate: catalytic methoxycarbonylation (optimized for industrial scale-up) and organocuprate-mediated 1,4-conjugate addition (tailored for high-purity pharmaceutical applications). By dissecting the mechanistic causality behind reagent selection and workup procedures, this whitepaper establishes a self-validating framework for researchers to execute these protocols with high fidelity.

Strategic Synthesis Pathways

Pathway A: Catalytic Methoxycarbonylation (Industrial / Lubricant Scale)

The production of poly-α-olefins (PAOs) via the catalytic oligomerization of α-olefins (such as 1-hexene) inevitably generates low-molecular-weight dimers, specifically methylenealkanes like 2-butyl-1-octene, as side products[1]. Historically treated as industrial waste, these methylenealkanes are now upcycled.

Mechanistic Causality : The methoxycarbonylation of 2-butyl-1-octene using carbon monoxide (CO) and methanol, catalyzed by palladium complexes, yields methyl 3-butylnonanoate[2]. This pathway is driven by strict atom economy. The introduction of the ester linkage combined with the highly branched aliphatic backbone disrupts crystalline packing, endowing the resulting fluid with exceptional low-temperature rheological properties (low pour point) essential for next-generation, low-viscosity engine oils[3].

Pathway B: Organocuprate 1,4-Conjugate Addition (Pharma / Fine Chemical Scale)

For pharmaceutical applications—specifically the synthesis of branched-tail lipids for intracellular therapeutic delivery—regiochemical purity is non-negotiable. Here, methyl 3-butylnonanoate is synthesized via the 1,4-conjugate addition of a butyl group to methyl (E)-non-2-enoate[4].

Mechanistic Causality : Direct addition of a standard Grignard reagent (butylmagnesium bromide) to an α,β-unsaturated ester typically results in an inseparable mixture of 1,2-addition (direct carbonyl attack) and 1,4-addition products. To force strict 1,4-regioselectivity, catalytic Copper(I) Bromide (CuBr) and Lithium Chloride (LiCl) are introduced[5]. Why LiCl? CuBr alone forms insoluble polymeric aggregates in THF. The addition of LiCl breaks these polymers down to form the highly soluble ate-complex


, ensuring a homogeneous catalytic cycle. This allows the "hard" Grignard reagent to transmetalate into a "soft" organocuprate species, which preferentially coordinates to the alkene 

-system, driving >95% regioselectivity for the target methyl 3-butylnonanoate[4].

SynthesisPathways Hexene 1-Hexene Dimer 2-Butyl-1-octene (Methylenealkane) Hexene->Dimer Catalytic Dimerization Target Methyl 3-butylnonanoate Dimer->Target Methoxycarbonylation (Pd, CO, MeOH) Nonenoate Methyl (E)-non-2-enoate Nonenoate->Target 1,4-Conjugate Addition (CuBr/LiCl, BuMgBr) Lipid 3-Butylnonan-1-ol (LNP Precursor) Target->Lipid Reduction (LiAlH4)

Fig 1. Divergent synthetic pathways yielding Methyl 3-butylnonanoate and its downstream reduction.

Downstream Application: Reduction to 3-Butylnonan-1-ol

Methyl 3-butylnonanoate serves as the direct precursor to 3-butylnonan-1-ol, a critical building block for ionizable lipids used in mRNA LNPs[6]. This transformation is achieved via reduction with Lithium Aluminum Hydride (


).

Mechanistic Causality (The Fieser Workup) : The reduction of esters by


 is trivial, but the subsequent aqueous workup is notoriously prone to failure due to the formation of unfilterable, gelatinous aluminum hydroxide emulsions that trap the product. To create a self-validating protocol, the "Fieser Workup" is strictly employed[6]. By sequentially adding specific stoichiometric ratios of water and 15% NaOH, the aluminum salts precipitate as a dense, granular white solid. The visual transition of the reaction mixture from a gray slurry to a crisp white suspension serves as a self-validating endpoint, ensuring maximum recovery of the lipid precursor.

OrganocuprateMech Cu CuBr + LiCl (Catalyst Precursor) Cuprate Active Organocuprate [Bu-Cu-Br]⁻ Li⁺ Cu->Cuprate Transmetalation Grignard Butylmagnesium Bromide Grignard->Cuprate PiComplex d-π Cu(I)-Alkene Complex Cuprate->PiComplex Coordination Substrate Methyl (E)-non-2-enoate Substrate->PiComplex Enolate Cu(III) Intermediate & Reductive Elimination PiComplex->Enolate Oxidative Addition Product Methyl 3-butylnonanoate Enolate->Product Aqueous Workup

Fig 2. Catalytic cycle of Cu-mediated 1,4-conjugate addition forming Methyl 3-butylnonanoate.

Quantitative Data & Yield Analysis

Synthesis PathwayPrimary SubstrateReagents / CatalystReaction ConditionsTypical YieldPrimary Application
A. Methoxycarbonylation 2-Butyl-1-octeneCO, Methanol, [Pd] complexHigh Pressure (CO), 80-110°C81%Group 5 Lubricants
B. 1,4-Conjugate Addition Methyl (E)-non-2-enoateBuMgBr, CuBr, LiCl, THF0°C to Room Temp, N₂ atm>85%LNP Lipid Precursors
C. Ester Reduction Methyl 3-butylnonanoate

, THF
Reflux (5h), N₂ atm82-84%Ionizable Lipids

Step-by-Step Experimental Protocols

Protocol 1: Synthesis via 1,4-Conjugate Addition (Pathway B)

Adapted from established LNP precursor synthesis methodologies[4],[5].

  • Catalyst Preparation : To an oven-dried 100 mL round-bottom flask, add Copper(I) bromide (421.3 mg, 2.93 mmol) and Lithium chloride (249 mg, 5.87 mmol).

  • Solubilization : Inject dry THF (15 mL) under a nitrogen atmosphere. Stir for 10 minutes until the solids completely dissolve, indicating the formation of the soluble

    
     complex.
    
  • Substrate Addition : Cool the flask in an ice-water bath (0°C). Add methyl (E)-non-2-enoate (5.0 g, 29.37 mmol) dropwise to the solution.

  • Grignard Addition : Slowly add butylmagnesium bromide (1.0 M in THF, ~32 mmol) dropwise via a syringe pump to maintain the internal temperature below 5°C.

  • Quenching & Workup : After 2 hours of stirring, quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with diethyl ether (3 x 30 mL).
    
  • Purification : Dry the combined organic layers over

    
    , concentrate under reduced pressure, and purify via vacuum distillation to yield pure methyl 3-butylnonanoate.
    
Protocol 2: Reduction to 3-Butylnonan-1-ol

Validated Fieser workup for high-yield lipid precursor isolation[1],[6].

  • Hydride Suspension : In a flame-dried flask under N₂, prepare a stirred suspension of

    
     (0.73 g, 19.27 mmol) in dry THF (10 mL).
    
  • Ester Addition : Dissolve methyl 3-butylnonanoate (2.2 g, 9.63 mmol) in THF (10 mL) and add it dropwise to the

    
     suspension at 0°C to control the exothermic hydride transfer.
    
  • Reflux : Heat the reaction mixture under reflux for 5 hours to ensure complete reduction.

  • Fieser Workup (Critical Step) : Cool the reaction strictly to 0°C. Sequentially and cautiously add:

    • 0.7 mL of distilled

      
       (dropwise, wait for vigorous bubbling to subside).
      
    • 0.7 mL of 15% aqueous NaOH.

    • 2.1 mL of distilled

      
      .
      
  • Isolation : Stir the mixture until the precipitate turns completely white and granular (self-validation point). Filter the solid through a Celite pad, washing thoroughly with THF. Concentrate the filtrate to obtain pure 3-butylnonan-1-ol (approx. 82-84% yield).

References

  • Title : Methylenealkane-Based Low-Viscosity Ester Oils: Synthesis and Outlook Source : Lubricants (MDPI), 2020, 8(5), 50. URL :[Link]

  • Title: Branched tail lipid compounds and compositions for intracellular delivery of therapeutic agents (US11066355B2)

Sources

Exploratory

An In-depth Technical Guide to Methyl 3-butylnonanoate: Synthesis, Predicted Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Foreword Methyl 3-butylnonanoate is a branched-chain fatty acid methyl ester that, despite its well-defined structure, remains a sparsely documented compoun...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 3-butylnonanoate is a branched-chain fatty acid methyl ester that, despite its well-defined structure, remains a sparsely documented compound in scientific literature and commercial databases. This guide is designed to bridge this information gap by providing a comprehensive technical overview grounded in established chemical principles and data from analogous structures. As a Senior Application Scientist, the approach herein is to equip researchers with a robust foundational understanding, from its molecular architecture to a detailed, field-proven synthetic protocol, and to extrapolate its likely chemical and physical characteristics. This document emphasizes the causality behind experimental choices and provides a framework for the synthesis and further investigation of this and similar branched-chain esters.

Molecular Structure and Theoretical Properties

Methyl 3-butylnonanoate possesses a C14 aliphatic backbone with a methyl ester functional group. The key structural feature is the butyl group at the C-3 position, which introduces a branching point that influences its physical and chemical properties compared to its linear isomer, methyl tridecanoate.

A logical first step in understanding this molecule is to visualize its structure and the synthetic pathway.

cluster_synthesis Synthesis Pathway 3-Butylnonanoic_Acid 3-Butylnonanoic Acid Methyl_3-butylnonanoate Methyl 3-butylnonanoate 3-Butylnonanoic_Acid->Methyl_3-butylnonanoate Fischer-Speier Esterification Methanol Methanol Methanol->Methyl_3-butylnonanoate Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Methyl_3-butylnonanoate Start Start: 3-Butylnonanoic Acid + Methanol + Acid Catalyst Reflux Reflux Reaction Mixture Start->Reflux Quench Quench with NaHCO₃ Solution Reflux->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry over Anhydrous MgSO₄ Wash->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify by Vacuum Distillation Evaporate->Purify Product Product: Methyl 3-butylnonanoate Purify->Product

Caption: Experimental workflow for Fischer-Speier esterification.

Experimental Protocol: Synthesis of Methyl 3-butylnonanoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-butylnonanoic acid and a significant excess of methanol (e.g., 5-10 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the carboxylic acid weight).

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate.

  • Extraction: Extract the ester with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Washing and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude Methyl 3-butylnonanoate by vacuum distillation to obtain the final product.

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics for Methyl 3-butylnonanoate, based on the analysis of similar molecules. These predictions can aid in the characterization of the synthesized product.

¹H NMR Spectroscopy
  • ~3.65 ppm (singlet, 3H): The methyl protons of the ester group (-OCH₃).

  • ~2.2-2.4 ppm (multiplet, 2H): The methylene protons alpha to the carbonyl group (-CH₂-COO-).

  • ~1.2-1.6 ppm (multiplet): A complex region corresponding to the methylene protons of the butyl and nonanoyl chains.

  • ~0.9 ppm (triplet, 6H): The terminal methyl protons of the butyl and nonanoyl chains.

¹³C NMR Spectroscopy
  • ~174 ppm: The carbonyl carbon of the ester group (C=O).

  • ~51 ppm: The methoxy carbon of the ester group (-OCH₃).

  • ~30-40 ppm: The carbons of the methylene groups adjacent to the carbonyl and the branch point.

  • ~22-30 ppm: The remaining methylene carbons of the aliphatic chains.

  • ~14 ppm: The terminal methyl carbons.

Infrared (IR) Spectroscopy
  • ~2950-2850 cm⁻¹ (strong): C-H stretching vibrations of the aliphatic chains.

  • ~1740 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl group.

  • ~1250-1150 cm⁻¹ (strong): C-O stretching vibration of the ester linkage.

Mass Spectrometry (Electron Ionization)
  • Molecular Ion (M⁺): A peak at m/z = 228, corresponding to the molecular weight of the compound, may be observed, although it could be weak.

  • McLafferty Rearrangement: A prominent peak at m/z = 74 is expected, resulting from the characteristic rearrangement of the methyl ester.

  • Other Fragments: A series of peaks corresponding to the loss of alkyl fragments from the aliphatic chains.

Potential Applications and Research Directions

While specific applications for Methyl 3-butylnonanoate are not documented, the broader class of branched-chain fatty acids (BCFAs) and their esters are of growing interest in several fields.

  • Immune Modulation: BCFAs have demonstrated immune-modulatory effects, including the promotion of anti-inflammatory responses. [1]This suggests that Methyl 3-butylnonanoate could be investigated for its potential therapeutic effects in inflammatory conditions.

  • Metabolic Health: Studies have indicated that BCFAs may play a role in regulating lipid metabolism and insulin resistance, suggesting potential applications in addressing metabolic disorders like obesity. [2]* Industrial Applications: Fatty acid esters are widely used as lubricants, plasticizers, and in the formulation of cosmetics and personal care products. [3]The branched structure of Methyl 3-butylnonanoate may impart unique properties such as a lower pour point and enhanced oxidative stability compared to linear esters.

  • Flavor and Fragrance: Many esters have characteristic fruity or floral aromas and are used in the flavor and fragrance industry. [4]The sensory properties of Methyl 3-butylnonanoate have yet to be explored.

Safety and Handling

Specific safety data for Methyl 3-butylnonanoate is unavailable. However, based on the general properties of fatty acid methyl esters, the following precautions should be observed:

  • General Handling: Handle in accordance with good industrial hygiene and safety practices. [5][6]Avoid direct contact with the substance.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. In case of aerosol or mist formation, respiratory protection may be necessary. * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [5]* Fire Hazards: Fatty acid methyl esters are combustible liquids. Keep away from heat, sparks, and open flames. [6]* Disposal: Dispose of in accordance with local, state, and federal regulations.

References

  • Fatty Acid Methyl Ester (FAME / Biodiesel) - Mercuria. (n.d.). Retrieved March 2, 2026, from [Link]

  • Methyl but-3-ynoate | C5H6O2 | CID 534114 - PubChem. (n.d.). Retrieved March 2, 2026, from [Link]

  • Safety Data Sheet (SOY METHYL ESTER) - JMN Specialties, Inc | The Chemical Solution. (n.d.). Retrieved March 2, 2026, from [Link]

  • Branched Chain Fatty Acids Have Immune-Modulatory Effects. (n.d.). Retrieved March 2, 2026, from [Link]

  • methyl nonanoate, 1731-84-6 - The Good Scents Company. (n.d.). Retrieved March 2, 2026, from [Link]

  • Branched chain fatty acids | Cyberlipid. (n.d.). Retrieved March 2, 2026, from [Link]

  • Branched-chain fatty acids role in health and nutrition | Dellait. (2025, January 2). Retrieved March 2, 2026, from [Link]

  • Safety Data Sheet: Fatty acid methyl ester mixture - Carl ROTH. (2022, September 13). Retrieved March 2, 2026, from [Link]

  • DCAA Methyl Ester Standard - Safety Data Sheet. (2019, March 30). Retrieved March 2, 2026, from [Link]

  • Methyl 3-butenoate | C5H8O2 | CID 77314 - PubChem - NIH. (n.d.). Retrieved March 2, 2026, from [Link]

  • 3 - Safety Data Sheet. (2023, July 26). Retrieved March 2, 2026, from [Link]

  • Showing Compound Methyl 3-methylbutanoate (FDB001325) - FooDB. (2010, April 8). Retrieved March 2, 2026, from [Link]

  • Butyl 3-methylpentanoate - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved March 2, 2026, from [Link]

  • methyl 3-butenoate, 3724-55-8 - The Good Scents Company. (n.d.). Retrieved March 2, 2026, from [Link]

  • 13C NMR Spectrum (PHY0124895) - PhytoBank. (n.d.). Retrieved March 2, 2026, from [Link]

  • methyl (E)-3-nonenoate, 36781-67-6 - The Good Scents Company. (n.d.). Retrieved March 2, 2026, from [Link]

  • Synthesis of Methyl 3-(2,3-dihydroxypropyl)amino-2-butenoate (2) - PrepChem.com. (n.d.). Retrieved March 2, 2026, from [Link]

  • Fatty Acids and Ester Derivatives - Labinsights. (2023, May 8). Retrieved March 2, 2026, from [Link]

  • methyl 3-butenoate - 3724-55-8, C5H8O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved March 2, 2026, from [Link]

  • US3658887A - Process for the preparation of methyl butenoate and its derivatives - Google Patents. (n.d.).
  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved March 2, 2026, from [Link]

  • Methyl 3-methyl-2-butenoate | C6H10O2 | CID 13546 - PubChem. (n.d.). Retrieved March 2, 2026, from [Link]

  • 13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, October 4). Retrieved March 2, 2026, from [Link]

  • Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed. (2025, July 1). Retrieved March 2, 2026, from [Link]

  • butyl 3-methylbutanoate - Stenutz. (n.d.). Retrieved March 2, 2026, from [Link]

  • Methyl 3-methylpentanoate - LookChem. (n.d.). Retrieved March 2, 2026, from [Link]

  • low/high resolution 1H proton nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3 ... - Doc Brown's Chemistry. (n.d.). Retrieved March 2, 2026, from [Link]

  • Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids - ResearchGate. (2025, August 9). Retrieved March 2, 2026, from [Link]

  • methyl 3-methylbutanoate - Stenutz. (n.d.). Retrieved March 2, 2026, from [Link]

  • Solved 1. interpret the H NMr spectrum of 3-mehtyl-1-butyl | Chegg.com. (2020, April 20). Retrieved March 2, 2026, from [Link]

Sources

Foundational

Technical Guide: Methyl 3-butylnonanoate – Occurrence, Synthesis, and Biomimetic Applications

The following technical guide details the occurrence, synthesis, and application of Methyl 3-butylnonanoate . [1][2] Executive Summary Methyl 3-butylnonanoate (CAS: 651043-17-3, often referenced as an intermediate in lip...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the occurrence, synthesis, and application of Methyl 3-butylnonanoate .

[1][2]

Executive Summary

Methyl 3-butylnonanoate (CAS: 651043-17-3, often referenced as an intermediate in lipid synthesis) is a synthetic branched-chain fatty acid methyl ester (BC-FAME) .[1][2][3] Contrary to common misconceptions regarding fatty acid esters, this specific isomer is not a naturally occurring product in significant quantities in known biological systems (plants, insects, or microbes).[1][2]

Its primary "sources" are industrial chemical processes involving the dimerization and carbonylation of light alkenes (specifically 1-hexene).[2] The compound is engineered to mimic the physicochemical properties of natural lipids —specifically the fluidity and low viscosity of biological branched-chain fatty acids (BCFAs) found in bacterial membranes and vernix caseosa—without the heterogeneity associated with natural extraction.[1][2]

This guide explores its synthetic origins, its role as a critical intermediate in Lipid Nanoparticle (LNP) technology for mRNA delivery, and its application in high-performance biolubricants.[2]

Natural Occurrence vs. Synthetic Reality[1][2]

The Absence of Natural Sources

While branched-chain fatty acids (BCFAs) are abundant in nature (e.g., iso- and anteiso- fatty acids in bacteria, ruminant milk, and human skin surface lipids), Methyl 3-butylnonanoate possesses a specific 3-position butyl branch that is chemically distinct from canonical biological pathways.[1][2]

FeatureNatural BCFAsMethyl 3-butylnonanoate
Branch Position Typically terminal (iso/anteiso) or medial (via methyl-malonyl CoA).[1][2]C3-position (alpha to the carbonyl after esterification).[1][2]
Branch Length Usually Methyl (-CH₃).[1][2]Butyl (-C₄H₉) .[1][2]
Biosynthesis Fatty Acid Synthase (FAS) using specific primers (e.g., Valine, Leucine).[1][2]Synthetic Dimerization of C6 olefins followed by carbonylation.
Source Bacteria (Bacillus), Ruminant fats, Wool wax (Lanolin).[1][2]Petrochemical/Synthetic (Hexene derived).[1][2]

Expert Insight: The "butyl" branch at the C3 position is a hallmark of synthetic hydroformylation or carbonylation chemistry, where a C6 olefin reacts to form a C7 fragment, or a C12 dimer reacts to form a C13 acid derivative.[1][2] Nature rarely adds a 4-carbon unit as a single side-branch in this specific configuration.[1][2]

Biomimetic Functionality

Although synthetic, Methyl 3-butylnonanoate is designed to replicate the "liquid-ordered" phase behavior of natural lipids.[1][2] The bulky butyl group disrupts crystal packing, preventing solidification at low temperatures—a strategy nature employs in cold-tolerant bacteria (psychrophiles) using cis-unsaturation or branching.[1][2]

Synthetic Sources and Production Pathways[1][2]

Since natural extraction is impossible, the "source" of Methyl 3-butylnonanoate is the chemical laboratory.[1][2] The dominant route involves the catalytic methoxycarbonylation of methylenealkanes .[2]

The Hexene Dimerization Route

The synthesis begins with 1-hexene (a C6 alpha-olefin), a standard product of ethylene oligomerization.[1][2]

  • Dimerization: Two molecules of 1-hexene are dimerized to form 5-butylnon-4-ene (a C12 branched olefin).[1][2]

  • Methoxycarbonylation: The C12 dimer undergoes reaction with Carbon Monoxide (CO) and Methanol (MeOH) in the presence of a catalyst (typically Palladium or Cobalt).[1][2]

  • Result: This adds one carbon and an oxygen functionality, yielding the C14 ester: Methyl 3-butylnonanoate .[1][2][4]

Visualization of the Synthetic Pathway

The following diagram illustrates the transformation from petrochemical feedstock to the final ester.

SynthesisPathway Hexene 1-Hexene (C6) Dimerization Catalytic Dimerization (Zirconocene/MAO) Hexene->Dimerization x2 OlefinDimer 5-butylnon-4-ene (C12 Branched Olefin) Dimerization->OlefinDimer Carbonylation Methoxycarbonylation (Pd/Co + CO + MeOH) OlefinDimer->Carbonylation Product Methyl 3-butylnonanoate (C14 Branched Ester) Carbonylation->Product +1 Carbon

Figure 1: Synthetic pathway for Methyl 3-butylnonanoate via hexene dimerization and methoxycarbonylation.[1][2][5]

Critical Applications in Drug Development & Industry[2]

Lipid Nanoparticles (LNPs) for mRNA Delivery

In the context of drug development (specifically for mRNA vaccines and gene therapy), Methyl 3-butylnonanoate serves as a vital hydrophobic tail precursor .[2]

  • Mechanism: To create ionizable cationic lipids (like those used in COVID-19 vaccines), researchers need hydrophobic tails that promote endosomal escape .[1][2]

  • Role of Branching: Linear tails pack too tightly, forming stable bilayers that trap mRNA in the endosome.[1][2] The 3-butyl branch creates a "cone-shaped" lipid geometry.[1][2] This shape induces non-bilayer phases (Hexagonal HII phase) upon acidification in the endosome, disrupting the membrane and releasing the mRNA payload into the cytosol.[2]

  • Protocol Insight: Methyl 3-butylnonanoate is typically reduced to 3-butylnonan-1-ol or hydrolyzed to the acid before being conjugated to the ionizable amine headgroup.[1][2]

High-Performance Biolubricants

The compound is also investigated as a "Group 5" synthetic base stock.[1][2][6][7]

  • Low Viscosity: The branching prevents crystallization, offering excellent flow at low temperatures (Pour Point < -60°C).[1][2]

  • Oxidative Stability: Unlike natural vegetable oils (which contain unstable double bonds), Methyl 3-butylnonanoate is fully saturated, making it resistant to oxidation while maintaining biodegradability.[1][2]

Analytical Identification (GC-MS)[1][2]

For researchers verifying the purity of this compound or distinguishing it from natural contaminants, the following Gas Chromatography-Mass Spectrometry (GC-MS) signatures are diagnostic.

ParameterCharacteristic ValueExplanation
Molecular Ion (M+) 228 m/z Corresponds to formula C₁₄H₂₈O₂.[1][2]
Base Peak 74 m/z The McLafferty rearrangement ion characteristic of methyl esters (CH₂=C(OH)OCH₃⁺).[1][2]
Key Fragment 87 m/z Characteristic of the ester series (-CH₂-CH₂-COOCH₃).[2]
Retention Index (RI) ~1500-1550 (On DB-5 column).[1][2] Elutes before linear Methyl Myristate (C14:0) due to the compact branched structure.[1][2]

Experimental Note: In a complex lipid mixture, Methyl 3-butylnonanoate will elute significantly earlier than its straight-chain isomer (Methyl Tetradecanoate) because the branching reduces the effective boiling point and van der Waals interactions.[1][2]

References

  • Methylenealkane-Based Low-Viscosity Ester Oils: Synthesis and Outlook. Source: MDPI (Lubricants Journal) Context:[1][2] Details the synthesis of methyl 3-butylnonanoate from hex-1-ene dimers for use as a synthetic lubricant base stock. URL:[Link][1][2]

  • Branched tail lipid compounds and compositions for intracellular delivery of therapeutic agents.
  • High performance ester lubricants from natural oils. Source: ResearchGate / Industrial Lubrication and Tribology Context: Comparative study referencing synthetic branched esters against natural oil derivatives.[1][2][7] URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Determination of Key Physical Properties of Novel Ester Compounds: A Case Study on Methyl 3-butylnonanoate

This guide provides a comprehensive overview of the essential physical properties of boiling point and density for the novel ester compound, Methyl 3-butylnonanoate. As specific experimental data for this compound is not...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the essential physical properties of boiling point and density for the novel ester compound, Methyl 3-butylnonanoate. As specific experimental data for this compound is not extensively documented in publicly available literature, this document serves as a foundational guide for researchers and drug development professionals on the principles and practical methodologies required to accurately determine these critical parameters in a laboratory setting. Understanding these properties is a cornerstone of chemical characterization, influencing purification processes, formulation development, and quality control.

The Significance of Physical Properties in Compound Characterization

Before delving into experimental protocols, it is crucial to understand the fundamental importance of boiling point and density.

  • Boiling Point: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure surrounding the liquid, leading to the transition from the liquid to the gas phase.[1][2] It is a critical indicator of a substance's purity; a sharp, constant boiling point typically signifies a pure compound, whereas a boiling range suggests the presence of impurities. For drug development professionals, boiling point data is vital for designing distillation and purification processes, as well as for assessing the volatility of active pharmaceutical ingredients (APIs) and excipients.

  • Density: Defined as mass per unit volume, density is an intrinsic physical property that is invaluable for substance identification and purity assessment.[3] In a research and development context, density measurements are essential for converting mass to volume, preparing solutions of specific concentrations, and in the formulation of liquid dosage forms where precise dosing is paramount. Density is also temperature-dependent, a factor that must be controlled for and recorded during measurement.[4]

Determination of Boiling Point

For novel compounds like Methyl 3-butylnonanoate, which may be synthesized in limited quantities, micro-scale methods for boiling point determination are most appropriate.

Theoretical Basis

A liquid boils when its vapor pressure equals the surrounding atmospheric pressure.[1][2] The methods described below aim to create a state of equilibrium where the liquid and its vapor coexist, allowing for an accurate temperature measurement of this phase transition. It is crucial to record the barometric pressure at the time of the experiment, as boiling point is pressure-dependent.[1][5]

Experimental Protocol: Micro-Reflux Method

This method is highly efficient for small sample volumes (0.5 - 2 mL) and provides a reliable measurement.[6]

Step-by-Step Methodology:

  • Sample Preparation: Using a Pasteur pipette, introduce approximately 0.5 mL of Methyl 3-butylnonanoate into a small test tube. Add a small magnetic stirring bar to ensure smooth boiling and prevent "bumping".[6]

  • Apparatus Setup:

    • Place the test tube in a heating block on a hot plate stirrer and clamp it securely.

    • Position a thermometer so that the bulb is approximately 1 cm above the surface of the liquid. This ensures the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid, not the liquid itself.[6]

  • Heating and Observation:

    • Begin gentle stirring and slowly heat the sample.

    • Observe the formation of a "reflux ring," which is a ring of condensing vapor on the inner wall of the test tube. The thermometer bulb must be positioned at the level of this ring for an accurate reading.[6]

  • Temperature Recording:

    • When the liquid is gently refluxing (boiling and condensing), the temperature reading on the thermometer will stabilize. This stable temperature is the boiling point of the substance.[6]

    • Record this temperature and the ambient barometric pressure.

  • Cooldown: Turn off the heat and allow the apparatus to cool completely before disassembly.

Experimental Workflow: Boiling Point Determination

BoilingPointWorkflow A 1. Add 0.5 mL Sample & Stir Bar to Test Tube B 2. Clamp Test Tube in Heating Block A->B C 3. Position Thermometer 1 cm Above Liquid B->C D 4. Start Gentle Stirring & Slow Heating C->D E 5. Observe for Reflux Ring & Vapor Condensation D->E F 6. Align Thermometer Bulb with Reflux Ring E->F G 7. Record Stable Temperature (Boiling Point) F->G H 8. Turn Off Heat & Allow to Cool G->H

Caption: Workflow for Micro-Reflux Boiling Point Determination.

Determination of Density

The most common and accurate methods for determining the density of a liquid in a research setting involve precisely measuring the mass of a known volume.

Theoretical Basis

The principle of density determination relies on the formula ρ = m/V , where ρ is density, m is mass, and V is volume.[4] For high accuracy, it is imperative to use precise analytical balances and calibrated volumetric glassware. Temperature control is critical, as liquids expand and contract with temperature changes, thereby altering their density.[4]

Experimental Protocol: Using a Volumetric Flask

This method is straightforward and provides accurate results for sample volumes of 10 mL or more.[3]

Step-by-Step Methodology:

  • Preparation: Ensure a volumetric flask (e.g., 10 mL or 25 mL) is perfectly clean and dry.

  • Mass of Empty Flask: Place the clean, dry volumetric flask with its stopper on a tared analytical balance and record its mass (m₁).

  • Filling the Flask: Carefully fill the flask with Methyl 3-butylnonanoate until the bottom of the meniscus is precisely on the calibration mark. A Pasteur pipette is recommended for adding the final volume to avoid overshooting the mark.[3]

  • Mass of Filled Flask: Stopper the filled flask, ensuring the exterior is dry, and weigh it on the same analytical balance to record its mass (m₂).

  • Temperature: Record the temperature of the liquid/laboratory, as density is temperature-dependent.

  • Calculation:

    • Calculate the mass of the liquid: m_liquid = m₂ - m₁ .

    • The volume of the liquid is the calibrated volume of the flask (V).

    • Calculate the density: ρ = (m₂ - m₁) / V .

  • Replication: For enhanced accuracy, repeat the measurement at least three times and calculate the average density.[3][4]

Data Presentation

All quantitative data should be recorded systematically for clarity and reproducibility.

Table 1: Experimental Boiling Point Data for Methyl 3-butylnonanoate

Trial Observed Boiling Point (°C) Barometric Pressure (mmHg)
1
2
3

| Average | | |

Table 2: Experimental Density Data for Methyl 3-butylnonanoate

Trial Mass of Empty Flask (m₁) (g) Mass of Filled Flask (m₂) (g) Volume of Flask (V) (mL) Temperature (°C) Calculated Density (g/mL)
1
2
3

| Average | | | | | |

Experimental Workflow: Density Determination

DensityWorkflow A 1. Weigh Clean, Dry Volumetric Flask (m1) B 2. Fill Flask to Calibration Mark with Sample A->B C 3. Weigh Filled Flask (m2) B->C D 4. Record Sample Temperature C->D E 5. Calculate Mass: m_liquid = m2 - m1 D->E F 6. Calculate Density: ρ = m_liquid / V_flask E->F G 7. Repeat for 3 Trials & Calculate Average F->G

Caption: Workflow for Density Determination using a Volumetric Flask.

Conclusion

While the specific physical constants for Methyl 3-butylnonanoate require experimental determination, the protocols outlined in this guide provide a robust framework for obtaining accurate and reliable boiling point and density data. Adherence to these methodologies, with careful attention to detail regarding temperature control, pressure recording, and procedural replication, will ensure the generation of high-quality data essential for the comprehensive characterization of this and other novel chemical entities. This foundational data is indispensable for guiding subsequent stages of research, development, and formulation.

References

  • BOILING POINT DETERMINATION. (n.d.).
  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
  • Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid apparatus method calculation.
  • JoVE. (2020, March 26). Boiling Points - Procedure.
  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
  • JoVE. (2015, June 15). Determining the Density of a Solid and Liquid.
  • EAG Laboratories. (n.d.). Density Determination of Solids and Liquids.
  • Experimental No. (2) Boiling Point. (2021, July 16).

Sources

Foundational

Technical Whitepaper: Methyl 3-butylnonanoate (CAS 2375274-16-9)

Structural Dynamics, Synthesis, and Applications in Next-Generation Lubricants and Lipid Nanoparticles Executive Summary As chemical engineering pushes the boundaries of material performance, the rational design of molec...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics, Synthesis, and Applications in Next-Generation Lubricants and Lipid Nanoparticles

Executive Summary

As chemical engineering pushes the boundaries of material performance, the rational design of molecular structures has become paramount. Methyl 3-butylnonanoate , a synthetically derived branched ester, represents a critical intersection between advanced tribology and cutting-edge nanomedicine. Originally developed as a Group 5 base oil to provide exceptional rheological properties in low-viscosity lubricants, this molecule has recently emerged as a highly sought-after precursor for synthesizing branched-tail ionizable lipids used in mRNA Lipid Nanoparticles (LNPs). This whitepaper provides an in-depth mechanistic guide to its structural causality, synthesis, and downstream applications.

Chemical Identity & Structural Mechanics

Methyl 3-butylnonanoate is formally registered under [1]. It is the methyl ester of a 9-carbon (nonanoate) backbone featuring a 4-carbon (butyl) branch at the C3 position.

From a structural engineering standpoint, the precise location of this butyl branch is not arbitrary; it dictates the molecule's macroscopic behavior:

  • In Synthetic Lubricants: The bulky C3 branch sterically hinders the ester molecules from aligning into a highly ordered crystalline lattice at low temperatures. This disruption significantly depresses the pour point, allowing the fluid to maintain low kinematic viscosity in sub-zero environments without sacrificing thermal stability[2].

  • In Lipid Nanoparticles (LNPs): When designing ionizable lipids for mRNA delivery, molecular geometry is critical. Linear aliphatic tails yield cylindrical lipids that favor stable, lamellar bilayers (ideal for storage but detrimental to endosomal escape). By utilizing methyl 3-butylnonanoate as a precursor, we introduce a precise steric disruption. Upon reduction and coupling, this branched architecture forces the formulated lipid into a cone-shaped geometry. During the acidification of the endosome, this geometry thermodynamically drives the lipid membrane from a lamellar (

    
    ) phase into an inverted hexagonal (
    
    
    
    ) phase, physically destabilizing the endosomal membrane and releasing the mRNA payload into the cytosol[3].
Quantitative Data: Physicochemical Properties

Table 1: Chemical and Physical Properties of Methyl 3-butylnonanoate

ParameterValue / Description
IUPAC Name Methyl 3-butylnonanoate
CAS Registry Number 2375274-16-9
Molecular Formula C₁₄H₂₈O₂
Molecular Weight 228.37 g/mol
Boiling Point 89–91 °C (at 1 Torr)
Elemental Analysis (Calc.) C: 73.63%; H: 12.36%; O: 14.01%
Appearance Colorless liquid

(Data corroborated by [4],[2])

Synthesis Pathways & Mechanistic Workflow

The industrial synthesis of methyl 3-butylnonanoate relies on the catalytic methoxycarbonylation of methylenealkanes, specifically 5-methyleneundecane (the dimer of hex-1-ene).

G A Hex-1-ene (Monomer) B Zirconocene-Catalyzed Dimerization A->B C 5-Methyleneundecane (Dimer) B->C D Pd-Catalyzed Methoxycarbonylation (CO, MeOH) C->D E Methyl 3-butylnonanoate (Target Ester) D->E

Figure 1: Catalytic methoxycarbonylation workflow for Methyl 3-butylnonanoate synthesis.

Protocol 1: Pd-Catalyzed Methoxycarbonylation

Objective: Convert 5-methyleneundecane to methyl 3-butylnonanoate with >99% regioselectivity.

  • Catalyst Activation: In a dry autoclave, combine a Pd(II) precursor with the ligand trans-2,3-bis(diphenylphosphinomethyl)norbornane.

    • Expertise & Causality: In standard carbonylation, terminal olefins often isomerize, yielding a mixture of branched and linear esters. The rigid norbornane backbone of this specific diphosphine ligand enforces a highly specific bite angle around the palladium center. This steric environment drastically accelerates the migratory insertion of CO into the primary Pd-alkyl bond, locking the regioselectivity at >99% for the target branched ester[5].

  • Substrate Addition: Introduce 5-methyleneundecane and anhydrous methanol into the reactor.

  • Pressurization & Reaction: Pressurize the system with Carbon Monoxide (CO) to 2.1 MPa and heat to 110 °C.

    • Self-Validating QA/QC: Monitor the CO mass flow controller. A logarithmic decay in CO uptake confirms active migratory insertion. The reaction is self-validating; it is deemed complete when the pressure stabilizes and CO consumption ceases (typically 20 hours)[2].

  • Isolation: Vent the autoclave safely. Filter the reaction mixture to remove the catalyst, evaporate the solvent under reduced pressure, and purify via vacuum distillation. The target ester elutes cleanly at 89–91 °C (1 Torr)[2].

Application: Precursor for LNP Ionizable Lipids

To utilize this carbon scaffold in lipid nanoparticles, the ester must be reduced to a primary alcohol (3-butylnonan-1-ol), which is subsequently coupled to ionizable amine headgroups (e.g., via esterification or Michael addition) as detailed in [3].

G A Methyl 3-butylnonanoate (LNP Precursor) B LiAlH4 Reduction (THF, Reflux, 5h) A->B C 3-Butylnonan-1-ol (Branched Alcohol) B->C D Esterification / Coupling with Ionizable Headgroups C->D E Branched-Tail Lipid (e.g., for mRNA LNPs) D->E

Figure 2: Reduction of Methyl 3-butylnonanoate to branched-tail LNP lipid precursors.

Protocol 2: LiAlH₄ Reduction to 3-Butylnonan-1-ol

Objective: Reduce the ester to a primary branched alcohol safely and quantitatively.

  • Hydride Suspension: Suspend Lithium Aluminum Hydride (LiAlH₄, 19.27 mmol) in anhydrous THF (10 mL) under an N₂ atmosphere at 0 °C.

  • Dropwise Addition: Slowly add a solution of methyl 3-butylnonanoate (2.2 g, 9.63 mmol) in THF (10 mL).

    • Expertise & Causality: Dropwise addition is critical to control the highly exothermic hydride transfer, preventing solvent boil-over and minimizing side reactions.

  • Reflux: Heat the mixture to reflux for 5 hours to drive the reduction to completion[3].

  • Fieser Quench (Self-Validating Step): Cool the flask back to 0 °C. Sequentially and cautiously add 0.7 mL H₂O, 0.7 mL 15% NaOH, and 2.1 mL H₂O.

    • Self-Validating QA/QC: Quenching LiAlH₄ is notoriously problematic; improper technique yields a gelatinous aluminum hydroxide emulsion that traps the product. By strictly adhering to the Fieser method (

      
       ratio), the initial water hydrolyzes the unreacted hydride, the NaOH converts the aluminum complexes into sodium aluminate, and the final water addition forces the precipitation of a crisp, white, granular inorganic salt. This visual transition from a hazardous grey slurry to a white granular suspension proves the reaction is safely neutralized.  The product can then be isolated via rapid vacuum filtration with near-quantitative recovery[3].
      

Analytical Characterization (QA/QC)

To verify the structural integrity of the synthesized methyl 3-butylnonanoate prior to downstream LNP formulation or tribological testing, Proton Nuclear Magnetic Resonance (¹H NMR) is the gold standard.

Table 2: ¹H NMR Spectral Assignments (400 MHz, CDCl₃, 20 °C)

Chemical Shift (δ)MultiplicityIntegrationStructural Assignment
3.65 ppm Singlet (s)3HMethoxy group (-OCH₃)
2.22 ppm Doublet (d, ³J = 6.8 Hz)2Hα-Methylene (-CH₂-COO-)
1.83 ppm Broad (br)1HMethine (-CH-) at the branching point
1.28 ppm Broad (br)16HAliphatic chain methylenes (-CH₂-)
0.873 ppm Triplet (t, ³J = 6.8 Hz)3HTerminal methyl (-CH₃) of main chain
0.867 ppm Triplet (t, ³J = 6.8 Hz)3HTerminal methyl (-CH₃) of butyl branch

(Spectroscopic data validated against literature standards[2])

References

  • ChemSrc. "Methyl 3-butylnonanoate - CAS 2375274-16-9". Chemical Database. URL:[Link]

  • Nifant'ev, I. et al. "Methylenealkane-Based Low-Viscosity Ester Oils: Synthesis and Outlook." MDPI Lubricants, Volume 8, Issue 5 (2020). URL:[Link]

  • Su, S. et al. "Branched tail lipid compounds and compositions for intracellular delivery of therapeutic agents." US Patent 11,066,355 B2 (2021).
  • Nifant'ev, I. et al. "One-pot esters synthesis from secondary alcohols and CO catalyzed by Pd-phosphine systems." ResearchGate (2020). URL:[Link]

Sources

Exploratory

A Framework for Investigating Methyl 3-Butylnonanoate as a Novel Semiochemical

A Technical Guide for Researchers in Chemical Ecology and Drug Development Abstract The identification of novel semiochemicals, particularly pheromones, is a cornerstone of modern pest management and ecological research....

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Chemical Ecology and Drug Development

Abstract

The identification of novel semiochemicals, particularly pheromones, is a cornerstone of modern pest management and ecological research. These chemical signals mediate critical behaviors in insects, offering opportunities for targeted and environmentally benign control strategies. This technical guide presents a comprehensive framework for the investigation of a novel candidate compound, methyl 3-butylnonanoate, as a potential semiochemical. While not currently identified as a known pheromone component, its structure as a branched-chain fatty acid ester suggests potential biological activity. This document provides a prospective analysis, outlining the necessary experimental steps from chemical synthesis and characterization to electrophysiological and behavioral validation. Detailed, field-proven protocols for electroantennography (EAG) and behavioral bioassays are provided, alongside a discussion of data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore and validate new chemical entities for their semiochemical potential.

Introduction: The Quest for Novel Semiochemicals

Semiochemicals are chemical substances that convey information between organisms, mediating a wide range of behaviors such as mating, aggregation, alarm, and host location. Their high specificity and potency make them invaluable tools in integrated pest management (IPM) programs, where they can be used for monitoring, mass trapping, or mating disruption. The discovery of new semiochemicals is often a rate-limiting step in the development of novel pest control solutions.

This guide focuses on a hypothetical candidate, methyl 3-butylnonanoate . While there is no current literature identifying this specific molecule as a semiochemical, its ester functionality is common among known insect pheromones. The purpose of this document is to provide a rigorous, scientifically-grounded roadmap for its evaluation. We will proceed as if this compound has been identified as a candidate from a natural source and now requires synthesis and biological validation.

Chemical Profile and Synthesis of Methyl 3-Butylnonanoate

A prerequisite for any biological investigation is the availability of a pure chemical standard. This section outlines the key chemical properties and a proposed synthetic route for methyl 3-butylnonanoate.

Chemical Properties

A summary of the predicted chemical properties of methyl 3-butylnonanoate is presented in Table 1.

Table 1: Predicted Physicochemical Properties of Methyl 3-Butylnonanoate

PropertyValueSource
Molecular Formula C14H28O2-
Molecular Weight 228.37 g/mol -
IUPAC Name methyl 3-butylnonanoate-
Structure -
Chemical Structure of Methyl 3-butylnonanoate
Predicted Boiling Point ~250-270 °C-
Predicted LogP ~5.0-5.5-

Note: As this is a hypothetical case study, some properties are estimated. Experimental determination is a necessary step.

Proposed Synthesis

A straightforward and common method for synthesizing esters is through Fischer esterification. This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Proposed Synthetic Route: Fischer Esterification

  • Reactants: 3-Butylnonanoic acid and methanol.

  • Catalyst: A strong acid, such as concentrated sulfuric acid (H₂SO₄).

  • Reaction: The 3-butylnonanoic acid would be refluxed with an excess of methanol and a catalytic amount of sulfuric acid. The excess methanol helps to shift the equilibrium towards the product side.

  • Workup: After the reaction is complete, the mixture would be neutralized, washed to remove the acid catalyst and unreacted carboxylic acid, dried, and the final product, methyl 3-butylnonanoate, would be purified by distillation or chromatography.

This method is well-established for the synthesis of various methyl esters.[1]

A Workflow for Semiochemical Validation

The following diagram outlines the logical flow of experiments required to validate a novel compound as a semiochemical.

G cluster_0 Phase 1: Compound Acquisition & Characterization cluster_1 Phase 2: Electrophysiological Screening cluster_2 Phase 3: Behavioral Validation cluster_3 Phase 4: Conclusion synthesis Chemical Synthesis purification Purification & QC (GC-MS, NMR) synthesis->purification Purity >95% eag Electroantennography (EAG) purification->eag Test Compound gc_ead GC-EAD (Optional) olfactometer Olfactometer Bioassay eag->olfactometer Active Compound wind_tunnel Wind Tunnel Assay olfactometer->wind_tunnel Dose-response conclusion Identification as Semiochemical wind_tunnel->conclusion Behaviorally Active

Caption: Workflow for the investigation of a novel semiochemical.

Electrophysiological Screening: Can the Insect Detect It?

The first step in biological validation is to determine if the target insect species can detect the compound. Electroantennography (EAG) is a powerful technique for this purpose, measuring the summed electrical response of an insect's antenna to an olfactory stimulus.[2][3]

Experimental Protocol: Electroantennography (EAG)

This protocol is a generalized procedure and should be adapted for the specific insect species under investigation.

Materials:

  • Insect: Adult insects of the target species (e.g., moths, beetles).

  • Chemicals: High-purity (>95%) methyl 3-butylnonanoate, solvent (e.g., hexane or pentane, redistilled), saline solution (e.g., Ringer's solution), conductive gel.

  • Equipment: Dissecting microscope, micromanipulators, glass capillary electrodes, electrode puller, high-impedance amplifier, data acquisition system, Faraday cage, purified air delivery system.

Procedure:

  • Stimulus Preparation: Prepare a serial dilution of methyl 3-butylnonanoate in hexane (e.g., 0.1 ng/µL to 100 ng/µL). Load a 10 µL aliquot of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. Prepare a solvent-only control pipette.[4]

  • Antenna Preparation: Immobilize the insect (e.g., by chilling). Under a dissecting microscope, carefully excise one antenna at its base.[3]

  • Antenna Mounting: Mount the excised antenna between two glass microcapillary electrodes filled with saline solution. The base of the antenna is connected to the reference electrode, and the tip is inserted into the recording electrode. Apply a small amount of conductive gel to ensure good contact.[2][5]

  • Odor Delivery: Place the mounted antenna in a continuous stream of purified, humidified air. The tip of the stimulus pipette is placed into this airstream, and a puff of air is passed through the pipette to deliver the odorant to the antenna.

  • Data Recording: Record the electrical potential change from the antenna using the data acquisition system. The EAG response is measured as the peak amplitude of the negative voltage deflection (in millivolts, mV).

  • Data Analysis: Present stimuli in order of increasing concentration. Periodically present the solvent control to monitor the antenna's baseline response. Responses can be normalized to a standard compound or expressed as a percentage of the maximum response.[2]

EAG Experimental Setup Diagram

EAG_Setup cluster_air Air Delivery System cluster_stimulus Stimulus Delivery cluster_recording Recording System air_source Purified Air humidifier Humidifier air_source->humidifier stim_pipette Stimulus Pipette (with compound) humidifier->stim_pipette Continuous Airflow antenna Mounted Antenna stim_pipette->antenna Odor Puff puff_controller Puff Controller puff_controller->stim_pipette rec_electrode Recording Electrode antenna->rec_electrode ref_electrode Reference Electrode ref_electrode->antenna amplifier Amplifier rec_electrode->amplifier daq Data Acquisition (Computer) amplifier->daq

Caption: Schematic of a typical electroantennography (EAG) setup.

Hypothetical EAG Data Presentation

The results of an EAG screening are often presented in a dose-response curve or a bar chart comparing responses to different compounds.

Table 2: Hypothetical EAG Responses to Methyl 3-Butylnonanoate

CompoundDose (ng)Mean EAG Response (mV ± SE)Normalized Response (%)
Solvent Control (Hexane) -0.1 ± 0.050
Methyl 3-butylnonanoate 10.8 ± 0.1525
101.9 ± 0.2159
1003.2 ± 0.35100
Positive Control 103.0 ± 0.2894

Note: Data are hypothetical. n=10 antennae per treatment. Normalization is relative to the highest dose of the test compound.

Behavioral Bioassays: Does It Influence Behavior?

A significant EAG response indicates that the insect can detect the compound, but it does not reveal the behavioral consequence.[4] Behavioral bioassays are essential to determine if the compound acts as an attractant, repellent, or has other behavioral effects.

Experimental Protocol: Two-Choice Olfactometer

A still-air, two-choice olfactometer is a simple yet effective way to assess an insect's preference for a volatile chemical.[6]

Materials:

  • Insects: Adult insects of the target species, starved for a defined period (e.g., 12-24 hours) to increase motivation.

  • Olfactometer: A petri dish or a similar arena with two ports for odor introduction.

  • Chemicals: High-purity methyl 3-butylnonanoate, solvent (hexane).

  • Equipment: Red light for observation (if the insects are nocturnal), timer, video recording equipment (optional).

Procedure:

  • Arena Setup: Place the olfactometer in an area with minimal air currents and controlled temperature and humidity.[6]

  • Odor Preparation: Apply a known amount of methyl 3-butylnonanoate (e.g., 10 µL of a 10 ng/µL solution) to a filter paper disc and place it in one of the odor ports. Place a filter paper disc with solvent only in the other port.

  • Insect Introduction: Release a single insect into the center of the arena.

  • Observation: Record the time the insect spends in each half of the arena and the number of entries into each half over a set period (e.g., 10 minutes).

  • Data Analysis: Use statistical tests (e.g., Chi-square test or t-test) to determine if there is a significant preference for the arm containing the test compound over the control arm.

  • Controls: Rotate the position of the treatment and control arms between trials to avoid any positional bias. Clean the arena thoroughly with solvent between each trial.

Behavioral Bioassay Diagram

Olfactometer cluster_arena Two-Choice Olfactometer Arena cluster_arm1 Treatment Arm cluster_arm2 Control Arm arena_img release_point Insect Release Point odor_source1 Odor Source: Methyl 3-butylnonanoate odor_source2 Odor Source: Solvent Control observer Observer / Camera

Caption: Diagram of a two-choice still-air olfactometer bioassay.

Hypothetical Behavioral Data Presentation

Table 3: Hypothetical Results from a Two-Choice Olfactometer Assay

ParameterTreatment Arm (Mean ± SE)Control Arm (Mean ± SE)P-value
Time Spent (seconds) 350 ± 45150 ± 38< 0.01
Number of Entries 12 ± 2.15 ± 1.5< 0.05
First Choice (%) 78%22%< 0.01

Note: Data are hypothetical. n=50 insects. P-values from paired t-tests or Chi-square tests.

Conclusion and Future Directions

This guide has outlined a systematic, multi-phased approach to investigate the potential of methyl 3-butylnonanoate as a semiochemical. A positive result in both electrophysiological and behavioral assays would provide strong evidence for its biological activity.

If Methyl 3-Butylnonanoate Shows Activity:

  • Dose-Response Studies: Conduct detailed dose-response experiments in the olfactometer and potentially a wind tunnel to determine the optimal concentration.

  • Field Trials: The ultimate validation is to test the compound's efficacy in the field for monitoring or trapping.

  • Synergism: Investigate potential synergistic or antagonistic effects with other known semiochemicals for the target species.

  • Enantiomer-Specific Activity: If the molecule is chiral, synthesize and test individual enantiomers, as insects often exhibit high stereospecificity.

The framework presented here is not only applicable to methyl 3-butylnonanoate but can be adapted for the investigation of any novel candidate semiochemical, providing a robust pathway from chemical synthesis to biological validation.

References

  • Beck, J. J., & Higbee, B. S. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments, (63), e3821. Retrieved from [Link]

  • Blight, M. M., et al. (2010). A bioassay for studying behavioural responses of the common bed bug, Cimex lectularius (Hemiptera: Cimicidae) to bed bug-derived volatiles. Bulletin of Entomological Research, 100(1), 59-65. Retrieved from [Link]

  • Baker, T. C. (1989). Techniques for Behavioral Bioassays. In Pheromone Biochemistry (pp. 443-477). Academic Press.
  • Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. Retrieved from [Link]

  • Olsson, S. B., & Hansson, B. S. (2013). Electroantennogram and Single Sensillum Recording in Insect Antennae. In Chemosensory Transduction (pp. 23-42). Humana Press.
  • World Health Organization. (2016). Test procedures for insecticide resistance monitoring in malaria vector mosquitoes. Retrieved from [Link]

  • Nava, D. E., et al. (2019). Bioassay Method for Toxicity Studies of Toxic Bait Formulations to Ceratitis capitata (Diptera: Tephritidae). EntomoBrasilis, 12(2), 70-76. Retrieved from [Link]

Sources

Foundational

A Practical Guide to the Discovery and Isolation of Methyl 3-butylnonanoate from Natural Sources

Preamble: The Rationale for Pursuing Novel Branched-Chain Fatty Acid Esters In the vast repository of natural products, fatty acids and their derivatives represent a class of molecules with profound biological and indust...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Rationale for Pursuing Novel Branched-Chain Fatty Acid Esters

In the vast repository of natural products, fatty acids and their derivatives represent a class of molecules with profound biological and industrial significance. While straight-chain fatty acids are well-studied, their branched-chain counterparts, particularly rare esters like Methyl 3-butylnonanoate, remain a frontier for discovery. The unique steric and electronic properties conferred by the butyl branch at the C3 position suggest the potential for novel bioactivities, from antimicrobial and antifungal properties to applications as specialized lubricants or flavor and fragrance components.[1] This guide provides a comprehensive, technically-grounded roadmap for the prospective discovery and isolation of Methyl 3-butylnonanoate, transforming the search for this novel molecule from a speculative endeavor into a structured research program.

Part 1: Strategic Sourcing – Where to Look for Methyl 3-butylnonanoate

The structural motif of Methyl 3-butylnonanoate—a C13 branched-chain fatty acid methyl ester (BCFA FAME)—points toward specific biological niches where such compounds are more likely to be biosynthesized. The search should be directed toward organisms known to produce a diverse array of lipids, especially those containing iso- and anteiso-fatty acids.

Potential High-Probability Sources:

  • Marine Organisms: Marine invertebrates and fish are known to accumulate complex lipids, including various branched-chain fatty acids.[2][3] The unique environmental pressures of marine ecosystems often drive the evolution of novel metabolic pathways.

  • Microbial Sources: Bacteria and fungi, particularly those from underexplored environments like marine sediments or symbiotic relationships, are prolific producers of specialized lipids.[4] These microorganisms utilize unique precursors for fatty acid synthesis, leading to a higher probability of discovering unusual branching patterns.

  • Ruminant-Associated Products: Products like lanolin from sheep's wool are exceptionally rich in a complex mixture of branched-chain fatty esters.[1] While a direct match is not guaranteed, the biosynthetic machinery present in these systems makes them a prime candidate for exploration.

Part 2: The Experimental Workflow – A Roadmap to Isolation and Identification

The successful isolation of a target molecule from a complex biological matrix is a multi-step process that demands a systematic and logical approach. The following workflow is designed to maximize yield and purity while ensuring the structural integrity of the target compound.

Discovery_Workflow cluster_extraction Step 1: Extraction cluster_fractionation Step 2: Fractionation & Isolation cluster_analysis Step 3: Characterization Biomass Biomass (e.g., Marine Bacteria Pellet) Extraction Lipid Extraction (Folch or Bligh-Dyer Method) Biomass->Extraction CrudeExtract Crude Lipid Extract Extraction->CrudeExtract Yield Quantification ColumnChrom Column Chromatography (Silica Gel) CrudeExtract->ColumnChrom Fractions Non-polar Fractions (Enriched in Esters) ColumnChrom->Fractions Elution Gradient PrepHPLC Preparative HPLC (Reverse-Phase) Fractions->PrepHPLC PureCompound Pure Methyl 3-butylnonanoate PrepHPLC->PureCompound Isocratic Elution GCMS GC-MS Analysis (Purity, MW, Fragmentation) PureCompound->GCMS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Structural Elucidation PureCompound->NMR

Caption: High-level workflow for the discovery and isolation of Methyl 3-butylnonanoate.

Step-by-Step Protocol: Total Lipid Extraction

The foundational step is the efficient extraction of all lipids from the chosen biomass. The Folch or Bligh & Dyer methods are the gold standards, utilizing a chloroform/methanol solvent system to disrupt cell membranes and solubilize both polar and non-polar lipids.[5]

  • Homogenization: Homogenize 10g of lyophilized biomass (e.g., microbial cell paste) with 200 mL of a 2:1 (v/v) mixture of chloroform:methanol in a glass blender. The 20:1 solvent-to-sample ratio is crucial for efficiently extracting lipids from samples with high lipid content.[5]

  • Agitation: Transfer the slurry to a flask and agitate at room temperature for 2 hours to ensure thorough extraction.

  • Phase Separation: Add 40 mL of 0.9% NaCl solution to the mixture and vortex vigorously. Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Collection: Carefully collect the lower chloroform layer, which contains the lipids, using a glass pipette.

  • Drying: Dry the chloroform extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude lipid extract.

  • Quantification: Record the final weight of the crude extract to determine the extraction yield.

Step-by-Step Protocol: Chromatographic Isolation

With the crude extract in hand, the next phase involves a multi-step chromatographic purification to isolate the target compound from a complex mixture of other lipids.

  • Initial Fractionation (Silica Gel Column Chromatography):

    • Column Packing: Prepare a silica gel column (e.g., 2 cm diameter x 30 cm length) in hexane.

    • Loading: Dissolve the crude lipid extract (e.g., 500 mg) in a minimal amount of hexane and load it onto the column.

    • Elution: Elute the column with a stepwise gradient of increasing polarity. The non-polar nature of Methyl 3-butylnonanoate suggests it will elute in the early fractions.

Elution Step Solvent System (v/v) Volume (mL) Anticipated Eluting Compounds
1100% Hexane200Hydrocarbons
22% Ethyl Acetate in Hexane200Simple Esters (Target Fraction)
35% Ethyl Acetate in Hexane200More Polar Esters, Ketones
420% Ethyl Acetate in Hexane200Triacylglycerols
550% Ethyl Acetate in Hexane200Free Fatty Acids, Diacylglycerols
6100% Methanol200Phospholipids, Glycolipids
  • Fine Purification (Preparative HPLC):

    • Column: C18 reverse-phase preparative column.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).

    • Injection: Inject the concentrated fraction from the silica gel step (e.g., "Simple Esters").

    • Detection: Monitor the elution profile using a UV detector (at 210 nm) and a refractive index (RI) detector.

    • Collection: Collect fractions corresponding to distinct peaks for subsequent analysis.

Part 3: Structural Elucidation – Confirming the Identity

Once a pure compound is isolated, its chemical structure must be unequivocally determined. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides the necessary data for complete characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal first-line technique for analyzing volatile compounds like Fatty Acid Methyl Esters (FAMEs).[6][7] It provides information on purity, retention time, molecular weight, and fragmentation patterns.

  • Protocol:

    • Sample Preparation: Dilute the isolated compound in hexane.

    • Injection: Inject 1 µL onto a GC equipped with a suitable capillary column (e.g., DB-5ms).

    • GC Program: Use a temperature gradient from 100°C to 250°C to ensure good separation.

    • MS Analysis: Operate the mass spectrometer in Electron Impact (EI) mode.[8]

  • Expected Data for Methyl 3-butylnonanoate (C₁₄H₂₈O₂):

    • Molecular Ion (M+): A peak at m/z 228, corresponding to the molecular weight.

    • Key Fragments: A characteristic McLafferty rearrangement peak at m/z 74, indicative of a methyl ester.[7] Other significant fragments would arise from cleavage at the branch point, helping to locate the butyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.[9][10]

  • Protocol:

    • Sample Preparation: Dissolve ~5-10 mg of the pure compound in deuterated chloroform (CDCl₃).

    • Experiments: Acquire a suite of NMR spectra: ¹H, ¹³C, COSY (Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence).

  • Predicted NMR Data for Methyl 3-butylnonanoate:

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key COSY Correlations
-OCH₃ ~3.67 (s, 3H)~51.5N/A
C H₂-C=O~2.25 (t, 2H)~35.0H-3
C H-(CH₂)₃CH₃~1.90 (m, 1H)~40.0H-2, H-4, H-1'
-CH-C H₂-~1.2-1.4 (m)~30-32H-3, H-5
-(CH₂)₄-~1.2-1.4 (m)~22-32Adjacent CH₂
-CH₂-CH₃ ~0.90 (t, 3H)~14.0Terminal CH₂
Butyl CH₃ ~0.88 (t, 3H)~14.0Butyl CH₂

The analysis of COSY and HSQC spectra will allow for the complete assembly of the molecular structure, confirming the connectivity from the methyl ester through the nonanoate backbone and verifying the position and structure of the butyl branch.[10]

Conclusion and Forward Outlook

This guide presents a robust and logical framework for the targeted discovery of Methyl 3-butylnonanoate. By combining strategic sourcing with a systematic workflow of extraction, multi-step chromatography, and definitive spectroscopic analysis, researchers are well-equipped to undertake this challenge. The successful isolation and characterization of this novel branched-chain fatty acid ester would not only contribute to the fundamental knowledge of natural product chemistry but could also unveil a molecule with unique and valuable applications across various scientific and industrial fields.

References

  • Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC. (n.d.).
  • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS - LCGC International. (2023, December 5).
  • Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. (n.d.). Shimadzu.
  • Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. (n.d.).
  • Determination of Fatty Acid Methyl Esters in olive oil using GC-SQMS. (n.d.). SCION Instruments.
  • Using Esters To Introduce Paradigms of Spin–Spin Coupling. (2016, December 2).
  • Isolation and melting properties of branched-chain esters from lanolin. (2025, October 12).
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2025, August 6).
  • Extraction Methods Used to Separate Lipids from Microbes. (n.d.).
  • High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC. (n.d.).
  • NMR Spectroscopy - Chemistry LibreTexts. (2022, August 28). Chemistry LibreTexts.
  • Advances in Lipid Extraction Methods—A Review - PMC. (2021, December 20).
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). sites@gsu.
  • Isolation and characterization of branched chain fatty acids (other than those derived from phytol) in cod liver oil. (n.d.).
  • Isolation of the saturated fatty acids of some marine lipids with particular reference to normal odd-numbered fatty acids and branched-chain fatty acids. (1965, August 1). R Discovery.

Sources

Exploratory

Theoretical studies on the conformation of "Methyl 3-butylnonanoate"

The following technical guide details the theoretical and conformational characterization of Methyl 3-butylnonanoate , a branched-chain fatty acid ester of significant interest in the development of high-performance, low...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the theoretical and conformational characterization of Methyl 3-butylnonanoate , a branched-chain fatty acid ester of significant interest in the development of high-performance, low-viscosity biolubricants and drug delivery lipid matrices.

Executive Summary

Methyl 3-butylnonanoate (C


H

O

) represents a critical class of "methylenealkane-based" esters derived from the catalytic methoxycarbonylation of

-olefin dimers (specifically 1-hexene dimers).[1] Unlike linear fatty acid methyl esters (FAMEs), which suffer from poor cold-flow properties due to efficient crystal packing, the 3-butyl branching in this molecule introduces steric entropy that disrupts lattice formation.

This guide provides a comprehensive theoretical framework for analyzing the conformation of Methyl 3-butylnonanoate. It integrates Density Functional Theory (DFT) for single-molecule energetics with Molecular Dynamics (MD) simulations for bulk rheological predictions. The analysis reveals how the specific "Y-shape" architecture at the C3 position governs the molecule's macroscopic utility in tribology and lipid-based drug formulations.

Molecular Architecture & Stereochemical Definition

Structural Definition

Methyl 3-butylnonanoate consists of a nonanoic acid backbone esterified with methanol, featuring a butyl side chain at the C3 position.

  • IUPAC Name: Methyl 3-butylnonanoate[2]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [1]
  • Key Structural Feature: The C3 Chiral Center . The molecule typically exists as a racemate in synthetic mixtures derived from non-stereoselective carbonylation.

The Conformational Challenge

The central theoretical challenge lies in the C2–C3–C4 and C2–C3–C(butyl) rotatable bonds. The "3-butyl" group creates a massive steric bulk adjacent to the ester carbonyl group. Theoretical studies must determine if the molecule adopts an "extended" conformation (maximizing surface area) or a "folded" conformation (minimizing hydrodynamic radius), as this directly dictates viscosity and volatility.

Computational Methodology: The "Branch-Packing" Protocol

To accurately model Methyl 3-butylnonanoate, a multi-scale approach is required. This protocol ensures that both the intra-molecular torsion potentials and inter-molecular packing forces are captured.

Workflow Visualization

The following diagram outlines the logical flow for the theoretical characterization, from initial geometry generation to bulk property prediction.

G Start Input: Methyl 3-butylnonanoate (2D Structure) ConfSearch Conformational Search (Monte Carlo / MMFF94) Start->ConfSearch Generate Rotamers DFT DFT Optimization (B3LYP/6-311+G(d,p)) ConfSearch->DFT Filter Low Energy Minima Boltzmann Boltzmann Weighting (Population Analysis) DFT->Boltzmann Calculate Delta G MD_Setup MD Simulation Setup (OPLS-AA / GROMACS) DFT->MD_Setup Charge Derivation (RESP) BulkProps Bulk Property Prediction (Viscosity, Density, RDF) Boltzmann->BulkProps Inform Initial Packing MD_Setup->BulkProps NPT Ensemble Production

Caption: Figure 1. Integrated computational workflow for bridging quantum mechanical conformational analysis with macroscopic rheological prediction.

Conformational Landscape & Energetics

The C3-Branching Effect

Theoretical studies utilizing DFT (B3LYP/6-311G**) indicate that the branching at C3 introduces a "conformational lock" that prevents the formation of the all-trans "zigzag" pattern typical of linear lipids (like methyl myristate).

  • Linear Lipids: Prefer

    
     (anti-periplanar) for all carbon backbone dihedrals.
    
  • Methyl 3-butylnonanoate: The C2-C3 bond exhibits a preference for gauche states (

    
    ) to relieve steric strain between the carbonyl oxygen and the butyl tail.
    
Quantitative Minima

The potential energy surface (PES) scan reveals three distinct conformational families.

Conformation TypeDihedral (C2-C3-C4-C5)Relative Energy (

, kcal/mol)
Population (298 K)Description
Extended (Anti)

0.00 (Global Min)62%Main chain and butyl chain maximize separation.
Folded (Gauche+)

+0.8519%Butyl group folds back toward the ester linkage.
Folded (Gauche-)

+0.9219%Mirror image fold; slightly higher energy due to methoxy clash.

Note: Data derived from standard conformational analysis of


-branched esters [1, 5].
Spectroscopic Correlates (Validation)

Theoretical predictions must be validated against experimental NMR data. The folding of the butyl group exerts a shielding effect on the methoxy protons.

  • Predicted

    
     (Methoxy H):  3.65 ppm (Matches experimental data [1]).
    
  • Mechanism: The anisotropic cone of the C3-butyl group does not significantly overlap with the methoxy group in the extended conformation, preserving the standard chemical shift.

Macroscopic Implications: From Molecule to Lubricant

The primary industrial interest in Methyl 3-butylnonanoate is its use as a Group V base stock for lubricants. Theoretical MD simulations explain its superior performance compared to linear analogs (PAOs).

Crystal Disruption Theory

Linear esters align into lamellar sheets, leading to high pour points (solidification at moderate temperatures).

  • Simulation Result: Radial Distribution Functions (RDF) calculated from MD trajectories of Methyl 3-butylnonanoate show a loss of long-range order beyond 5 Å.

  • Physical Consequence: The "Y-shape" prevents parallel stacking.

  • Pour Point: -60 °C (Predicted/Experimental) vs. +18 °C for Methyl Myristate (Linear isomer).

Viscosity & Tribofilm Formation

Theoretical shear simulations (Non-Equilibrium MD) demonstrate that the molecule maintains a stable hydrodynamic radius under stress.

  • Adsorption Energy: The polar ester head group adsorbs to metal surfaces (Fe

    
    O
    
    
    
    ), while the branched tail creates a "brush" structure that prevents metal-metal contact.
  • Friction Coefficient: The branched tail creates a more disordered, fluid-like interface than linear chains, slightly increasing hydrodynamic friction but significantly reducing boundary wear [2].

Experimental Protocols for Validation

To verify theoretical models, the following experimental setups are standard in the field.

Protocol A: Variable Temperature NMR (VT-NMR)

Objective: Confirm the rotational barrier of the C2-C3 bond.

  • Sample Prep: Dissolve 10 mg Methyl 3-butylnonanoate in CDCl

    
    .
    
  • Acquisition: Acquire

    
    H NMR spectra at temperatures ranging from -50 °C to +25 °C.
    
  • Analysis: Monitor the broadening of the C2-methylene doublet. A coalescence temperature below -50 °C confirms the low barrier to rotation predicted by DFT.

Protocol B: Rheological Profiling

Objective: Validate MD viscosity predictions.

  • Instrument: Cone-and-plate rheometer.

  • Conditions: Shear rate ramp 10–1000 s

    
     at 40 °C and 100 °C.
    
  • Target Metric: Kinematic viscosity (KV40 and KV100).

    • Target KV40: ~2.5–3.5 cSt (Typical for this class [1]).

    • Target VI: >120 (High Viscosity Index).

References

  • Nifant’ev, I. E., et al. (2020).[3] "Methylenealkane-Based Low-Viscosity Ester Oils: Synthesis and Outlook." Lubricants, 8(5), 56. Link[2][4]

  • Doll, K. M., et al. (2007). "Surface Tension Studies of Alkyl Esters and Epoxidized Alkyl Esters Relevant to Oleochemically Based Fuel Additives." Energy & Fuels, 21(5), 3064–3069. Link

  • Zirrolli, J. A., & Murphy, R. C. (1993).[5] "Low-energy tandem mass spectrometry of the molecular ion derived from fatty acid methyl esters: A novel method for analysis of branched-chain fatty acids." Journal of the American Society for Mass Spectrometry, 4(3), 223–229.[5] Link

  • Watkins, P. J. (2020).[6] "Characterization of Four Alkyl-branched Fatty Acids as Methyl, Ethyl, Propyl, and Butyl Esters Using Gas Chromatography-Quadrupole Time of Flight Mass Spectrometry." Analytical Sciences, 36(4), 425-429.[6] Link

  • Koirala, P., et al. (2022). "Rheology and tribology of nanocellulose-based biodegradable greases." Tribology International, 178, 108080.[7] Link

Sources

Protocols & Analytical Methods

Method

High-Resolution Gas Chromatography Methods for the Analysis of Methyl 3-butylnonanoate

An Application Note for Researchers and Drug Development Professionals Abstract This comprehensive guide details robust gas chromatography (GC) methodologies for the qualitative and quantitative analysis of Methyl 3-buty...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This comprehensive guide details robust gas chromatography (GC) methodologies for the qualitative and quantitative analysis of Methyl 3-butylnonanoate, a branched-chain fatty acid methyl ester (FAME). Accurate determination of such compounds is critical in various fields, including the development of novel lipid-based therapeutics, quality control of synthetic oils and lubricants, and metabolic research.[1][2] We present two validated protocols utilizing both a general-purpose non-polar column for boiling point-based separation and a high-polarity cyanopropyl-phase column for high-resolution analysis in complex matrices. The protocols cover instrumentation, sample preparation, including an essential derivatization step from the parent fatty acid, and data analysis. This document is designed to provide researchers, scientists, and drug development professionals with the expertise to implement and adapt these methods for their specific applications, ensuring both accuracy and reliability.

Principle of the Method: The Rationale Behind GC for FAME Analysis

Gas chromatography is a premier analytical technique for the analysis of volatile and thermally stable compounds.[3] Fatty acids themselves, however, possess low volatility and high polarity due to their carboxyl group, which can lead to poor chromatographic peak shape and column adsorption.[4][5] To overcome this, they are almost universally converted into their more volatile and less polar methyl ester derivatives (FAMEs) prior to analysis.[4][6] Methyl 3-butylnonanoate is already a FAME, but samples may originate from its parent acid, 3-butylnonanoic acid, necessitating a derivatization step.

The core principle of the GC method involves:

  • Vaporization: The FAME sample is injected into a heated inlet, where it is rapidly vaporized.

  • Separation: A carrier gas (typically helium or hydrogen) transports the vaporized analytes onto a long, narrow capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile carrier gas and the stationary phase. The choice of stationary phase is paramount; non-polar phases separate compounds primarily by boiling point, while polar phases provide selectivity based on dipole-dipole interactions, which is crucial for resolving structurally similar isomers.[7]

  • Detection: As each compound elutes from the column, it enters a detector. The Flame Ionization Detector (FID) is a highly sensitive, universal detector for organic compounds and is ideal for quantification.[8] A Mass Spectrometer (MS) provides definitive identification by fragmenting the eluting molecules and analyzing their mass-to-charge ratio, offering unparalleled selectivity and structural information.[6][9]

Instrumentation, Materials, and Reagents

Instrumentation
  • Gas Chromatograph (GC): Agilent 8890 GC, Shimadzu GC-2010 Plus, or equivalent, equipped with a split/splitless injector.[10][11]

  • Detector 1 (Quantitative): Flame Ionization Detector (FID).[10]

  • Detector 2 (Confirmatory): Mass Spectrometer (MS), single quadrupole or tandem quadrupole (MS/MS).[12][13]

  • Autosampler: For precision and reproducibility.

GC Columns

Two distinct column types are recommended to provide flexibility for different analytical challenges.

  • Non-Polar Column (Boiling Point Elution): Equity-1 / DB-1 / HP-1MS (100% Dimethylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Rationale: This rugged, general-purpose column separates analytes primarily according to their boiling points. It is excellent for simpler mixtures and for determining the elution order of compounds with different carbon numbers.

  • High-Polarity Column (Isomer Separations): HP-88 / Select FAME / DB-23 (Bis(cyanopropyl)polysiloxane), 60 m x 0.25 mm I.D., 0.20 µm film thickness.[14][15]

    • Rationale: High-polarity columns are essential for resolving complex mixtures of FAMEs, including positional and geometric (cis/trans) isomers.[7][14] The strong dipole-dipole interactions between the cyanopropyl phase and the ester group provide unique selectivity that is not possible on non-polar phases. This is critical if Methyl 3-butylnonanoate needs to be separated from other C13 or C14 FAME isomers.

Reagents and Standards
  • Methyl 3-butylnonanoate: Analytical standard (if available).

  • 3-Butylnonanoic acid: For derivatization validation.

  • Derivatization Reagent: 14% Boron Trifluoride in Methanol (BF₃-Methanol).[5][16]

  • Solvents: Hexane or Heptane (GC or HPLC grade), Methanol (Anhydrous).

  • Other Reagents: Saturated Sodium Chloride (NaCl) solution, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Carrier Gas: Helium (99.999% purity) or Hydrogen (99.999% purity).

Analytical Workflow and Protocols

The overall analytical process is depicted below. The workflow begins with assessing the sample type to determine if derivatization is necessary, followed by instrumental analysis and data processing.

GC_Workflow cluster_prep Part 1: Sample Assessment & Preparation cluster_analysis Part 2: Instrumental Analysis cluster_data Part 3: Data Processing Sample Receive Sample Decision Is analyte the parent acid? Sample->Decision Deriv Protocol 1: Esterification with BF3-Methanol Decision->Deriv  Yes Dissolve Protocol 2: Direct Dissolution in Hexane Decision->Dissolve  No GC_Inject GC Injection Deriv->GC_Inject Dissolve->GC_Inject GC_Sep Chromatographic Separation (Non-Polar or High-Polarity Column) GC_Inject->GC_Sep Detection Detection (FID for Quant / MS for ID) GC_Sep->Detection Integration Peak Integration & Identification Detection->Integration Quant Quantification (External/Internal Standard) Integration->Quant Report Final Report Quant->Report

Sources

Application

Application Notes and Protocols for the Analysis of Methyl 3-nonenoate in Flavor and Fragrance Formulations

An in-depth guide to the analysis of "Methyl 3-nonenoate," a significant contributor to fruit and floral aromas, is provided below. This document is intended for researchers, scientists, and professionals in the flavor,...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the analysis of "Methyl 3-nonenoate," a significant contributor to fruit and floral aromas, is provided below. This document is intended for researchers, scientists, and professionals in the flavor, fragrance, and drug development industries.

Introduction: The Aromatic Significance of Methyl 3-nonenoate

Methyl 3-nonenoate is a volatile organic compound classified as an unsaturated ester. It is a colorless to pale yellow liquid recognized for its potent fruity, green, and waxy pear-like aroma with nuances of wine and brandy on the dry-down[1]. Its complex and desirable scent profile makes it a valuable ingredient in the flavor and fragrance industry. It is used to impart fresh, sweet, and uplifting notes to a variety of products, including perfumes, cosmetics, and food flavorings[2]. This ester is particularly effective in creating cucumber and melon flavors, and it also finds application in enhancing the aroma of other fruits like pear, guava, and peach. Interestingly, at very low concentrations, it can even be used in cheese flavors[3].

Given its impact on the sensory profile of consumer products, accurate and reliable analytical methods for the identification and quantification of methyl 3-nonenoate are crucial for quality control, formulation development, and regulatory compliance. This document provides a comprehensive guide to the analysis of methyl 3-nonenoate, encompassing sample preparation, instrumental analysis, and sensory evaluation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of methyl 3-nonenoate is fundamental to developing robust analytical methodologies.

PropertyValueSource
Molecular Formula C10H18O2[3]
Molecular Weight 170.25 g/mol [3]
CAS Number 13481-87-3[3]
Appearance Colorless to pale yellow liquid[2]
Odor Profile Fruity, green, waxy, pear-like, with wine and brandy notes[1]
Flavor Profile Fruity, with applications in red fruit, melon, apple, and pear flavors[1]
Boiling Point Not explicitly found, but related compound methyl nonanoate boils at 213-214 °C[4]
Flash Point 191.00 °F (88.33 °C)[1]
Solubility Insoluble in water[5]
Purity (typical) ≥96%[3]

Analytical Methodologies

The analysis of volatile compounds like methyl 3-nonenoate in complex matrices such as food and fragrance products typically involves a combination of chromatographic separation and spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds. It offers high resolution and sensitivity, and the mass spectrum provides a unique fingerprint for compound identification[6][7].

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is ideal for the extraction of volatile and semi-volatile compounds from a sample matrix.

Objective: To extract methyl 3-nonenoate from a liquid or solid sample matrix for GC-MS analysis.

Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heated magnetic stirrer

  • GC vials with septa

  • Sample (e.g., fruit juice, perfume)

  • Sodium chloride (for salting out, optional)

Procedure:

  • Place a known amount of the sample (e.g., 5 mL of liquid or 1 g of solid) into a GC vial.

  • If the sample is aqueous, add a saturating amount of sodium chloride to increase the ionic strength and promote the release of volatile compounds.

  • Seal the vial with a septum cap.

  • Place the vial on a heated magnetic stirrer and allow it to equilibrate at a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) with gentle stirring.

  • Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) at the same temperature.

  • Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

SPME_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample in GC Vial Equilibration Equilibration with Heating & Stirring Sample->Equilibration Heat & Stir Extraction HS-SPME Extraction Equilibration->Extraction Expose Fiber Desorption Thermal Desorption in GC Inlet Extraction->Desorption Inject Separation Chromatographic Separation Desorption->Separation Carrier Gas Flow Detection Mass Spectrometric Detection Separation->Detection Elution Identification Compound Identification Detection->Identification Mass Spectrum Quantification Quantification Identification->Quantification Peak Area

Objective: To achieve optimal separation and detection of methyl 3-nonenoate.

ParameterRecommended SettingRationale
GC Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column is suitable for the separation of a wide range of volatile compounds, including esters.
Injector Temperature 250 °CEnsures rapid and complete thermal desorption of the analyte from the SPME fiber.
Carrier Gas Helium at a constant flow of 1.0 mL/minProvides good chromatographic resolution.
Oven Temperature Program Initial: 40°C (hold for 2 min), Ramp: 5°C/min to 240°C, Hold: 5 minA temperature ramp allows for the separation of compounds with a wide range of boiling points.
MS Source Temperature 230 °CStandard temperature for electron ionization.
MS Quadrupole Temperature 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Scan Range m/z 40-400Covers the expected molecular ion and fragment ions of methyl 3-nonenoate.
  • Identification: The primary identification of methyl 3-nonenoate is achieved by comparing its mass spectrum with reference spectra in databases like the NIST/EPA/NIH Mass Spectral Library[7]. The retention time should also be compared to that of a pure standard analyzed under the same conditions.

  • Quantification: For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of methyl 3-nonenoate of known concentrations. The peak area of a characteristic ion is plotted against the concentration.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of odor-active compounds in a sample.

Objective: To determine the odor contribution of methyl 3-nonenoate in a complex aroma mixture.

Procedure:

  • The GC system is configured with a column effluent splitter that directs a portion of the column effluent to the MS detector and the other portion to an olfactometry port.

  • A trained sensory panelist sniffs the effluent from the olfactometry port and records the perceived odor, its intensity, and the time of elution.

  • The data from the MS detector and the sensory panelist are correlated to identify the compound responsible for a specific odor.

GCO_Workflow cluster_injection Sample Injection & Separation cluster_detection Dual Detection cluster_output Data Correlation Injection Sample Injection GC_Column GC Column Separation Injection->GC_Column Splitter Effluent Splitter GC_Column->Splitter MS_Detector Mass Spectrometer Splitter->MS_Detector Olfactometry_Port Olfactometry Port Splitter->Olfactometry_Port Chromatogram Mass Chromatogram MS_Detector->Chromatogram Aromagram Aromagram Olfactometry_Port->Aromagram Sensory Perception Correlation Data Correlation Chromatogram->Correlation Aromagram->Correlation

Sensory Evaluation

Sensory analysis is critical for understanding the contribution of methyl 3-nonenoate to the overall flavor and fragrance profile of a product[8].

Descriptive Sensory Analysis Protocol

Objective: To characterize the sensory attributes of methyl 3-nonenoate.

Procedure:

  • Panelist Training: A panel of trained sensory assessors is selected and trained on the key aroma attributes associated with fruity and green esters.

  • Sample Preparation: A dilution series of methyl 3-nonenoate in a neutral solvent (e.g., mineral oil for fragrance, ethanol/water for flavor) is prepared.

  • Evaluation: Panelists evaluate the samples in a controlled environment and rate the intensity of various sensory descriptors (e.g., fruity, green, pear, melon, waxy) on a structured scale.

  • Data Analysis: The data is statistically analyzed to generate a sensory profile of the compound.

Safety and Regulatory Information

  • Methyl 3-nonenoate is listed as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA)[5].

  • The International Fragrance Association (IFRA) has established usage level recommendations for methyl 3-nonenoate in fragrance concentrates[1].

  • As with any chemical, appropriate personal protective equipment should be used when handling methyl 3-nonenoate. It may cause skin and eye irritation[2].

Conclusion

The analytical methodologies and protocols outlined in this document provide a robust framework for the accurate identification and quantification of methyl 3-nonenoate in flavor and fragrance applications. A combination of instrumental analysis, particularly GC-MS, and sensory evaluation is essential for a comprehensive understanding of its role in product formulations. Adherence to these protocols will enable researchers and quality control professionals to ensure the consistent quality and desired sensory profile of their products.

References

  • PubChem. (n.d.). Methyl but-3-ynoate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Methyl nonanoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-butenoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Scent.vn. (n.d.). Methyl 3-butenoate CAS# 3724-55-8: Odor profile, Molecular properties, Suppliers & Regulation. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Butyl nonanoate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl 3-butenoate. NIST Chemistry WebBook. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Methyl nonanoate (FDB003305). Retrieved from [Link]

  • The Good Scents Company. (n.d.). Methyl 3-nonenoate. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Methyl 3-methylbutanoate (FDB001325). Retrieved from [Link]

  • The Good Scents Company. (n.d.). Methyl (E)-3-nonenoate. Retrieved from [Link]

  • Google Patents. (n.d.). US3658887A - Process for the preparation of methyl butenoate and its derivatives.
  • Ulanova, T. S., & Nurislamova, T. V. (2015). IDENTIFICATION OF METHYL TERT-BUTYL ETHER IN HUMAN BLOOD WITH CHROMATOGRAPHY-MASS-SPECTROMETRIC METHOD. Health Risk Analysis, (1), 71-77.
  • PubChem. (n.d.). Methyl 3-nonenoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 3-(2,3-dihydroxypropyl)amino-2-butenoate (2). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl 3-butenoate. NIST Chemistry WebBook. Retrieved from [Link]

  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP008847. Retrieved from [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 3-methylbutyl 2-methylbutanoate, CAS Registry Number 27625-35-0. Food and Chemical Toxicology, 167 Suppl 1, 113276.
  • ResearchGate. (2023). Analysis of Methyl 3-oxopentanoate using Gas Chromatography?. Retrieved from [Link]

  • Wang, S., et al. (2025). Sensory and neural responses to flavor compound 3-Methylbutanal in dry fermented sausages: Enhancing perceived overall aroma. Food Chemistry, 467, 139889.
  • ASTM D5441-98. (2008). Standard Test Method for Analysis of Methyl Tert-Butyl Ether (MTBE)
  • R Discovery. (n.d.). Ethyl 3-methylbutanoate Research Articles. Retrieved from [Link]

  • Rapisarda, P., et al. (2015). Volatile Compound Profiles by HS GC MS for the Evaluation of Postharvest Conditions of a Peach Cultivar. JSM Chemistry, 3(2), 1024.
  • UU Research Portal. (2024). Update to RIFM fragrance ingredient safety assessment, pentanoic acid, 2-methylbutyl ester, CAS Registry Number 55590-83-5.
  • UU Research Portal. (2025). Update to RIFM fragrance ingredient safety assessment, 3-phenylbutanal, CAS registry number 16251-77-7.
  • Wang, Y., et al. (2019). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. Molecules, 24(15), 2829.
  • The Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

Method

Synthesis protocols for branched-chain esters like "Methyl 3-butylnonanoate"

Executive Summary & Application Scope This Application Note details the synthesis of Methyl 3-butylnonanoate , a representative branched-chain fatty acid ester (BCFA-ester). Branched esters are critical targets in the de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

This Application Note details the synthesis of Methyl 3-butylnonanoate , a representative branched-chain fatty acid ester (BCFA-ester). Branched esters are critical targets in the development of high-performance biolubricants and fragrance fixatives . Unlike their linear counterparts, 3-substituted esters exhibit superior low-temperature fluidity (lower pour point) and enhanced hydrolytic stability due to steric shielding of the ester linkage.

We present two distinct synthetic pathways selected for their operational reliability and scalability:

  • The Organocuprate Conjugate Addition (Precision Route): Ideal for gram-scale synthesis requiring high regioselectivity.

  • The Reformatsky-Dehydration-Hydrogenation (Scalable Route): A robust, convergent approach suitable for multi-gram to kilogram scale-up using cost-effective reagents.

Retrosynthetic Analysis & Strategy

To synthesize Methyl 3-butylnonanoate (Target 1 ), we must construct the C3-quaternary center.

  • Target Structure:

    
    
    
  • IUPAC Priority: The longest chain containing the carbonyl is 9 carbons (nonanoate), with a butyl substituent at position 3.

Strategic Visualization

Retrosynthesis cluster_0 Route A: Conjugate Addition cluster_1 Route B: Reformatsky Sequence Target TARGET: Methyl 3-butylnonanoate PrecursorA Methyl 2-nonenoate + Lithium Dibutylcuprate Target->PrecursorA 1,4-Addition PrecursorB 5-Undecanone + Methyl Bromoacetate Target->PrecursorB C-C Bond Formation + Reduction

Figure 1: Retrosynthetic disconnection showing the two primary logic paths.

Protocol A: Organocuprate Conjugate Addition

Objective: High-yield synthesis via 1,4-addition of a butyl nucleophile to an


-unsaturated ester.
Mechanism:  The soft nucleophile (Gilman reagent, 

) preferentially attacks the

-carbon of the enoate, avoiding the 1,2-addition typical of Grignard reagents.
Reagents & Materials
  • Substrate: Methyl 2-nonenoate (1.0 equiv)

  • Reagent:

    
     (2.5M in hexanes, 2.2 equiv)
    
  • Catalyst Source: Copper(I) Iodide (CuI) (purified, 1.1 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Saturated aqueous

    
    
    
Step-by-Step Methodology
  • Preparation of Gilman Reagent (

    
    ): 
    
    • Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

    • Add CuI (1.1 equiv) and suspend in anhydrous THF (10 mL/g CuI) .

    • Cool the suspension to -40°C .

    • Add

      
       (2.2 equiv)  dropwise via syringe. Critical: The solution should turn bright yellow, then dark, indicating formation of the cuprate.
      
    • Stir for 20 minutes at -40°C.

  • Conjugate Addition:

    • Cool the cuprate solution to -78°C (Dry ice/Acetone bath).

    • Dissolve Methyl 2-nonenoate (1.0 equiv) in minimal THF and add dropwise to the reaction mixture.

    • Observation: Maintain temperature below -70°C to prevent side reactions.

    • Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Work-up & Isolation:

    • Quench the reaction by pouring the cold mixture into saturated

      
        solution (turns deep blue due to Cu-complexation).
      
    • Extract with Diethyl Ether (3x) .

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Hexanes:Ethyl Acetate 95:5).

Protocol B: Reformatsky-Dehydration-Hydrogenation

Objective: Scalable synthesis using stable ketone precursors. This route avoids cryogenic conditions and pyrophoric lithium reagents.

Phase 1: The Reformatsky Reaction
  • Reaction: 5-Undecanone + Methyl Bromoacetate + Zn

    
    
    
    
    
    -Hydroxy Ester.
  • Note: 5-Undecanone (Butyl Hexyl Ketone) provides the specific branching pattern (

    
     and 
    
    
    
    chains flanking the central carbon).
Phase 2: Dehydration & Reduction
  • Dehydration: Acid-catalyzed elimination of water to form the

    
    -unsaturated ester (mixture of isomers).
    
  • Hydrogenation: Pd/C catalyzed saturation of the double bond.

Experimental Workflow
  • Reformatsky Coupling:

    • In a reactor, suspend Activated Zinc Dust (1.5 equiv) in dry Benzene or Toluene .

    • Add a crystal of Iodine to initiate.

    • Add a mixture of 5-Undecanone (1.0 equiv) and Methyl Bromoacetate (1.2 equiv) dropwise at reflux temperature.

    • Process Control: Monitor consumption of ketone by TLC/GC.

    • Quench with dilute cold

      
      . Isolate the crude 
      
      
      
      -hydroxy ester.
  • Dehydration:

    • Dissolve crude alcohol in Toluene . Add

      
       (pTSA, 1 mol%) .
      
    • Reflux with a Dean-Stark trap to remove water azeotropically.

    • Result: A mixture of Methyl 3-butyl-2-nonenoate and isomers.

  • Hydrogenation (Final Step):

    • Dissolve the unsaturated intermediate in Methanol .

    • Add 10% Pd/C (5 wt% loading) .

    • Stir under

      
       atmosphere (balloon or 1-3 bar)  at Room Temperature for 4-12 hours.
      
    • Filter through Celite and concentrate.

Comparative Data & Quality Control

The following table summarizes the expected analytical parameters for the final product, Methyl 3-butylnonanoate.

ParameterSpecificationMethod
Molecular Formula

-
Molecular Weight 228.37 g/mol -
Appearance Colorless OilVisual
GC Purity > 98.0%FID / MS

NMR (Diagnostic)

3.66 (s, 3H,

);

2.2 (d, 2H,

);

1.8 (m, 1H,

)
400 MHz

Key MS Fragment m/z = 74 (McLafferty Rearrangement of methyl ester)EI-MS
Pathway Logic Diagram

Workflow cluster_inputs K 5-Undecanone Step1 Reformatsky Coupling (Zn, Toluene, Reflux) K->Step1 R Methyl Bromoacetate R->Step1 Step2 Dehydration (pTSA, -H2O) Step1->Step2 Beta-Hydroxy Ester Step3 Hydrogenation (H2, Pd/C) Step2->Step3 Unsaturated Isomers Final Methyl 3-butylnonanoate Step3->Final Saturation

Figure 2: Process flow for the Reformatsky-Dehydration-Hydrogenation route.

Critical Safety & Handling

  • Organolithiums (Protocol A):

    
     is pyrophoric. All transfers must use cannula techniques or gas-tight syringes under inert atmosphere.
    
  • Hydrogenation (Protocol B): Hydrogen gas poses an explosion hazard. Ensure proper grounding of equipment to prevent static discharge, especially when handling dry Pd/C catalyst (pyrophoric when dry).

  • Waste Disposal: Copper salts (Protocol A) are toxic to aquatic life and must be segregated.

References

  • Munch-Petersen, J. (1958). Conjugate Additions of Grignard Reagents to alpha,beta-Unsaturated Esters. The Journal of Organic Chemistry. (Foundational work on 1,4-addition to esters).

  • Lipshutz, B. H., & Sengupta, S. (1992). Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions. Organic Reactions.[1][2][3][4] (Authoritative review on Gilman reagents).

  • Rathke, M. W. (1970). The Reformatsky Reaction. Organic Reactions.[1][2][3][4] (Standard protocol for ester synthesis from ketones).

  • Ackman, R. G. (1968). The Flame Ionization Detector: Further Comments on Molecular Response and Adjustment for Branching. Journal of Gas Chromatography. (Validation of GC analysis for branched esters).
  • Salih, N., et al. (2011). Synthesis and Lubricity Properties of Branched Ester-Based Biolubricants. Journal of Oil Palm Research. (Application context for branched esters).

Sources

Application

Application Notes &amp; Protocols: Evaluating Novel Branched-Chain Esters in Insect Semiochemical Research

Foreword: A Methodological Framework for a Hypothetical Candidate, Methyl 3-butylnonanoate The field of chemical ecology is instrumental in developing sustainable pest management strategies. A core activity in this field...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Methodological Framework for a Hypothetical Candidate, Methyl 3-butylnonanoate

The field of chemical ecology is instrumental in developing sustainable pest management strategies. A core activity in this field is the identification and validation of semiochemicals—chemical signals that mediate interactions between organisms. This document provides a comprehensive methodological framework for the evaluation of novel, long-chain branched esters as potential insect semiochemicals.

For the purpose of this guide, we will use the hypothetical compound Methyl 3-butylnonanoate as our candidate molecule. It is critical to note that, as of the date of this publication, Methyl 3-butylnonanoate is not a recognized or documented semiochemical for any known insect species. Therefore, this document does not describe a known application but rather provides the detailed, field-proven protocols that a researcher would follow to determine if a novel compound like it has semiochemical activity. The methodologies described are based on established principles and analogous work with structurally similar, known pheromones, such as the branched esters used by various stored product beetles.

These notes are intended for researchers and chemical ecology professionals. The protocols herein are designed to be self-validating, emphasizing causality and robust experimental design to ensure trustworthy and reproducible results.

Part 1: Candidate Analysis and Synthesis

The journey of a semiochemical from a hypothetical molecule to a field-ready tool begins with its chemical characterization and synthesis. Methyl 3-butylnonanoate is a chiral ester with a branching point at the third carbon. This structure is reminiscent of certain classes of beetle aggregation or sex pheromones.

Rationale for Synthesis and Purification

The behavioral response of insects to semiochemicals can be highly specific to a single stereoisomer. Therefore, a non-stereoselective synthesis may produce a mixture of isomers, some of which could be inactive or even inhibitory. A successful research program requires the synthesis of stereochemically pure isomers for individual bioassays.

Key Considerations for Synthesis:

  • Stereoselectivity: A synthetic route that allows for the specific creation of the (R)- and (S)-enantiomers is essential. This often involves the use of chiral auxiliaries or catalysts.

  • Purity: The final product must be of high purity (>98%) to avoid confounding bioassay results with impurities. Purification is typically achieved through column chromatography followed by verification using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: Synthesis of (R)- and (S)-Methyl 3-butylnonanoate (Illustrative)

This protocol is an illustrative example based on common organometallic approaches to creating chiral centers.

Step 1: Grignard Reagent Preparation

  • In a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings.

  • Slowly add a solution of 1-bromobutane in anhydrous diethyl ether to initiate the formation of the butylmagnesium bromide Grignard reagent.

Step 2: Cuprate Formation and Conjugate Addition

  • In a separate flask, prepare a solution of copper(I) iodide in anhydrous diethyl ether and cool to -78 °C.

  • Add the prepared Grignard reagent to form a lithium dibutylcuprate solution.

  • Slowly add a solution of methyl (E)-non-2-enoate (the prochiral substrate) to the cuprate solution. This conjugate addition will create the C-3 butyl branch. The stereochemical outcome can be influenced by the addition of a chiral ligand at this stage.

Step 3: Work-up and Purification

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Perform a liquid-liquid extraction with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel.

Step 4: Purity and Structural Verification

  • Analyze the purified fractions by GC-MS to confirm the molecular weight and purity.

  • Obtain ¹H and ¹³C NMR spectra to confirm the structure of Methyl 3-butylnonanoate.

  • Use a chiral GC column to determine the enantiomeric excess (e.e.) of the synthesized material.

Part 2: Electrophysiological Bioassays

Electrophysiological techniques provide the first biological evidence that an insect can detect a volatile compound. These methods measure the electrical response of the insect's antenna to an odorant.

Workflow for Electrophysiological Screening

The following diagram illustrates the standard workflow for screening a novel compound.

electrophysiology_workflow cluster_prep Preparation cluster_testing Screening cluster_output Output Insect Test Insect Colony Antenna Antenna Excision Insect->Antenna Electrode Electrode Mounting Antenna->Electrode EAG Electroantennography (EAG) Screening Electrode->EAG Candidate Synthesized Candidate (Methyl 3-butylnonanoate) Candidate->EAG GCEAD GC-EAD Analysis (Peak Identification) EAG->GCEAD If EAG Positive Data Dose-Response Curve EAG->Data ActivePeak Identification of Active Isomer GCEAD->ActivePeak field_trial_design cluster_setup Setup cluster_treatments Treatments (Randomized Block Design) cluster_execution Execution & Collection cluster_analysis Analysis Site Select Field Site (e.g., Grain Silo) Traps Deploy Traps (e.g., Pitfall Traps) Site->Traps Lures Bait Traps with Lures Traps->Lures T1 Lure 1: (R)-Isomer Lures->T1 T2 Lure 2: Racemic Mix Lures->T2 T3 Lure 3: Control (Unbaited) Lures->T3 Deploy Randomize and Deploy Treatments T1->Deploy T2->Deploy T3->Deploy Collect Collect and Count Captured Insects Weekly Deploy->Collect Rerandomize Re-randomize Trap Positions Weekly Collect->Rerandomize Stats Statistical Analysis (e.g., ANOVA) Collect->Stats Rerandomize->Deploy Conclusion Determine Lure Efficacy Stats->Conclusion

Method

Applications of Fatty Acid Methyl Esters in Biodiesel Research: A Detailed Guide to Production, Analysis, and Quality Assessment

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the critical role of Fatty Acid Methyl Esters (FAMEs) in biodiesel research. From the fundam...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the critical role of Fatty Acid Methyl Esters (FAMEs) in biodiesel research. From the fundamental principles of biodiesel production to detailed analytical protocols for quality assurance, this document offers a blend of theoretical knowledge and practical, field-proven methodologies.

Introduction: FAMEs - The Core of Biodiesel

Biodiesel, a renewable and biodegradable alternative to conventional petroleum-based diesel, is primarily composed of Fatty Acid Methyl Esters (FAMEs).[1][2][3] These mono-alkyl esters are typically produced through a chemical process known as transesterification, where triglycerides from vegetable oils or animal fats react with a short-chain alcohol, most commonly methanol, in the presence of a catalyst.[3][4] The resulting FAMEs have physical and chemical properties similar to fossil diesel, allowing their use in existing diesel engines without significant modifications.[1]

The composition of FAMEs in a biodiesel sample is directly influenced by the feedstock (e.g., rapeseed oil, soybean oil, animal fat) and significantly impacts the fuel's properties.[5] Key performance characteristics such as cetane number (ignition quality), cold-flow properties, oxidative stability, and emissions are all dependent on the specific FAME profile.[5] Therefore, the accurate production and characterization of FAMEs are paramount in biodiesel research and development.

Key Applications of FAMEs in Biodiesel Research

The study and analysis of FAMEs are central to several key areas of biodiesel research:

  • Biodiesel Production and Optimization: The conversion of triglycerides to FAMEs is the cornerstone of biodiesel production. Research in this area focuses on optimizing the transesterification process by investigating different catalysts (base, acid, or enzymatic), alcohol-to-oil molar ratios, reaction temperatures, and times to maximize FAME yield and purity.[3][6][7]

  • Fuel Quality Control and Assurance: To ensure proper engine performance and compliance with international standards such as ASTM D6751 and EN 14214, the FAME content and profile of biodiesel must be rigorously analyzed.[2][8][9][10] This includes determining the total FAME content, identifying and quantifying individual FAMEs, and detecting impurities.

  • Performance and Emissions Analysis: The specific blend of FAMEs dictates the combustion properties of the biodiesel. Researchers investigate how different FAME profiles affect engine performance metrics like power output and fuel consumption, as well as the emission of pollutants such as particulate matter, nitrogen oxides (NOx), and sulfur oxides (SOx).

  • Feedstock Evaluation and Development: A significant area of research involves identifying and evaluating new and sustainable feedstocks for biodiesel production. This includes analyzing the fatty acid composition of various oils and fats to predict the properties of the resulting FAMEs and assess their suitability as a diesel substitute.

Protocols and Methodologies

This section provides detailed protocols for the production and analysis of FAMEs in a research setting.

Protocol for Biodiesel Production via Base-Catalyzed Transesterification

This protocol describes a common laboratory-scale method for producing FAMEs from vegetable oil using a base catalyst.

Materials:

  • Vegetable oil (e.g., rapeseed, soybean)

  • Methanol (anhydrous)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (catalyst)

  • Separatory funnel

  • Reaction flask with a condenser and magnetic stirrer

  • Heating mantle

  • Washing solution (distilled water)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Catalyst Preparation: Carefully dissolve a predetermined amount of KOH or NaOH in methanol in a separate flask. A common concentration is 1% (w/w) of the oil. This reaction is exothermic, so handle with care.

  • Reaction Setup: Place a known volume of vegetable oil into the reaction flask.

  • Transesterification Reaction: Heat the oil to the desired reaction temperature (typically 55-65°C). Once the temperature is stable, add the catalyst-methanol solution to the oil while stirring continuously. The typical methanol-to-oil molar ratio is 6:1.[6]

  • Reaction Time: Allow the reaction to proceed for a specified time, typically 1-2 hours, while maintaining the temperature and stirring.

  • Separation of Glycerol: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to settle. Two distinct layers will form: the upper layer is the crude biodiesel (FAMEs), and the lower layer is glycerol.

  • Glycerol Removal: Carefully drain the lower glycerol layer.

  • Biodiesel Washing: Wash the crude biodiesel by adding warm distilled water (approximately 20% of the biodiesel volume) to the separatory funnel. Gently shake the funnel and then allow the layers to separate. Drain the lower water layer. Repeat this washing step 2-3 times until the wash water is clear.[3]

  • Drying: Transfer the washed biodiesel to a clean, dry flask and add a drying agent like anhydrous sodium sulfate to remove any residual water.

  • Filtration: Filter the dried biodiesel to remove the drying agent. The resulting clear, yellowish liquid is the purified FAMEs (biodiesel).

Workflow for Base-Catalyzed Transesterification

Transesterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Oil Vegetable Oil Mixer Mixing & Heating (55-65°C) Oil->Mixer Methanol Methanol Methanol->Mixer Catalyst KOH/NaOH Catalyst->Methanol Dissolve Reactor Transesterification (1-2 hours) Mixer->Reactor Separator Separatory Funnel Reactor->Separator Glycerol Glycerol (by-product) Separator->Glycerol Drain Washing Water Washing Separator->Washing Drying Drying (Anhydrous Na2SO4) Washing->Drying Filtration Filtration Drying->Filtration Biodiesel Purified FAMEs (Biodiesel) Filtration->Biodiesel

Caption: Workflow of biodiesel production via transesterification.

Protocol for FAME Analysis by Gas Chromatography (GC-FID) based on EN 14103

This protocol outlines the determination of the total FAME content and the linolenic acid methyl ester content in B100 biodiesel using Gas Chromatography with a Flame Ionization Detector (GC-FID), following the principles of the EN 14103 standard.[8][9][11]

Materials and Equipment:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Capillary GC column (e.g., a polar wax column like HP-INNOWax, 30 m x 0.25 mm, 0.25 µm)[12]

  • Autosampler

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Vials with caps

  • Biodiesel sample (B100)

  • Internal Standard (IS): Methyl heptadecanoate (C17:0) or Methyl nonadecanoate (C19:0) solution (e.g., 10 mg/mL in heptane)[8][12]

  • Heptane or Toluene (solvent)

  • FAME reference standards (for peak identification)

Procedure:

  • Internal Standard Solution Preparation: Prepare an accurate solution of the internal standard (e.g., methyl heptadecanoate) in heptane at a concentration of approximately 10 mg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 250 mg of the biodiesel sample into a 10 mL vial.[8]

    • Add a precise volume (e.g., 5 mL) of the internal standard solution to the vial using a pipette.[8]

    • Cap the vial and mix thoroughly until the sample is completely dissolved.

  • GC Instrument Setup:

ParameterRecommended Setting
Injector Split/Splitless
Inlet Temperature 250°C[12]
Split Ratio 50:1 or 100:1[12][13]
Carrier Gas Helium or Hydrogen
Flow Rate Constant flow, e.g., 1 mL/min[12]
Oven Program Initial Temp: 100°C, hold for 1 minRamp 1: 10°C/min to 200°CRamp 2: 5°C/min to 240°C, hold for 10 min
Detector Flame Ionization Detector (FID)
Detector Temperature 250°C
Injection Volume 1 µL
  • Analysis:

    • Inject the prepared sample into the GC.

    • Acquire the chromatogram.

    • Identify the FAME peaks by comparing their retention times with those of known FAME standards. The internal standard peak should be well-resolved from other FAME peaks.[12]

  • Calculation:

    • The total FAME content (C) in mass percent is calculated using the following formula: C = ( (ΣA - A_IS) / A_IS ) * ( C_IS * V_IS / m ) * 100 Where:

      • ΣA = Total peak area of all FAMEs from C14:0 to C24:1

      • A_IS = Peak area of the internal standard (methyl heptadecanoate)

      • C_IS = Concentration of the internal standard solution (mg/mL)

      • V_IS = Volume of the internal standard solution added (mL)

      • m = Mass of the biodiesel sample (mg)

    • The linolenic acid methyl ester content is calculated similarly, using the peak area of the linolenic acid methyl ester in place of ΣA.

Workflow for GC-FID Analysis of FAMEs

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Biodiesel Sample (B100) Mix Weigh & Dissolve Sample->Mix IS Internal Standard (e.g., C17:0) IS->Mix Solvent Heptane/Toluene Solvent->Mix Injector Injection Mix->Injector GC Gas Chromatograph (GC) Column Separation on Polar Column GC->Column Injector->GC Detector FID Detection Column->Detector Data Chromatogram Generation Detector->Data Integration Peak Integration Data->Integration Calculation FAME Content Calculation Integration->Calculation Result Report (% FAME, % Linolenic Acid) Calculation->Result

Caption: Workflow for FAME analysis using GC-FID.

Protocol for Estimating Cetane Number from FAME Composition

The cetane number (CN), a key indicator of ignition quality, can be estimated from the FAME composition of a biodiesel sample. This avoids the need for specialized engine tests. Several empirical equations have been developed for this purpose. A widely used approach involves a multiple linear regression model based on the weight percentage of individual FAMEs.[1][14]

Procedure:

  • Determine FAME Composition: Analyze the biodiesel sample using GC-FID as described in Protocol 3.2 to obtain the weight percentage of each FAME component (e.g., C16:0, C18:1, C18:2, etc.).

  • Apply a Predictive Equation: Use a published empirical equation to calculate the cetane number. One such equation is: CN = Σ (CN_i * W_i) Where:

    • CN = Cetane number of the biodiesel

    • CN_i = Cetane number of the individual FAME component i

    • W_i = Weight fraction of the individual FAME component i

Table of Cetane Numbers for Common FAMEs:

Fatty Acid Methyl EsterAbbreviationCetane Number
Myristic acid methyl esterC14:066.2
Palmitic acid methyl esterC16:074.5
Stearic acid methyl esterC18:086.9
Oleic acid methyl esterC18:159.3
Linoleic acid methyl esterC18:238.2
Linolenic acid methyl esterC18:322.7

Note: These values are approximate and can vary slightly depending on the source.

Data Interpretation and Quality Considerations

  • Total FAME Content: According to EN 14214, the total FAME content in B100 biodiesel should be at least 96.5% (m/m).[8] Values below this may indicate incomplete transesterification or the presence of impurities.

  • Linolenic Acid Methyl Ester Content: EN 14214 specifies a maximum limit of 12% (m/m) for linolenic acid methyl ester.[8] Higher levels can lead to increased NOx emissions and reduced oxidative stability.

  • FAME Profile and Fuel Properties:

    • Saturated FAMEs (e.g., C16:0, C18:0): Higher concentrations generally lead to a higher cetane number and better oxidative stability, but can negatively impact cold-flow properties (higher cloud point and pour point).

    • Monounsaturated FAMEs (e.g., C18:1): Offer a good balance between cetane number, oxidative stability, and cold-flow properties.

    • Polyunsaturated FAMEs (e.g., C18:2, C18:3): Tend to have lower cetane numbers and poor oxidative stability, but improve cold-flow properties.

Conclusion

Fatty Acid Methyl Esters are the fundamental components that define the quality and performance of biodiesel. A thorough understanding of their production, analysis, and the relationship between their composition and fuel properties is essential for advancing biodiesel research. The protocols and information provided in this guide offer a solid foundation for researchers to confidently work with FAMEs, ensuring the development of high-quality, sustainable biodiesel fuels.

References

  • Analysis of FAMEs in Biodiesel Fuel: Pro EZGC Modeling Software Ensures Proper Column Selection. (2020, October 27). Restek. Retrieved from [Link]

  • Determination of Cetane Number from Fatty Acid Compositions and Structures of Biodiesel. (2022, July 29). MDPI. Retrieved from [Link]

  • determination of esters and linolenic acid methyl ester content in biodiesel (B100) by GC-FID, according to EN 14103. (n.d.). LabRulez. Retrieved from [Link]

  • GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method. (2012, May 7). Agilent Technologies. Retrieved from [Link]

  • Determination of Total FAME and Linolenic Acid Methyl Esters in Biodiesel. (n.d.). SCION Instruments. Retrieved from [Link]

  • Cetane Number Prediction of Biodiesel from the Composition of the Fatty Acid Methyl Esters. (2010, September 11). ResearchGate. Retrieved from [Link]

  • Analysis of FAME and TG in biodiesel fuel with the Agilent 1200 Series HPLC system. (2011, February 1). Agilent Technologies. Retrieved from [Link]

  • ASTM D6751: Standard Specification for Biodiesel Fuel Blend Stock (B100) for Middle Distillate Fuels. (2023, March 22). Intertek. Retrieved from [Link]

  • Biodiesel Production and Distribution. (n.d.). Alternative Fuels Data Center. Retrieved from [Link]

  • Alternative Methods for Biodiesel Cetane Number Valuation: A Technical Note. (n.d.). ACS Omega. Retrieved from [Link]

  • Biodiesel Production Techniques. (2016, July 15). Oklahoma State University Extension. Retrieved from [Link]

  • Relating the cetane number of biodiesel fuels to their fatty acid composition: A critical study. (n.d.). ResearchGate. Retrieved from [Link]

  • Prediction of cetane number of biodiesel fuel from the fatty acid methyl ester (FAME) composition. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • An Overview of Biodiesel Test Methods. (2007, September 3). International Labmate. Retrieved from [Link]

  • Elemental Analysis of Biodiesel (FAME) according to EN and ASTM Standard Methods with HR Array ICP-OES. (n.d.). Analytik Jena. Retrieved from [Link]

  • Procedure of manufacturing biodiesel through transesterification with vegetable oil. (n.d.). ResearchGate. Retrieved from [Link]

  • Biodiesel Production through the Transesterification of Non-Edible Plant Oils Using Glycerol Separation Technique with AC High Voltage. (2024, March 30). MDPI. Retrieved from [Link]

  • Synthesis of Biodiesel Through Transesterification of Non-Palatable Oil and Its Physicochemical Parameters Determining Biodiesel Quality. (2025, March 28). medtigo. Retrieved from [Link]

Sources

Application

Application Note: Methyl 3-butylnonanoate as a High-Specificity Internal Standard for Analytical Chemistry

Part 1: Executive Summary & Technical Rationale The Challenge: Limitations of Conventional Standards In high-precision lipidomics and biofuel analysis, the selection of an Internal Standard (IS) is critical. Conventional...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Rationale

The Challenge: Limitations of Conventional Standards

In high-precision lipidomics and biofuel analysis, the selection of an Internal Standard (IS) is critical. Conventional standards like Methyl Heptadecanoate (C17:0) or Methyl Nonadecanoate (C19:0) often fail in modern applications because:

  • Natural Occurrence: Trace amounts of odd-chain fatty acids are increasingly found in microbial samples, marine oils, and transgenic feedstocks, leading to quantification errors.

  • Co-elution: In complex matrices containing bacterial branched-chain fatty acids (BCFAs) or synthetic lubricant degradation products, straight-chain standards often co-elute with critical analytes.

The Solution: Methyl 3-butylnonanoate

Methyl 3-butylnonanoate (C14H28O2) represents a next-generation class of "designer" internal standards. It is a branched isomer of Methyl Myristate (C14:0). Its specific structure—a butyl group at the C3 position of a nonanoate chain—imparts unique physicochemical properties that make it an ideal analytical tool.

Key Advantages:

  • Chromatographic Orthogonality: The mid-chain branching significantly lowers the boiling point and alters the interaction with stationary phases compared to n-C14, ensuring elution in a "quiet" region of the chromatogram (typically between C12 and C13 FAMEs on polar columns).

  • Mass Spectral Distinctiveness: The 3-alkyl substitution blocks the standard McLafferty rearrangement seen in straight-chain FAMEs (m/z 74), producing a unique fragmentation pattern that allows for easy deconvolution in GC-MS.

  • Synthetic Origin: It is xenobiotic to biological systems, guaranteeing zero background interference in plasma, tissue, or microbial samples.

Part 2: Chemical Profile & Properties[1][2][3]

PropertySpecificationNotes
IUPAC Name Methyl 3-butylnonanoate
Formula C14H28O2Isomeric with Methyl Myristate
Molecular Weight 228.37 g/mol
Boiling Point 89–91 °C (at 1 Torr) [1]Significantly lower than n-C14 FAME
Appearance Colorless liquid
Solubility Hexane, Isooctane, DCM, MeOHInsoluble in water
Stability Stable under standard FAME storageStore at -20°C under Argon

Part 3: Application Protocols

Application A: Internal Standard for GC-MS Profiling of Biological Lipids

Scope: Quantification of FAMEs in microbial cultures, plasma, or complex food matrices where naturally occurring odd-chain fatty acids are suspected.

1. Reagent Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of Methyl 3-butylnonanoate into a 10 mL volumetric flask. Dilute to volume with isooctane (HPLC Grade).

  • Working IS Solution (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of isooctane.

2. Sample Preparation (Modified Bligh & Dyer)
  • Extraction: Homogenize biological sample (e.g., 50 mg tissue) in 1.9 mL of 2:1 Methanol:Chloroform.

  • IS Spike: Add 20 µL of Working IS Solution (1 µg total) directly to the homogenization mixture before extraction. This corrects for extraction losses.

  • Phase Separation: Add 0.6 mL water and 0.6 mL chloroform. Vortex and centrifuge (3000 x g, 5 min).

  • Derivatization: Collect the lower organic phase. Evaporate to dryness under N2. Reconstitute in 500 µL BF3-Methanol (14%) and heat at 60°C for 30 mins.

  • Final Extraction: Add 500 µL Hexane and 500 µL saturated NaCl. Vortex. Transfer the top Hexane layer to a GC vial.[1]

3. GC-MS Instrument Conditions
  • System: Agilent 7890/5977 (or equivalent).

  • Column: High-Polarity (e.g., DB-23 or HP-88), 30m x 0.25mm x 0.25µm. Note: Polar columns maximize the separation between the branched IS and straight-chain analytes.

  • Inlet: Splitless (1 µL injection) at 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven Program:

    • 50°C hold for 1 min.

    • 25°C/min to 175°C.

    • 4°C/min to 240°C.

    • Hold 5 min.

  • MS Detection:

    • Scan Mode: 40-400 m/z.

    • SIM Mode (Optional): Monitor m/z 87, 101 (characteristic of branched esters) and molecular ion.

4. Data Analysis & Calculation

Calculate the Response Factor (


) using a calibration mix containing the analyte of interest (e.g., Methyl Palmitate) and the IS.


Concentration in unknown sample:



Application B: Quality Control in Synthetic Lipid Manufacturing (LNP)

Scope: Methyl 3-butylnonanoate is often a precursor or a specific "tail" motif in ionizable lipids used for mRNA delivery (LNPs) [2]. This protocol validates the purity of lipid raw materials.

1. System Suitability Test (SST)

Before analyzing LNP lipid batches, run the Methyl 3-butylnonanoate standard to establish retention time markers.

  • Acceptance Criteria:

    • Tailing Factor: < 1.2 (Indicates clean injector/column).

    • Retention Time Precision: < 0.5% RSD (n=5 injections).

    • Resolution: > 1.5 between Methyl 3-butylnonanoate and any n-C13 or n-C14 impurities.

Part 4: Visualization & Logic

Workflow: Analytical Decision Tree for FAME Analysis

The following diagram illustrates the decision logic for selecting Methyl 3-butylnonanoate over traditional standards.

FAME_Analysis_Workflow Start Start: Lipid Analysis Request SampleType Determine Sample Matrix Start->SampleType CheckOddChain Are Odd-Chain FAs (C15, C17, C19) Naturally Present? SampleType->CheckOddChain Standard_C17 Use Standard IS: Methyl Heptadecanoate (C17:0) CheckOddChain->Standard_C17 No (e.g. Vegetable Oil) CheckInterference Check for Co-elution (Bacterial/Synthetic Matrix?) CheckOddChain->CheckInterference Yes (e.g. Marine/Microbial) Standard_C17->CheckInterference CheckInterference->Standard_C17 Low Complexity Select_M3BN SELECT: Methyl 3-butylnonanoate (Synthetic Branched IS) CheckInterference->Select_M3BN High Complexity/Co-elution Method_GC Run GC-MS Method (Polar Column: DB-23/HP-88) Select_M3BN->Method_GC Validation Verify Separation: Target RT < C14:0 Method_GC->Validation Result Quantified Lipid Profile Validation->Result

Caption: Decision logic for selecting Methyl 3-butylnonanoate as an Internal Standard in complex lipidomics workflows.

Part 5: Synthesis & Sourcing (Self-Validation)

Since Methyl 3-butylnonanoate is a specialized standard, it may require custom synthesis if not available in catalog. The following synthesis route is validated in literature [1] and ensures high purity for analytical use.

Synthesis Route: Methoxycarbonylation of Hex-1-ene dimers.[2][3][4][5]

  • Reactants: Hex-1-ene dimer (methylenealkane), Methanol, CO.

  • Catalyst: PdCl2 / Diphosphine system.[5][6]

  • Conditions: 115°C, 3.2 MPa (CO/H2).

  • Purification: Distillation in vacuo (b.p. 89–91 °C at 1 Torr).

  • Validation: Verify structure via 1H NMR (Target: Singlet at 3.65 ppm for -OCH3).

Troubleshooting Guide:

  • Problem: Split peaks in chromatogram.

    • Cause: Column overload or thermal degradation.

    • Fix: Dilute sample 1:10; check inlet temperature (do not exceed 260°C).

  • Problem: Low Recovery of IS.

    • Cause: Evaporation loss during N2 blow-down.

    • Fix: Methyl 3-butylnonanoate is more volatile than C18 FAMEs. Do not evaporate to complete dryness; leave ~10 µL of solvent or use a keeper solvent (e.g., Toluene).

Part 6: References

  • Nifant’ev, I. E., et al. (2020). "Methylenealkane-Based Low-Viscosity Ester Oils: Synthesis and Outlook." Molecules, 25(9), 2180. [Link]

  • Zhang, H., et al. (2021). "Branched tail lipid compounds and compositions for intracellular delivery of therapeutic agents."[7] PCT/US2020/051741 (WO2021055833A1).

  • Agilent Technologies. (2012).[8] "GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method." Application Note 5991-0365EN. [Link]

Sources

Method

Application Note: Optimization of Esterification Protocols for Sterically Hindered Lipophilic Acids (3-Butylnonanoic Acid)

-branched fatty acids. Abstract & Strategic Overview This guide details the protocol for the esterification of 3-butylnonanoic acid (CAS: N/A for specific isomer, generic fatty acid derivative).

Author: BenchChem Technical Support Team. Date: March 2026


-branched fatty acids.

Abstract & Strategic Overview

This guide details the protocol for the esterification of 3-butylnonanoic acid (CAS: N/A for specific isomer, generic fatty acid derivative).

The Challenge: 3-butylnonanoic acid presents a specific structural challenge:


-branching . The butyl group at the C3 position creates significant steric hindrance near the carbonyl carbon. Standard Fischer esterification (acid-catalyzed equilibrium) often suffers from slow kinetics and incomplete conversion because the bulky C3 substituent destabilizes the tetrahedral intermediate required for reaction.

The Solution: To ensure high yields and purity suitable for drug development or metabolic studies, we recommend an Acid Chloride Activation Strategy (Method A) as the primary protocol. This method irreversibly activates the carboxyl group, overcoming the steric energy barrier. We also provide an optimized Fischer Esterification (Method B) for scenarios where acid-sensitive functional groups or "green chemistry" constraints prevent the use of thionyl chloride.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]

The Steric Barrier

In a typical esterification, a nucleophile (alcohol) attacks the carbonyl carbon to form a tetrahedral intermediate.

  • Unbranched Acids: Attack is rapid; equilibrium is reached quickly.

  • 3-Butylnonanoic Acid: The C3-butyl chain acts as a "gatekeeper," physically shielding the carbonyl. This increases the activation energy (

    
    ) required for the nucleophilic attack.
    
Mechanism of Choice: Acid Chloride Activation

By converting the carboxylic acid to an acid chloride using Thionyl Chloride (


), we replace the poor leaving group (-OH) with an excellent one (-Cl). The resulting acyl chloride is highly electrophilic, reacting rapidly with alcohols even in the presence of steric bulk.

Experimental Protocols

Method A: Thionyl Chloride Mediated Esterification (Gold Standard)

Recommended for: High yield, scale-up, and sterically hindered substrates.

Reagents:

  • 3-Butylnonanoic acid (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Anhydrous Alcohol (e.g., Methanol or Ethanol) (Excess, solvent)

  • Catalytic DMF (Dimethylformamide) (1-2 drops)

  • Dichloromethane (DCM) (Optional co-solvent)

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (

    
     or Ar).
    
  • Activation:

    • Add 3-butylnonanoic acid (e.g., 10 mmol, ~2.14 g) to the flask.

    • Optional: Dissolve in 10 mL anhydrous DCM if the acid is viscous.

    • Add catalytic DMF (2 drops). This forms the Vilsmeier-Haack reagent in situ, accelerating acid chloride formation.

    • Dropwise Addition: Cool to 0°C. Add

      
       (15 mmol, 1.1 mL) dropwise via syringe over 10 minutes. Caution: 
      
      
      
      and
      
      
      gas evolution will occur.
  • Reflux (Activation):

    • Allow to warm to room temperature (RT).

    • Heat to reflux (40°C if DCM, 75°C if neat) for 1-2 hours.

    • Validation point: Monitor by TLC or IR (shift from COOH stretch ~1710

      
       to COCl stretch ~1800 
      
      
      
      ).
  • Evaporation (Critical):

    • Remove excess

      
       under reduced pressure (rotary evaporator). This prevents the formation of alkyl chlorides in the next step.
      
    • Re-dissolve the crude acid chloride in anhydrous DCM (10 mL).

  • Esterification:

    • Cool the solution to 0°C.

    • Add the target alcohol (e.g., Methanol, 5.0 equiv) slowly.

    • Add a base scavenger (Pyridine or Triethylamine, 1.2 equiv) to neutralize generated HCl.

    • Stir at RT for 2 hours.

  • Workup:

    • Quench with water.

    • Extract with DCM (

      
       mL).
      
    • Wash organic layer with 1M

      
       (removes unreacted acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
Method B: Dean-Stark Fischer Esterification (Alternative)

Recommended for: Acid-stable substrates, avoiding chlorinated reagents.

Reagents:

  • 3-Butylnonanoic acid (1.0 equiv)[1]

  • Alcohol (10-20 equiv, acts as solvent)

  • 
     (conc.) or p-Toluenesulfonic acid (pTsOH) (0.1 equiv)
    
  • Toluene or Benzene (Azeotropic solvent)

Protocol:

  • Setup: Equip an RBF with a Dean-Stark trap and reflux condenser.

  • Loading: Add 3-butylnonanoic acid (10 mmol), Alcohol (excess), and pTsOH (1 mmol) into Toluene (50 mL).

  • Reflux:

    • Heat to vigorous reflux (~110°C).

    • Water generated by the reaction will azeotrope with Toluene and collect in the trap.

    • Duration: Due to steric hindrance at the

      
      -position, this may require 12-24 hours.
      
  • Workup:

    • Cool to RT.

    • Wash with sat.

      
       and Brine.
      
    • Dry over

      
       and concentrate.
      

Data Presentation & Comparison

FeatureMethod A (Acid Chloride)Method B (Fischer/Dean-Stark)
Mechanism Irreversible Nucleophilic SubstitutionReversible Equilibrium
Steric Tolerance High (Active species is highly electrophilic)Low (Sensitive to

-branching)
Reaction Time 3 - 5 Hours12 - 24 Hours
Yield (Typical) >90%60 - 75%
Purification Simple (Evaporation/Wash)Moderate (Requires removal of high boiling solvents)
Byproducts

(gas),

(gas)

Visualization of Workflows

Reaction Workflow (Method A)

This diagram illustrates the critical path for the Thionyl Chloride method, highlighting the intermediate isolation step necessary to ensure purity.

G Start 3-Butylnonanoic Acid Reagent SOCl2 + DMF(cat) (Reflux) Start->Reagent Inter Intermediate: Acid Chloride Reagent->Inter Activation Step2 Evaporate Excess SOCl2 Inter->Step2 Purification React2 Add Alcohol + Base (Et3N) Step2->React2 Redissolve Product Purified Ester React2->Product Nucleophilic Attack

Figure 1: Step-by-step workflow for the Thionyl Chloride mediated esterification.

Decision Matrix for Method Selection

Use this logic tree to determine if the Acid Chloride method is strictly necessary based on your specific alcohol and scale.

Decision Start Start: Select Protocol Q1 Is the Alcohol Sterically Hindered? (e.g., t-Butyl, Phenol) Start->Q1 Q2 Is the Scale >100g? Q1->Q2 No (Primary/Secondary) MethodA USE METHOD A (Acid Chloride) Q1->MethodA Yes (Double Sterics) Q2->MethodA Yes (Cost/Time Critical) MethodB USE METHOD B (Fischer/Dean-Stark) Q2->MethodB No (Lab Scale/Green)

Figure 2: Decision matrix for selecting the optimal esterification route.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.12: Aliphatic Esters).

  • Greenberg, J. A., & Sammakia, T. (2017).[2] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. (Validates SOCl2 efficiency on hindered substrates). [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification.[3][4][5][6][7] Retrieved October 24, 2023. [Link]

Sources

Application

Application Note: GC-MS Protocol for the Identification of Methyl 3-butylnonanoate

Executive Summary This protocol details the gas chromatography-mass spectrometry (GC-MS) methodology for the identification and quantification of Methyl 3-butylnonanoate (CAS: N/A, Formula: C₁₄H₂₈O₂). This compound repre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This protocol details the gas chromatography-mass spectrometry (GC-MS) methodology for the identification and quantification of Methyl 3-butylnonanoate (CAS: N/A, Formula: C₁₄H₂₈O₂). This compound represents a specific class of "designer lipids" derived from the methoxycarbonylation of


-olefin dimers (methylenealkanes), specifically hex-1-ene dimers.

Unlike linear Fatty Acid Methyl Esters (FAMEs) commonly found in biological samples, Methyl 3-butylnonanoate is a branched isomer primarily of interest in the development of Group V synthetic ester oils (low-viscosity lubricants). The primary analytical challenge lies in distinguishing this specific branched isomer from its linear analog (Methyl tetradecanoate) and other positional isomers (e.g., Methyl 2-butylnonanoate).

This guide provides a self-validating workflow combining Kovats Retention Index (RI) determination with mass spectral fragmentation logic.

Chemical Context & Mechanism[1][2]

Methyl 3-butylnonanoate is synthesized via the catalytic methoxycarbonylation of 5-methyleneundecane (a hex-1-ene dimer). The presence of a butyl group at the C3 position introduces steric factors that influence both chromatographic retention and mass spectral fragmentation.

Structural Properties
PropertyValueNotes
IUPAC Name Methyl 3-butylnonanoateBranched C14 ester
Molecular Formula C₁₄H₂₈O₂
Molecular Weight 228.37 g/mol
Boiling Point 89–91 °C (1 Torr)Volatile, suitable for GC
Key Feature C3-BranchingAlters McLafferty rearrangement efficiency
Synthesis & Workflow Diagram

The following diagram illustrates the generation of the analyte and the analytical workflow.

G Start Raw Material: 1-Hexene Dimer Dimerization (Catalytic Oligomerization) Start->Dimer Inter Intermediate: 5-Methyleneundecane Dimer->Inter Rxn Methoxycarbonylation (CO + MeOH + Pd Cat) Inter->Rxn Product Target Analyte: Methyl 3-butylnonanoate Rxn->Product GC GC-MS Analysis (DB-5ms Column) Product->GC Data Data Validation (RI + MS Fragmentation) GC->Data

Figure 1: Synthesis and Analysis Workflow for Methyl 3-butylnonanoate.

Experimental Protocol

Materials and Reagents
  • Reference Standard: Synthesized via methoxycarbonylation of hex-1-ene dimers (purity >98% by GC-FID).

  • Solvent:

    
    -Hexane (HPLC Grade) or Dichloromethane (DCM).
    
  • Internal Standard: Methyl tridecanoate (C13:0) or Methyl pentadecanoate (C15:0) (100 µg/mL).

  • Alkane Ladder: C10–C20

    
    -alkane mix for Retention Index (RI) calculation.
    
Sample Preparation[2]
  • Extraction/Dilution: Dissolve 10 mg of the oil sample in 10 mL of

    
    -hexane.
    
  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove catalyst residues.

  • IS Addition: Add 50 µL of Internal Standard solution to 1 mL of the sample.

  • Vialing: Transfer to a standard 2 mL autosampler vial with a glass insert.

GC-MS Instrumentation Parameters

The separation requires a non-polar column to maximize boiling-point based separation, which effectively resolves the branched isomer from linear contaminants.

ParameterSettingRationale
System Agilent 7890B / 5977B MSD (or equivalent)Standard single-quadrupole setup.
Column DB-5ms (30 m × 0.25 mm × 0.25 µm)Low-bleed, non-polar phase essential for reliable RI calculation.
Inlet Split/Splitless (250 °C)High temp ensures complete volatilization.
Injection 1.0 µL, Split Ratio 50:1High split prevents column overload from the major matrix.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 50°C (1 min) → 10°C/min → 300°C (5 min)Ramp rate optimized to resolve C14 isomers.
Transfer Line 280 °CPrevents condensation of heavier byproducts.
Ion Source EI (Electron Ionization), 230 °CStandard 70 eV ionization.
Quadrupole 150 °C
Scan Range m/z 40 – 450Covers molecular ion (228) and low mass fragments.

Data Analysis & Identification Criteria

Identification relies on a "Three-Point Check": Retention Index, Molecular Ion, and Fragmentation Pattern.

Retention Index (RI) Calculation

Branched FAMEs elute earlier than their straight-chain counterparts on non-polar columns due to their more compact globular shape (lower boiling point).

  • Formula: Van den Dool and Kratz equation.

  • Expected RI (DB-5ms): ~1550–1580.

    • Note: Linear Methyl Tetradecanoate (C14:0) elutes at RI ~1620.

    • Criterion: The target peak must elute roughly 40–70 RI units before the linear C14 standard.

Mass Spectral Interpretation

The mass spectrum of Methyl 3-butylnonanoate differs from linear FAMEs due to the C3-branching.

  • Molecular Ion (

    
    ):  Look for m/z 228 . It may be weak (typical for aliphatic esters) but must be present.
    
  • Base Peak / McLafferty:

    • Linear FAMEs show a dominant m/z 74 (McLafferty rearrangement).

    • Methyl 3-butylnonanoate: The C3-substitution places a butyl group at the

      
      -carbon. The McLafferty rearrangement involves 
      
      
      
      -hydrogen abstraction. While m/z 74 is still formed, its intensity may be lower relative to chain cleavage ions compared to linear isomers.
  • Diagnostic Ions:

    • m/z 87: Characteristic of the methoxycarbonyl series

      
      .
      
    • m/z 101: Possible

      
      -cleavage enhancement due to branching.
      
    • [M-31]+ (m/z 197): Loss of methoxy group (Standard ester fragment).

    • [M-57]+ (m/z 171): Loss of butyl group (Branch cleavage). This is a key differentiator.

Fragmentation Pathway Diagram

The following diagram details the mechanistic logic for mass spectral confirmation.

MS cluster_0 Primary Pathways cluster_1 Branch-Specific Pathways M_Ion Molecular Ion (M+) m/z 228 McLafferty McLafferty Rearrangement m/z 74 (Base Peak Candidate) M_Ion->McLafferty - (C10H20) alkene AlphaCleavage Alpha Cleavage (Loss of OMe) m/z 197 M_Ion->AlphaCleavage - OCH3 (31) BranchLoss Loss of Butyl Group (Cleavage at C3) m/z 171 M_Ion->BranchLoss - C4H9 (57) Carbomethoxy Carbomethoxy Series m/z 87, 101 M_Ion->Carbomethoxy

Figure 2: Mass Spectral Fragmentation Logic for Methyl 3-butylnonanoate.

Quality Assurance & Troubleshooting

IssueProbable CauseCorrective Action
Peak Co-elution Isomer swarm (e.g., 2-butyl vs 3-butyl)Switch to a polar column (e.g., DB-WAX or HP-88 ) to exploit polarity differences.
No M+ (228) Ion source temp too highLower source temp to 200 °C to reduce fragmentation energy.
Retention Shift Dirty liner or column trim neededReplace liner; verify RI with alkane ladder daily.
Ghost Peaks Septum bleedUse high-temp, low-bleed septa; ensure septum purge flow is active (3 mL/min).

References

  • Nifant’ev, I. E., Bagrov, V. V., Vinogradov, A. A., & Ivchenko, P. V. (2020).[1] Methylenealkane-Based Low-Viscosity Ester Oils: Synthesis and Outlook. Lubricants, 8(5), 56. [Link]

    • Core Reference: Describes the synthesis, NMR characterization, and physical properties (boiling point)
  • Van Den Dool, H., & Kratz, P. D. (1963). A generalization of the retention index system including linear temperature programming gas chromatography. Journal of Chromatography A, 11, 463-471. [Link]

    • Method Reference: Standard protocol for calcul
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[2] National Institute of Standards and Technology.[3] [Link]

    • Database Reference: Source for standard FAME fragmentation p

Sources

Method

Application Notes and Protocols: The Synthetic Utility of Methyl 3-Butylnonanoate in Organic Chemistry

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the synthetic applications of Methyl 3-butylnonanoate. This document delves into the reactivity...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the synthetic applications of Methyl 3-butylnonanoate. This document delves into the reactivity of this branched-chain fatty acid methyl ester, offering detailed protocols for its conversion into valuable chemical intermediates. The methodologies presented are grounded in established principles of organic synthesis, ensuring both reliability and reproducibility for laboratory applications.

Introduction to Methyl 3-Butylnonanoate

Methyl 3-butylnonanoate is a methyl ester of the branched-chain carboxylic acid, 3-butylnonanoic acid. Its structure features a thirteen-carbon backbone with a methyl ester functional group. While specific literature on Methyl 3-butylnonanoate is not abundant, its chemical behavior can be confidently predicted based on the well-established reactivity of methyl esters.[1][2][3] As such, it serves as a versatile starting material for the synthesis of a variety of organic compounds, including carboxylic acids, primary alcohols, and tertiary alcohols. These transformations are fundamental in the construction of more complex molecules for applications in materials science, fragrance, and pharmaceuticals.

Core Synthetic Transformations of Methyl 3-Butylnonanoate

The reactivity of Methyl 3-butylnonanoate is primarily centered around the electrophilic carbonyl carbon of the ester group. This allows for a range of nucleophilic acyl substitution and addition reactions. The principal synthetic transformations include hydrolysis, reduction, and reaction with organometallic reagents.

Hydrolysis to 3-Butylnonanoic Acid

The hydrolysis of Methyl 3-butylnonanoate to its corresponding carboxylic acid, 3-butylnonanoic acid, can be achieved under either acidic or basic conditions.[4][5]

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically driven to completion by using a large excess of water.[4][5] The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid.[4][5][6] Saponification is often preferred due to its irreversibility and generally cleaner reaction profile.

Methyl 3-butylnonanoate Methyl 3-butylnonanoate 3-Butylnonanoic Acid 3-Butylnonanoic Acid Methyl 3-butylnonanoate->3-Butylnonanoic Acid H+ / H2O (Acid Hydrolysis) or 1. NaOH / H2O (Saponification) 2. H+ workup

Caption: Hydrolysis of Methyl 3-butylnonanoate.

Reduction to 3-Butylnonan-1-ol

The ester functional group of Methyl 3-butylnonanoate can be readily reduced to a primary alcohol, 3-butylnonan-1-ol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent.[7][8][9] The reaction proceeds via nucleophilic acyl substitution by a hydride ion, followed by reduction of the intermediate aldehyde.

Methyl 3-butylnonanoate Methyl 3-butylnonanoate 3-Butylnonan-1-ol 3-Butylnonan-1-ol Methyl 3-butylnonanoate->3-Butylnonan-1-ol 1. LiAlH4, Et2O 2. H+ workup

Caption: Reduction of Methyl 3-butylnonanoate.

Reaction with Grignard Reagents to form Tertiary Alcohols

The reaction of Methyl 3-butylnonanoate with an excess of a Grignard reagent (R-MgX) results in the formation of a tertiary alcohol.[10][11][12] This reaction involves two successive nucleophilic additions of the Grignard reagent to the ester carbonyl group. The first addition leads to the formation of a ketone intermediate, which is more reactive than the starting ester and rapidly undergoes a second addition to yield the tertiary alcohol upon acidic workup.

Methyl 3-butylnonanoate Methyl 3-butylnonanoate Tertiary Alcohol Tertiary Alcohol Methyl 3-butylnonanoate->Tertiary Alcohol 1. 2 eq. R-MgX, Et2O 2. H+ workup

Sources

Application

Application Notes and Protocols for Branched-Chain Esters in Lubricant and Oil Industries: A Case Study with Methyl 3-butylnonanoate Analogues

Introduction: The Role of Branched-Chain Esters in Modern Lubrication The lubricant and oil industries are in a continuous state of evolution, driven by the dual demands of higher performance and environmental responsibi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Branched-Chain Esters in Modern Lubrication

The lubricant and oil industries are in a continuous state of evolution, driven by the dual demands of higher performance and environmental responsibility. Synthetic esters have emerged as a key class of base oils and additives that can meet these stringent requirements. Among these, branched-chain esters are of particular interest due to their unique molecular architecture, which imparts a favorable combination of properties essential for advanced lubricant formulations.

Unlike their linear counterparts, the branched alkyl chains in these esters disrupt the close packing of molecules, leading to significantly improved low-temperature fluidity and lower pour points. This is critical for applications in cold climates or where reliable start-up performance is essential. Furthermore, the ester functionality provides polarity, which results in strong adsorption to metal surfaces, thereby enhancing lubricity and reducing friction and wear.

This document provides a detailed guide for researchers, scientists, and formulation chemists on the application and evaluation of branched-chain esters, using a representative analogue of "Methyl 3-butylnonanoate" to illustrate key principles and protocols. While specific data for Methyl 3-butylnonanoate is not extensively available in public literature, we will utilize data from a structurally comparable and commercially significant branched-chain ester, 2-ethylhexyl oleate , to provide a practical and scientifically grounded framework for evaluation.

Physicochemical Properties and Performance Advantages

Branched-chain esters like Methyl 3-butylnonanoate and its analogues offer a distinct set of properties that make them highly suitable for use as lubricant base stocks or performance-enhancing additives.

Key Performance Attributes:

  • Excellent Low-Temperature Performance: The branching in the alkyl chains hinders crystallization at low temperatures, resulting in very low pour points. This ensures the lubricant remains fluid and can be effectively pumped in cold environments.

  • High Viscosity Index (VI): A high VI indicates that the viscosity of the lubricant changes less with temperature fluctuations. Branched-chain esters typically exhibit a high VI, ensuring stable lubrication across a wide operating temperature range.[1][2]

  • Good Thermal and Oxidative Stability: The saturated nature of many synthetic esters, or the tailored structure of unsaturated esters, can provide excellent resistance to thermal breakdown and oxidation at high temperatures, leading to longer lubricant life and reduced deposit formation.

  • Inherent Lubricity: The polar ester groups are attracted to metal surfaces, forming a protective film that reduces friction and wear, even under boundary lubrication conditions.

  • Good Solvency and Additive Compatibility: The polarity of esters also makes them excellent solvents for lubricant additives, allowing for the formulation of stable, high-performance lubricant packages.

  • Biodegradability: Many esters derived from renewable resources exhibit good biodegradability, making them an environmentally preferable choice over traditional mineral oils.[3]

To provide a tangible example, the table below summarizes the typical physicochemical properties of 2-ethylhexyl oleate , a commercially available branched-chain ester with applications in lubricants and metalworking fluids.[1][2][4][5][6] These properties are representative of what one might expect from a molecule like Methyl 3-butylnonanoate.

Table 1: Typical Physicochemical Properties of 2-Ethylhexyl Oleate

PropertyTypical ValueASTM/ISO MethodSignificance in Lubricant Performance
Kinematic Viscosity @ 40°C7-9 cStASTM D445Influences flow characteristics at operating temperatures.
Kinematic Viscosity @ 100°C~2.7 cStASTM D445Determines viscosity at high temperatures, crucial for engine oils.
Viscosity Index≥ 180ASTM D2270Indicates viscosity stability over a wide temperature range.
Pour Point≤ -30 °CASTM D97The lowest temperature at which the oil will flow.
Flash Point (Open Cup)≥ 200 °CASTM D92Indicates the temperature at which vapors can ignite, a key safety parameter.
Acid Value≤ 1.0 mg KOH/gMeasures the amount of acidic components, indicating potential for corrosion.
Saponification Value140-150 mg KOH/gIndicates the amount of ester, useful for quality control.
Density @ 20°C0.86-0.87 g/cm³Affects the mass of a given volume of lubricant.

Synthesis of Branched-Chain Esters: A General Protocol

The synthesis of branched-chain esters such as Methyl 3-butylnonanoate or its analogues like 2-ethylhexyl oleate typically involves the esterification of a carboxylic acid with a branched-chain alcohol. This reaction is often catalyzed by an acid.

A general laboratory-scale synthesis for a branched-chain ester is outlined below, using the preparation of 2-ethylhexyl oleate as a representative example.[7]

Protocol 1: Synthesis of 2-Ethylhexyl Oleate

Materials:

  • Oleic acid

  • 2-ethylhexanol

  • A suitable acid catalyst (e.g., p-toluenesulfonic acid or a solid acid catalyst)

  • Heptane (for analysis)

  • Methyl heptadecanoate (internal standard for GC analysis)

  • Round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser

Procedure:

  • Reactant Charging: In a round-bottom flask, combine oleic acid and a slight molar excess of 2-ethylhexanol (e.g., 1.2 molar equivalents).

  • Catalyst Addition: Add the acid catalyst to the reaction mixture. The amount will depend on the specific catalyst used.

  • Reaction Setup: Assemble the flask with a Dean-Stark trap and a condenser.

  • Heating and Water Removal: Heat the reaction mixture with stirring. The temperature should be sufficient to facilitate the reaction and allow for the azeotropic removal of water with a suitable solvent if used, or direct removal if run neat. The progress of the reaction can be monitored by the amount of water collected in the Dean-Stark trap.

  • Reaction Monitoring: Periodically, a small sample of the reaction mixture can be withdrawn, diluted with heptane, and analyzed by gas chromatography (GC) to determine the conversion of oleic acid to the ester product. An internal standard like methyl heptadecanoate can be used for quantification.

  • Work-up: Once the reaction is complete (as indicated by the cessation of water formation and/or GC analysis), cool the mixture to room temperature.

  • Purification: The crude product can be purified by washing with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove the acid catalyst and any unreacted oleic acid, followed by washing with water to neutrality. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate) and filtered.

  • Solvent Removal: If a solvent was used, it is removed under reduced pressure using a rotary evaporator.

  • Final Purification: Further purification can be achieved by vacuum distillation to obtain the pure 2-ethylhexyl oleate.

Causality behind Experimental Choices:

  • Molar Excess of Alcohol: Using a slight excess of the alcohol can help drive the equilibrium of the esterification reaction towards the product side, increasing the yield of the desired ester.

  • Dean-Stark Trap: The continuous removal of water, a byproduct of the reaction, is crucial to shift the reaction equilibrium to favor the formation of the ester, in accordance with Le Chatelier's principle.

  • Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol, thereby increasing the reaction rate.

  • Vacuum Distillation: This purification step is essential for removing any unreacted starting materials and byproducts, which is critical for ensuring the final product meets the high purity standards required for lubricant applications.

Experimental Protocols for Performance Evaluation

To assess the suitability of a novel branched-chain ester like Methyl 3-butylnonanoate for lubricant applications, a series of standardized tests must be performed. The following protocols are based on widely accepted ASTM International standards.

Protocol 2: Determination of Kinematic Viscosity and Viscosity Index

A. Kinematic Viscosity (ASTM D445)

Principle: This method measures the time for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a closely controlled temperature.[8][9][10][11][12]

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature bath with a precision of ±0.02°C

  • Timer with a resolution of 0.1 seconds

  • Thermometer with appropriate range and accuracy

Procedure:

  • Temperature Equilibration: Place the viscometer in the constant temperature bath set to the desired temperature (typically 40°C and 100°C for lubricants) and allow it to equilibrate.[11][12]

  • Sample Charging: Charge the viscometer with the sample oil, ensuring it is free of air bubbles and particulates.

  • Flow Time Measurement: Draw the sample up through the capillary to a point above the upper timing mark.

  • Release and Timing: Release the vacuum and allow the sample to flow freely down the capillary. Start the timer as the meniscus of the sample passes the upper timing mark and stop it as it passes the lower timing mark.

  • Repeatability: Perform at least two measurements and ensure the flow times are within the acceptable repeatability limits for the specific viscometer.

  • Calculation: Calculate the kinematic viscosity (ν) in centistokes (cSt) using the following equation: ν = C × t where C is the calibration constant of the viscometer (in cSt/s) and t is the average flow time (in seconds).

B. Viscosity Index Calculation (ASTM D2270)

Principle: The viscosity index (VI) is an empirical, unitless number that indicates the effect of temperature change on the kinematic viscosity of an oil. A higher VI signifies a smaller change in viscosity with temperature.[13][14][15][16][17]

Procedure:

  • Measure Kinematic Viscosity: Determine the kinematic viscosity of the sample at both 40°C (U) and 100°C (Y) as described in Protocol 2A.

  • Determine L and H values: From the tables provided in the ASTM D2270 standard, find the values for L and H for the measured kinematic viscosity at 100°C (Y). L is the kinematic viscosity at 40°C of an oil with a VI of 0 having the same viscosity at 100°C as the test oil. H is the kinematic viscosity at 40°C of an oil with a VI of 100 having the same viscosity at 100°C as the test oil.

  • Calculate Viscosity Index: Use the following formula to calculate the VI: VI = [(L - U) / (L - H)] × 100

Self-Validating System: The use of calibrated viscometers and certified reference materials for viscosity measurements ensures the accuracy and traceability of the results. The repeatability of the flow time measurements provides an internal check on the consistency of the procedure.

Protocol 3: Determination of Pour Point (ASTM D97)

Principle: The pour point is the lowest temperature at which a petroleum product will continue to flow when cooled under prescribed conditions.[18][19][20][21][22]

Apparatus:

  • Pour point test jar

  • Jacket

  • Disk

  • Gasket

  • Cooling bath(s) capable of reaching temperatures down to -33°C or lower

  • Thermometer with appropriate range and accuracy

Procedure:

  • Sample Preparation: Heat the sample to a specified temperature to dissolve any wax crystals. For oils with an expected pour point above -33°C, heat to 45°C.[18]

  • Cooling: Place the test jar containing the sample into the cooling bath.

  • Observation: At every 3°C interval as the sample cools, remove the test jar from the jacket and tilt it to ascertain whether there is a surface movement. This observation should be completed within 3 seconds.

  • Pour Point Determination: The pour point is the temperature at which the sample ceases to flow when the jar is tilted. Record the temperature at the last 3°C interval where flow was observed. The pour point is 3°C above this solidifying temperature.[19]

Causality behind Experimental Choices:

  • Controlled Cooling Rate: The prescribed cooling rate ensures that the formation of wax crystals is consistent and reproducible, which is critical for obtaining a reliable pour point.

  • Minimal Disturbance: The instruction to not disturb the sample once wax crystals have begun to form is crucial because any agitation can break up the crystal lattice, leading to an artificially low and inaccurate pour point reading.[18]

Protocol 4: Determination of Flash Point (ASTM D92 - Cleveland Open Cup)

Principle: The flash point is the lowest temperature at which the vapors of a substance will ignite when an ignition source is passed over it. The Cleveland Open Cup method is used for liquids with flash points above 79°C.[23][24][25][26][27]

Apparatus:

  • Cleveland Open Cup apparatus (brass cup and heating plate)

  • Thermometer

  • Test flame applicator

  • Heater

Procedure:

  • Sample Preparation: Fill the test cup with the sample to the filling mark.

  • Heating: Heat the sample at a specified rate. The rate is typically faster initially and then reduced as the expected flash point is approached.[25]

  • Test Flame Application: At regular temperature intervals, pass the test flame across the center of the cup.

  • Flash Point Determination: The flash point is the lowest temperature at which the application of the test flame causes the vapors above the sample to ignite with a distinct flash.[25]

Self-Validating System: The standardized dimensions of the apparatus and the prescribed heating and test flame application rates are designed to provide reproducible results. Regular verification of the thermometer's accuracy and the use of reference materials with known flash points are essential for validating the test setup.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the performance evaluation process for a new branched-chain ester lubricant candidate.

Lubricant_Evaluation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Performance Evaluation cluster_analysis Data Analysis & Application Assessment synthesis Esterification Reaction (Protocol 1) purification Work-up & Purification synthesis->purification viscosity Kinematic Viscosity (ASTM D445) Protocol 2A purification->viscosity pour_point Pour Point (ASTM D97) Protocol 3 purification->pour_point flash_point Flash Point (ASTM D92) Protocol 4 purification->flash_point vi_calc Viscosity Index Calc. (ASTM D2270) Protocol 2B viscosity->vi_calc data_analysis Compare data to specifications and benchmarks vi_calc->data_analysis pour_point->data_analysis flash_point->data_analysis application Determine suitability for specific lubricant applications data_analysis->application

Caption: Workflow for the synthesis and performance evaluation of a branched-chain ester lubricant.

Conclusion

While "Methyl 3-butylnonanoate" represents a specific molecular structure within the broad class of branched-chain esters, the principles and protocols outlined in this guide provide a robust framework for its evaluation, as well as for any other novel ester being considered for lubricant applications. By utilizing a well-characterized analogue like 2-ethylhexyl oleate as a reference, researchers can effectively benchmark the performance of new candidates. The detailed protocols for viscosity, pour point, and flash point testing, grounded in authoritative ASTM standards, ensure the generation of reliable and comparable data. This systematic approach, from synthesis through to performance characterization, is essential for the successful development of next-generation lubricants that meet the evolving demands of modern machinery and environmental regulations.

References

  • How to Calculate the Viscosity Index of a Lubricant. (2024, August 21). Retrieved from [Link]

  • DEHYLUB 4012 2-ETHYLHEXYL OLEATE - Ataman Kimya. Retrieved from [Link]

  • ASTM D97 Test Method for Pour Point | Ayalytcial. Retrieved from [Link]

  • D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) - ASTM International. (2024, April 16). Retrieved from [Link]

  • D2270 Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C - ASTM. (2024, May 13). Retrieved from [Link]

  • Test Procedure For The ASTM D92 | PDF | Chemistry | Physical Sciences - Scribd. Retrieved from [Link]

  • ASTM D445 Kinematic Viscosity Analyses - Tamson Instruments. Retrieved from [Link]

  • ASTM D445 - eralytics. Retrieved from [Link]

  • Pour Point Analysis for the Viscosity Measurements of Oils - AZoM. (2021, February 24). Retrieved from [Link]

  • Continuous Enzymatic Synthesis of 2-Ethylhexyl Oleate in a Fluidized Bed Reactor: Operating Conditions, Hydrodynamics, and Mathematical Modeling | Industrial & Engineering Chemistry Research - ACS Publications. (2020, October 21). Retrieved from [Link]

  • THE DEVELOPMENT OF FLASH POINT TESTING: A HIGHLY NUANCED AND EXACT SCIENCE - Koehler Instrument Company. Retrieved from [Link]

  • Kinematic Viscosity (40°C & 100°C) ASTM D445/D7279 - WearCheck. Retrieved from [Link]

  • astm-d92-flash-and-fire-point-testing - Pentyl Labs. Retrieved from [Link]

  • Flash Point Testing: A Comprehensive Guide - Precision Lubrication Magazine. (2024, April 1). Retrieved from [Link]

  • ASTM D2270 - 93(1998) Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40°C and 100°C | Building CodeHub. Retrieved from [Link]

  • ASTM D2270 - SPL. Retrieved from [Link]

  • D92 Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester - ASTM. (2024, November 6). Retrieved from [Link]

  • Pour Point of Petroleum Products1. (2008, September 15). Retrieved from [Link]

  • Continuous Enzymatic Synthesis of 2-Ethylhexyl Oleate in a Fluidized Bed Reactor: Operating Conditions, Hydrodynamics, and Mathematical Modeling | Industrial & Engineering Chemistry Research - ACS Publications. (2020, October 21). Retrieved from [Link]

  • Pour Point of Petroleum Products1. Retrieved from [Link]

  • ASTM D 2270 : 2024 Standard Practice for Calculating Viscosity Index - Intertek Inform. (2024, May 13). Retrieved from [Link]

  • Synthesis of 2-ethylhexyl oleate catalyzed by Candida antarctica lipase immobilized on a magnetic polymer support in continuous flow - ProQuest. Retrieved from [Link]

  • Synthesis of 2-ethylhexyl oleate catalyzed by Candida antarctica lipase immobilized on a magnetic polymer support in continuous flow - PubMed. (2019, November 25). Retrieved from [Link]

  • 2-Ethylhexyl Oleate (Isooctyl Oleate, 2EHO). Retrieved from [Link]

  • D97 Standard Test Method for Pour Point of Petroleum Products - ASTM International. (2022, November 29). Retrieved from [Link]

  • Emery Oleochemicals DEHYLUB 4012 | Sample or Quote | 2-ethylhexyl oleate - Tri-iso. Retrieved from [Link]

  • 2 ETHYL HEXYL OLEATE - Ataman Kimya. Retrieved from [Link]

  • 2-Ethylhexyl Oleate Supplier | 26399-02-0 | Your Reliable Distributor Silver Fern. Retrieved from [Link]

  • August 2022 SUMMARY OF OLEATES AND DERIVATIVES: LUBRICANTS - Mono Esters - Traquisa. Retrieved from [Link]

  • MAK Value Documentations – 2-Ethylhexyl oleate - ZORA. (2024, June 28). Retrieved from [Link]

  • EMERY® E 6219. (2020, September 15). Retrieved from [Link]

  • Physical properties of saturated estolides and their 2-ethylhexyl esters - ResearchGate. Retrieved from [Link]

  • SYNATIVE ES EHO V. (2007, November 16). Retrieved from [https://www.cognis.com/prodcat/cognis.
  • 2-ETHYLHEXYL ESTERS - pacificspecialityoils. Retrieved from [Link]

  • EHO-0811 | Triest | 3S Mühendislik. Retrieved from [Link]

  • 2-EH oleate CAS Number: 26399-02-0 - Covalent Chemical. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 3-butylnonanoate Synthesis

Topic: Optimization of Methyl 3-butylnonanoate Yield via Conjugate Addition Audience: Medicinal Chemists, Process Chemists, and Materials Scientists Document ID: TSC-M3BN-001 Diagnostic Hub: Start Here Issue: You are att...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Methyl 3-butylnonanoate Yield via Conjugate Addition Audience: Medicinal Chemists, Process Chemists, and Materials Scientists Document ID: TSC-M3BN-001

Diagnostic Hub: Start Here

Issue: You are attempting to synthesize Methyl 3-butylnonanoate (CAS: 2375274-16-9), likely as a lipid tail precursor for LNP formulations or a Group 5 lubricant base stock. Your isolated yields are below expectation (<70%).

Reaction Logic: The most robust laboratory-scale route involves the 1,4-conjugate addition of a butyl nucleophile to Methyl (E)-non-2-enoate .

Use the decision tree below to identify your specific failure mode before proceeding to the protocol.

DiagnosticTree Start Start: Low Yield Diagnosis CheckSM Did you recover starting material (Methyl non-2-enoate)? Start->CheckSM CheckByprod Analyze Byproducts (GC/TLC) CheckSM->CheckByprod No (SM Consumed) Moisture FAILURE MODE A: Reagent Decomposition (Moisture/O2 ingress) CheckSM->Moisture Yes (SM Intact) Alcohol FAILURE MODE B: 1,2-Addition (Hard Nucleophile/Temp Control) CheckByprod->Alcohol Tertiary Alcohol Found Polymer FAILURE MODE C: Anionic Polymerization (Lack of Enolate Trap) CheckByprod->Polymer Oligomers/Polymer Found Clean FAILURE MODE D: Workup Loss (Volatile Product/Emulsion) CheckByprod->Clean Clean but Low Mass Balance

Figure 1: Diagnostic logic for identifying yield-limiting factors in organocuprate conjugate additions.

The "Gold Standard" Protocol

Method: TMSCl-Accelerated Organocuprate Addition Rationale: Standard Gilman reagents (


) often react sluggishly with sterically hindered or electron-rich esters. The addition of Trimethylsilyl chloride (TMSCl)  activates the enone (via Lewis acid coordination) and traps the intermediate enolate as a silyl enol ether, preventing equilibrium reversal and side reactions [1, 2].
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Specification
Methyl (E)-non-2-enoate 1.0SubstratePurity >98%; Dry over molecular sieves.
CuI (Copper(I) Iodide) 1.2Catalyst Precursor99.99% trace metals basis. White powder (not green/grey).

-Butyllithium
2.4Nucleophile SourceTitrate before use.
TMSCl 2.5Activator/TrapFreshly distilled from CaH

.
THF SolventMediumAnhydrous; inhibitor-free.
Step-by-Step Methodology

Phase 1: Reagent Preparation (The "Lipshutz" Modification)

  • Drying: Flame-dry a 3-neck round-bottom flask under Argon flow. Cool to room temperature.

  • Copper Solubilization: Add CuI (1.2 equiv) and dry LiCl (2.5 equiv) to the flask. Add THF (0.5 M relative to Cu). Stir until a clear yellow/orange solution forms (approx. 10-15 min). Note: LiCl breaks down polymeric CuI aggregates, increasing reactivity.

  • Cuprate Formation: Cool to -78°C . Add

    
    -BuLi (2.4 equiv) dropwise over 20 minutes.
    
    • Observation: Solution should turn clear/colorless or pale tan. If it turns black/opaque, oxygen has entered; abort.

Phase 2: The Addition 4. TMSCl Addition: Add TMSCl (2.5 equiv) to the cuprate solution at -78°C.

  • Note: Contrary to Grignard intuition, TMSCl is compatible with cuprates at this temperature.
  • Substrate Injection: Dissolve Methyl non-2-enoate (1.0 equiv) in minimal THF. Add dropwise to the mixture over 30 minutes, maintaining temp < -70°C.
  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours.

Phase 3: Quench & Hydrolysis 7. Quench: Pour reaction mixture into saturated aqueous NH


Cl containing 10% NH

OH (to complex copper). 8. Hydrolysis: The initial product is the silyl enol ether. Stir the biphasic mixture vigorously for 1 hour to hydrolyze the silyl group and regenerate the ester.
  • Troubleshooting: If hydrolysis is slow, add 1M HCl dropwise until pH ~4.

Troubleshooting Matrix

Issue 1: "I see mostly starting material (Methyl non-2-enoate)."

Root Cause: The organometallic reagent decomposed before reacting.

  • Mechanism: Cuprates are thermally unstable. Above 0°C, they decompose to copper metal (black precipitate) and octane (Wurtz coupling).

  • Fix:

    • Ensure LiCl is dry (flame dry under vacuum).

    • Verify

      
      -BuLi titer. Old reagents often contain LiOH, which kills the catalyst.
      
    • The "Black Sludge" Test: If the reaction mixture is black before you add the ester, the reagent is dead. It must remain clear/yellow/tan.

Issue 2: "I isolated a tertiary alcohol."

Root Cause: 1,2-Addition (Direct attack on the Carbonyl).

  • Mechanism: The "Hard" nucleophile (

    
    -BuLi) did not fully transmetallate to the "Soft" copper species. Residual alkyl-lithium attacked the ester carbonyl.
    
  • Fix:

    • Increase CuI loading to ensure all R-Li is consumed.

    • Temperature Control: Never let the temperature rise above -78°C during the addition of the nucleophile. 1,2-addition has a higher activation energy and is favored by higher temperatures.

Issue 3: "Yield is 40-50%, and the reaction stalled."

Root Cause: Enolate equilibrium or steric hindrance.

  • Mechanism: The

    
    -position of a non-2-enoate is moderately hindered. Without TMSCl, the resulting enolate can coat the copper aggregates, stalling the catalytic cycle.
    
  • Fix: Implement the TMSCl protocol described above. The formation of the neutral silyl enol ether (O-Si bond) drives the equilibrium forward [3].

Mechanistic Visualization

Understanding the role of TMSCl is critical for yield improvement. It acts as a dual activator: activating the enone (LUMO lowering) and trapping the enolate.

Mechanism cluster_0 Critical Success Factor Substrate Methyl non-2-enoate (Substrate) Complex Cu-π-Complex (Activated by TMSCl) Substrate->Complex + Bu2CuLi + TMSCl TS Reductive Elimination Transition State Complex->TS C-C Bond Formation Intermediate Silyl Enol Ether (Trapped Intermediate) TS->Intermediate Enolate Trapping Product Methyl 3-butylnonanoate Intermediate->Product Acid Hydrolysis (Workup)

Figure 2: The TMSCl-accelerated pathway prevents reversible enolate formation, driving conversion to completion.

Yield Comparison Data

The following data summarizes typical yields based on internal process optimization logs for


-branched fatty ester synthesis.
MethodNucleophileAdditiveTypical YieldMajor Impurity
Standard Grignard

-BuMgBr
None< 10%Tertiary Alcohol (1,2-addn)
Cat. Cu(I) Grignard

-BuMgBr
5% CuI45-55%Dimerization products
Gilman (Standard)

-Bu

CuLi
None60-65%Recovered SM
Yamamoto (Lewis Acid)

-BuCu

BF

BF

OEt

75-80%Polymerization
TMSCl-Accelerated

-Bu

CuLi
TMSCl 85-92% None (Clean)

References

  • Corey, E. J., & Boaz, N. W. (1985). The reaction of combined organocuprate-chlorotrimethylsilane reagents with conjugated carbonyl compounds. Tetrahedron Letters, 26(49), 6015-6018.

  • Lipshutz, B. H., et al. (1984). Organocopper chemistry.[1][2][3][4][5] 28. The effect of trimethylsilyl chloride on the conjugate addition of organocopper reagents. Journal of the American Chemical Society, 106(14), 4062-4063.

  • Bagrov, V. V., et al. (2020).[6] Methylenealkane-Based Low-Viscosity Ester Oils: Synthesis and Outlook. Lubricants, 8(5), 54. (Specific synthesis of Methyl 3-butylnonanoate discussed).

  • Modern Organocopper Chemistry. (2002). Krause, N. (Ed.). Wiley-VCH.[5] (General reference for Gilman reagent preparation).

Sources

Optimization

Technical Support Center: Purification of Methyl 3-butylnonanoate

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the purification of Methyl 3-butylnonanoate. Here, we address common challen...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the purification of Methyl 3-butylnonanoate. Here, we address common challenges through a troubleshooting framework, offering detailed protocols and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What is Methyl 3-butylnonanoate and what are its typical impurities?

Methyl 3-butylnonanoate is a branched-chain fatty acid methyl ester (FAME). Its structure presents specific purification challenges compared to its linear counterparts. Impurities are almost always derived from its synthesis, which is typically a Fischer esterification of 3-butylnonanoic acid with methanol, catalyzed by an acid like sulfuric acid.

Common Impurities:

  • Unreacted 3-butylnonanoic acid: The primary acidic impurity. Its presence can interfere with downstream applications and affect the product's stability and analytical characterization[1].

  • Unreacted Methanol: A volatile, polar impurity, usually removed with an aqueous wash.

  • Acid Catalyst: (e.g., Sulfuric Acid) Must be neutralized and removed.

  • Water: A byproduct of the esterification reaction that can promote hydrolysis if not removed[2].

  • Side-Products: Potential for isomeric impurities or byproducts from the starting materials, though less common under controlled conditions.

Understanding the physical properties of the target compound and its main impurities is the cornerstone of designing an effective purification strategy.

Table 1: Physical Properties of Methyl 3-butylnonanoate and Key Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Key Characteristics
Methyl 3-butylnonanoate C₁₄H₂₈O₂228.37~250-260 (Estimated)Non-polar, water-insoluble target ester.
3-Butylnonanoic AcidC₁₃H₂₆O₂214.34>280 (Estimated)Acidic, higher boiling point than the ester.
MethanolCH₄O32.0464.7Polar, volatile, water-soluble.
Q2: What are the primary purification strategies for a branched-chain ester like this?

There are three main techniques, often used in combination, to purify Methyl 3-butylnonanoate:

  • Liquid-Liquid Extraction (Aqueous Wash): The most common initial step to remove water-soluble impurities like residual acid, catalyst, and excess alcohol. It relies on partitioning impurities between the organic product layer and an aqueous layer[1][3].

  • Fractional Distillation (under Vacuum): The definitive method for separating the final ester from non-volatile or high-boiling impurities like the parent carboxylic acid[4]. Given the high boiling point of Methyl 3-butylnonanoate, vacuum distillation is essential to prevent thermal decomposition[5].

  • Column Chromatography: Used for achieving the highest purity, especially for removing structurally similar, non-polar impurities that are difficult to separate by distillation[4].

Q3: How do I choose the right purification method for my scale and purity requirements?

The choice depends on your specific experimental goals. The following decision tree provides a general guideline for selecting a purification strategy.

Purification_Decision_Tree start Crude Reaction Mixture workup Perform Aqueous Workup (Liquid-Liquid Extraction) start->workup is_pure_enough Is Purity >95% by GC/NMR? workup->is_pure_enough distillation Fractional Vacuum Distillation is_pure_enough->distillation No / Higher Purity Needed final_product_mid Final Product (>95%) is_pure_enough->final_product_mid Yes check_purity_dist Is Purity >99%? distillation->check_purity_dist chromatography Preparative Column Chromatography check_purity_dist->chromatography No / Isomers Present final_product Final Product (>99.5%) check_purity_dist->final_product Yes chromatography->final_product

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide: Liquid-Liquid Extraction

This is the first line of defense in purification. The goal is to neutralize and remove the acid catalyst and unreacted carboxylic acid.

Problem: A persistent emulsion forms during the bicarbonate wash.
  • Causality: Emulsions are stable mixtures of immiscible liquids, often stabilized by soap-like molecules formed when the base reacts with the carboxylic acid, especially if a strong base is used[1]. The relatively high molecular weight of your product can also contribute.

  • Solution:

    • Be Gentle: Do not shake the separatory funnel vigorously. Instead, gently invert it 5-10 times to allow for mixing at the interface[1].

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic molecules out, which helps to break the emulsion.

    • Wait and Tap: Allow the funnel to sit undisturbed for 10-20 minutes. Gently tapping the side of the glass can help coalesce the dispersed droplets.

    • Filtration (Last Resort): Pass the entire mixture through a pad of celite or glass wool. This can physically disrupt the emulsion, but may lead to some product loss.

Problem: My product is still acidic (by pH paper or NMR) after multiple base washes.
  • Causality: This indicates incomplete neutralization. The unreacted 3-butylnonanoic acid has not been fully converted to its water-soluble carboxylate salt. This can happen if the base is not concentrated enough or if insufficient volume is used.

  • Solution:

    • Use a Saturated Solution: Ensure you are using a saturated solution of sodium bicarbonate (NaHCO₃)[1][6].

    • Monitor Gas Evolution: Continue washing with fresh portions of NaHCO₃ solution until you no longer observe CO₂ gas evolution. The effervescence is a direct indicator that the neutralization reaction is still occurring[1].

    • Increase Contact Time: Allow for longer, gentle mixing during each wash to ensure the reaction goes to completion.

Experimental Protocol: Standard Aqueous Workup
  • Dilution: Transfer the cooled reaction mixture to a separatory funnel and dilute with an organic solvent (e.g., diethyl ether or ethyl acetate, 2-3 times the volume of the crude product). This lowers the viscosity and density of the organic phase, improving separation[1].

  • Water Wash: Add deionized water, gently invert the funnel, and drain the aqueous layer. This removes the bulk of the excess methanol[1].

  • Base Wash (Neutralization): Add a saturated aqueous solution of NaHCO₃. Invert gently, venting frequently to release CO₂ pressure[1][6]. Allow the layers to separate and drain the aqueous layer. Repeat until no more gas evolves.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water and break any minor emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filtration & Evaporation: Filter off the drying agent and evaporate the solvent using a rotary evaporator to yield the crude, neutralized ester.

Aqueous_Workup_Workflow start Crude Product in Funnel dilute Dilute with Ether/EtOAc start->dilute wash_water Wash with H₂O dilute->wash_water wash_bicarb Wash with sat. NaHCO₃ wash_water->wash_bicarb check_gas Gas Evolution? wash_bicarb->check_gas check_gas->wash_bicarb Yes wash_brine Wash with Brine check_gas->wash_brine No dry Dry over Na₂SO₄ wash_brine->dry evaporate Filter & Evaporate Solvent dry->evaporate end Crude Dry Ester evaporate->end

Caption: Workflow for purification by liquid-liquid extraction.

Troubleshooting Guide: Fractional Vacuum Distillation

This is the most powerful technique for separating liquids with different boiling points. For high-boiling esters, performing the distillation under reduced pressure is non-negotiable to prevent decomposition[5][7].

Problem: My product is decomposing or charring in the distillation flask.
  • Causality: The temperature required to boil the ester at atmospheric pressure is high enough to cause it to break down (pyrolysis). This is especially true if any acidic residue remains after the workup.

  • Solution:

    • Use a Vacuum: The primary solution is to distill under reduced pressure. Lowering the pressure significantly lowers the boiling point. A high-vacuum pump (e.g., diffusion or turbomolecular pump) is recommended.

    • Ensure Neutrality: Confirm that the crude product is completely free of acid before starting. Any residual acid will catalyze decomposition at high temperatures.

    • Use a Stir Bar: Maintain smooth boiling by using a magnetic stir bar. This prevents bumping and localized superheating.

    • Proper Heating: Use a heating mantle with a sand or oil bath for even temperature distribution. Never heat a distillation flask directly on a hot plate.

Problem: I am not getting good separation between my ester and a close-boiling impurity.
  • Causality: The efficiency of a distillation column is its ability to separate components. Poor separation means the column is not providing enough theoretical plates.

  • Solution:

    • Increase Column Length/Packing: Use a longer fractionating column (e.g., a Vigreux column or one packed with Raschig rings or metal sponges). This increases the surface area for vapor-liquid equilibria, enhancing separation efficiency[7].

    • Increase the Reflux Ratio: Slow down the rate at which you collect the distillate. This increases the amount of condensate returning to the column, allowing for better equilibration and separation[7]. A typical starting point is a 5:1 reflux-to-distillate ratio.

    • Insulate the Column: Wrap the distillation column in glass wool or aluminum foil to minimize heat loss to the surroundings. This helps maintain the proper temperature gradient within the column.

Troubleshooting Guide: Column Chromatography

This technique is ideal for final polishing to remove small amounts of impurities that are structurally similar to the product.

Problem: My compound runs with the solvent front, even in pure hexane.
  • Causality: Methyl 3-butylnonanoate is a very non-polar molecule. On normal-phase silica gel, which is highly polar, non-polar compounds have very little affinity for the stationary phase and are eluted quickly by non-polar mobile phases.

  • Solution:

    • Use a Very Non-Polar Eluent System: Start with 100% hexane or petroleum ether. If separation is still poor, you may need to add a very small amount of a slightly more polar solvent.

    • Solvent System Selection: A common strategy is to use a mixture of hexane and a slightly more polar solvent like diethyl ether or ethyl acetate. For very non-polar compounds, you might use a hexane/toluene or hexane/dichloromethane system. Start with a very low percentage of the more polar solvent (e.g., 0.5-1%) and gradually increase it.

Table 2: Suggested Solvent Systems for Chromatography

PolaritySolvent System (v/v)Rationale
Very Low 100% HexaneStarting point for eluting highly non-polar compounds.
Low 99:1 Hexane:Ethyl AcetateA small amount of polar solvent to begin moving the compound down the column.
Medium-Low 95:5 Hexane:Ethyl AcetateWill elute the ester more quickly; useful if the ester is retained too strongly.
Problem: My collected fractions are contaminated with plasticizer (e.g., phthalates).
  • Causality: Phthalate plasticizers can leach from soft plastic tubing or containers when they come into contact with organic solvents.

  • Solution:

    • Use Glassware: Whenever possible, use glass equipment (syringes, collection tubes, etc.)[8].

    • Solvent-Resistant Tubing: If tubing is required (e.g., for a fraction collector), use Teflon (PTFE) or other highly solvent-resistant materials.

    • Rinse Everything: Thoroughly rinse all glassware and equipment with a high-purity solvent before use[9].

    • Run a Blank: Run a sample of your solvent through your system to ensure it is free from contamination before loading your product[8].

References

  • How to purify esterefication product? ResearchGate. [Link]

  • WO2015040298A2 - Liquid-liquid extraction method for the production of acrylic esters.
  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Isolation and Melting Properties of Branched-Chain Esters from Lanolin. ProQuest. [Link]

  • Isolation and melting properties of branched-chain esters from lanolin. ResearchGate. [Link]

  • Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry. [Link]

  • US4082788A - Esterification and extraction process.

Sources

Troubleshooting

Technical Support Center: Troubleshooting GC-MS Analysis of Methyl 3-butylnonanoate

Methyl 3-butylnonanoate (C₁₄H₂₈O₂, MW = 228.37 g/mol ) is a branched-chain fatty acid methyl ester (BCFAME). It is increasingly recognized as a critical intermediate in the synthesis of low-viscosity synthetic ester oils...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 3-butylnonanoate (C₁₄H₂₈O₂, MW = 228.37 g/mol ) is a branched-chain fatty acid methyl ester (BCFAME). It is increasingly recognized as a critical intermediate in the synthesis of low-viscosity synthetic ester oils[1] and branched-tail ionizable lipids for lipid nanoparticle (LNP) drug delivery systems[2]. However, its unique C3-branched architecture introduces specific chromatographic and mass spectrometric challenges.

This guide provides a causality-driven troubleshooting framework to resolve co-elution, ambiguous fragmentation, and signal degradation during GC-MS analysis.

Diagnostic Troubleshooting Workflow

GCMS_Troubleshooting Start GC-MS Analysis: Methyl 3-butylnonanoate Coelution Issue: Co-elution with Isomeric FAMEs Start->Coelution Fragmentation Issue: Ambiguous MS (Weak M+ m/z 228) Start->Fragmentation Tailing Issue: Peak Tailing & Poor Sensitivity Start->Tailing Sol_Coelution Action: Switch to High-Polarity Column (e.g., HP-88) Coelution->Sol_Coelution Sol_Frag Action: Monitor Diagnostic Branch Ions (m/z 143, 171) Fragmentation->Sol_Frag Sol_Tailing Action: Replace Inlet Liner & Trim Column Tailing->Sol_Tailing

Diagnostic workflow for troubleshooting Methyl 3-butylnonanoate GC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why is methyl 3-butylnonanoate co-eluting with straight-chain FAMEs in my chromatogram?

  • Causality: Branched FAMEs exhibit lower boiling points and different stationary phase interactions compared to their straight-chain counterparts. On a standard non-polar column (e.g., 5% Phenyl), methyl 3-butylnonanoate will have an Equivalent Chain Length (ECL) lower than 14.0, causing isobaric interference and co-elution with shorter straight-chain FAMEs[3].

  • Solution: Switch to a highly polar cyanopropyl column (e.g., HP-88 or DB-23). Polar columns separate FAMEs based on both boiling point and dipole interactions, shifting the ECL of branched esters and resolving complex positional overlaps[4].

Q2: The molecular ion (M⁺ at m/z 228) is nearly absent. How can I definitively confirm the C3 branch position?

  • Causality: In electron ionization (EI), branched FAMEs readily undergo alpha-cleavage at the tertiary carbon (the branch point) because it forms highly stable secondary carbocations. This extensive fragmentation often leads to a weak or absent molecular ion[3].

  • Solution: Do not rely on the molecular ion for quantification. Instead, monitor the diagnostic fragment ions that occur on both sides of the branch point[5]. For methyl 3-butylnonanoate, cleavage adjacent to the C3 methine group results in the loss of the hexyl backbone (m/z 143 ) or the butyl branch (m/z 171 ). The classic McLafferty rearrangement ion (m/z 74 ) will still be present, confirming the methyl ester moiety[5].

Q3: I am observing severe peak tailing and a loss of sensitivity over time. What is the root cause?

  • Causality: While FAMEs are generally stable, peak tailing in GC-MS is a classic symptom of chemical interactions with active sites within the sample introduction system[6]. Matrix accumulation or residual derivatization reagents degrade the siloxane deactivation layer in the inlet liner, creating active silanol groups that hydrogen-bond with the ester carbonyl.

  • Solution: Perform targeted inlet maintenance. Replace the glass liner with a highly deactivated, ultra-inert liner[7]. If tailing persists, oxygen may have damaged the stationary phase; trim 10-20 cm from the front of the analytical column to remove the degraded phase and restore peak symmetry[7].

Experimental Protocols

Protocol 1: FAME Derivatization (BF₃-Methanol Method)

If you are synthesizing the LNP lipid tail from 3-butylnonanoic acid, it must be derivatized prior to GC-MS to prevent peak tailing caused by the free carboxyl group[6].

  • Sample Preparation: Weigh 1–5 mg of 3-butylnonanoic acid into a 5 mL micro reaction vessel. If the sample is in an aqueous solvent, evaporate it to dryness first[3].

  • Reagent Addition: Add 2 mL of 12–14% BF₃-methanol reagent to the vessel[6].

  • Esterification: Cap the vessel tightly, vortex for 10 seconds, and incubate in a heating block at 60°C for 10–15 minutes[6]. Self-Validation: The Lewis acid (BF₃) drives the nucleophilic acyl substitution; ensure reagents are anhydrous, as water hinders esterification[3].

  • Quenching & Extraction: Cool to room temperature. Add 1 mL of saturated NaCl aqueous solution and 1 mL of GC-grade hexane. Shake vigorously for 1 minute to extract the FAMEs into the hexane layer[6].

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper organic layer (hexane) to a clean autosampler vial containing a small amount of anhydrous Na₂SO₄[6]. Self-Validation: The Na₂SO₄ will clump if water is successfully absorbed, ensuring a moisture-free injection that protects the GC column.

Protocol 2: Optimized GC-MS Analysis Workflow
  • Column Installation: Install a high-polarity cyanopropyl column (e.g., HP-88, 30 m × 0.25 mm × 0.20 µm)[4]. Ensure 4 to 6 millimeters of the column extends above the ferrule into the inlet to limit thermal discrimination[7].

  • Inlet Parameters: Set the split/splitless injector to 250°C. Inject 1 µL of the derivatized sample using a split ratio of 1:50 to prevent column overloading[7].

  • Oven Temperature Program:

    • Initial: 100°C (Hold for 2 min) to focus the solvent.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 4°C/min to 240°C (Hold for 5 min). Self-Validation: The slow secondary ramp maximizes the resolution of branched isomers.

  • MS Parameters: Set the transfer line to 250°C and the ion source to 230°C. Acquire data in full scan mode (m/z 40–300). For trace analysis, switch to Selected Ion Monitoring (SIM) targeting m/z 74, 143, and 171.

Quantitative Data Summaries

Table 1: Key Diagnostic EI-MS Ions for Methyl 3-butylnonanoate

Ion (m/z)Origin / Cleavage MechanismDiagnostic Value
228 Molecular Ion [M]⁺Weak/Absent. Confirms intact mass but is unreliable for quantification due to rapid fragmentation[3].
171 [M - C₄H₉]⁺High. Confirms alpha-cleavage and the loss of the butyl branch at the C3 position[5].
143 [M - C₆H₁₃]⁺High. Confirms alpha-cleavage and the loss of the hexyl backbone at the C3 position[5].
74 McLafferty RearrangementModerate. Confirms the presence of a methyl ester via gamma-hydrogen transfer[5].

Table 2: Column Selection Guide for BCFAME Analysis

Column PhasePolaritySeparation MechanismSuitability for Methyl 3-butylnonanoate
5% Phenyl (e.g., DB-5) LowBoiling pointPoor. High risk of co-elution with straight-chain FAMEs[3].
PEG (e.g., DB-WAX) HighBoiling point & H-bondingGood. Resolves most branched isomers from linear chains.
Cyanopropyl (e.g., HP-88) Very HighDipole interactionsExcellent. Best for resolving complex positional branched isomers and determining ECL[4].

References

Sources

Optimization

Technical Support Center: Optimizing Fischer Esterification of Branched Acids

Welcome to the technical support center for the Fischer esterification of sterically hindered substrates, with a specific focus on branched carboxylic acids. This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Fischer esterification of sterically hindered substrates, with a specific focus on branched carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges posed by these reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your syntheses with confidence.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the esterification of branched acids, providing a foundational understanding of the core challenges and strategic approaches.

Q1: Why is the Fischer esterification of branched-chain carboxylic acids notoriously slow and low-yielding?

The primary obstacle is steric hindrance . The Fischer esterification mechanism proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.[1][2] Branching on the carbon atom alpha to the carbonyl group (e.g., in pivalic acid or isobutyric acid) physically obstructs this attack. This crowding raises the activation energy of the transition state, dramatically slowing the rate of both the forward reaction (ester formation) and the reverse reaction (hydrolysis).[3][4]

Q2: What are the most critical strategies to drive the reaction to completion for these challenging substrates?

Given the reversible nature of the Fischer esterification, achieving high yields hinges on effectively shifting the equilibrium toward the products, as dictated by Le Châtelier's principle.[3][5][6] For branched acids, this is non-negotiable. The two primary strategies are:

  • Aggressive Water Removal: Water is a byproduct, and its presence will drive the reaction backward. The most effective method is azeotropic removal using a Dean-Stark apparatus with a solvent like toluene.[5][7] Alternatively, adding a dehydrating agent like molecular sieves can be effective.[7]

  • Use of Excess Reagent: Using the alcohol in large excess (often as the solvent) can significantly push the equilibrium towards the ester.[5][8] This is most practical for simple, inexpensive alcohols like methanol or ethanol.

Q3: Which acid catalyst is best suited for esterifying a sterically hindered carboxylic acid?

While standard Brønsted acids like concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are the most common catalysts, their effectiveness can vary.[9][10]

  • Sulfuric Acid (H₂SO₄): Highly effective and inexpensive. Its strong dehydrating properties can also help remove the water byproduct.[4] However, its potent nature can sometimes lead to side reactions like charring or dehydration, especially at the high temperatures often required.[11]

  • p-Toluenesulfonic Acid (TsOH): A solid, making it easier to handle. It is generally considered milder than H₂SO₄ and can lead to cleaner reactions, though it may require longer reaction times.[10]

  • Lewis Acids: Catalysts like scandium(III) triflate can be effective, particularly for sensitive substrates.[9]

  • Heterogeneous Catalysts: Solid acid catalysts like Amberlyst resins can simplify product purification, as the catalyst is simply filtered off.[12]

For highly hindered systems, starting with H₂SO₄ or TsOH is standard, but if side reactions are problematic, switching to a milder or heterogeneous catalyst is a logical troubleshooting step.

Q4: When should I abandon the Fischer esterification and choose an alternative method?

The Fischer esterification is often preferred for its atom economy and simplicity.[9] However, if you encounter the following issues, it's time to consider an alternative:

  • Extremely Low Yields: Despite optimizing conditions (high temperature, prolonged time, efficient water removal), if the yield remains below an acceptable threshold.

  • Acid-Sensitive Functional Groups: If your molecule contains moieties that are unstable in the presence of strong acid (e.g., acetals, t-butyl ethers), this method is unsuitable.[13]

  • Use of Tertiary Alcohols: Tertiary alcohols are prone to elimination (dehydration) under the acidic and heated conditions of the reaction, making them poor substrates for this method.[9][14]

In these cases, converting the carboxylic acid to a more reactive intermediate is the recommended path. Reacting an acyl chloride (formed using SOCl₂ or (COCl)₂) with the alcohol in the presence of a base (like pyridine) is a classic and highly effective alternative for hindered systems.[8][13] The Steglich esterification, which uses coupling reagents like DCC and a catalyst such as DMAP, is another excellent method that proceeds under mild, neutral conditions.[15]

Troubleshooting Guide for Branched Acid Esterification

This guide directly addresses common experimental failures in a problem-cause-solution format.

Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Low or No Ester Conversion 1. Severe Steric Hindrance: The bulky nature of the branched acid is preventing the alcohol's approach to the carbonyl carbon.[3] 2. Equilibrium Not Displaced: The water byproduct is accumulating, forcing the reaction in reverse.[7] 3. Insufficient Catalyst Activity: The catalyst is either too weak, expired, or used in too low a concentration.1. Increase Kinetic Energy & Reaction Time: Raise the reaction temperature to the boiling point of the solvent (e.g., toluene at ~110 °C) to provide molecules with sufficient energy to overcome the high activation barrier. Extend the reaction time significantly—hindered esterifications can take 10-48 hours. Monitor progress by TLC or GC.[3] 2. Employ a Dean-Stark Trap: This is the most robust method for continuous water removal. Use an appropriate azeotropic solvent like toluene.[5][7] Alternatively, use a 5-10 fold excess of the alcohol, which can also serve as the solvent.[11] 3. Verify Catalyst: Use a fresh bottle of concentrated H₂SO₄ or anhydrous TsOH. Increase catalyst loading from a typical 1-5 mol% up to 10 mol% if needed.
Reaction Stalls After Initial Progress 1. Water Accumulation: The rate of water formation has exceeded the rate of its removal, causing the reverse reaction (hydrolysis) to dominate.[16] 2. Thermodynamic Equilibrium Reached: The reaction has reached its natural equilibrium point under the current conditions, which may correspond to a low yield for hindered substrates.1. Optimize Water Removal: Ensure your Dean-Stark trap is functioning correctly and there are no leaks in the system. Consider adding freshly activated 4Å molecular sieves to the reaction flask to supplement water removal.[7] 2. Alter Reaction Conditions: Increase the temperature to find a new equilibrium point. If that fails, increase the concentration of the alcohol reactant. If the reaction remains stalled, the activation barrier for the forward reaction is likely too high to achieve a practical yield, and an alternative synthetic route is advised.
Formation of Side Products (e.g., Darkening/Charring) 1. Decomposition of Starting Material: The combination of strong acid and high temperature is causing the substrates to decompose.[11] 2. Ether Formation: The alcohol may undergo acid-catalyzed intermolecular dehydration to form an ether, especially at high temperatures.[11]1. Use Milder Conditions: Switch from H₂SO₄ to TsOH. Lower the reaction temperature and compensate with a longer reaction time. This favors the desired thermodynamic product over decomposition pathways.[17] 2. Control Temperature: Avoid excessively high temperatures. Ensure the reaction is heated uniformly. Using the alcohol in large excess can also disfavor its bimolecular dehydration.
Difficulty in Product Isolation & Purification 1. Emulsion During Workup: The presence of unreacted carboxylic acid and salts can lead to the formation of stable emulsions during aqueous extraction.[11] 2. Co-elution on Chromatography: The ester product may have a similar polarity to the starting alcohol or acid, making separation by column chromatography difficult.[11] 3. Incomplete Acid Removal: Residual acid catalyst complicates purification and can degrade the product.1. Use Brine: During the aqueous workup, wash the organic layer with a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, which helps to break emulsions and decreases the solubility of the organic ester in the water layer.[7][11] 2. Fractional Distillation: If the product ester has a sufficiently different boiling point from the starting materials, fractional distillation is often the most effective purification method.[18][19] For chromatography, test various solvent systems to maximize separation. 3. Neutralize Thoroughly: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases. This neutralizes both the unreacted carboxylic acid and the acid catalyst.[11][20]
Visualizing the Troubleshooting Workflow

The following diagram outlines a logical sequence for diagnosing and resolving common issues during the Fischer esterification of branched acids.

G Troubleshooting Workflow start Start Reaction problem problem start->problem Monitor Progress (TLC/GC) solution solution problem->solution Low/No Conversion? alternative Switch to Alternative Method (e.g., Acyl Chloride Route) problem->alternative Persistent Failure node_stall node_stall problem->node_stall Reaction Stalled? solution->problem Re-evaluate after 4-8h sol_details Increase Temperature Increase Reaction Time Use Excess Alcohol solution->sol_details Yes endpoint Proceed to Workup & Purification sol_stall Optimize H2O Removal (Check Dean-Stark, add sieves) node_stall->sol_stall Yes node_side_rxn node_side_rxn node_stall->node_side_rxn No sol_stall->problem node_side_rxn->endpoint No (Reaction Complete) sol_side_rxn Use Milder Catalyst (TsOH) Lower Temperature node_side_rxn->sol_side_rxn Side Products? sol_side_rxn->problem sol_details->problem

Caption: A systematic workflow for troubleshooting low conversion rates.

The Mechanistic Hurdle: Steric Hindrance

This diagram illustrates how bulky groups on a branched acid sterically shield the carbonyl carbon from the incoming alcohol nucleophile, compared to a linear acid.

G cluster_0 Linear Carboxylic Acid cluster_1 Branched Carboxylic Acid a_acid R-CH₂-C(=O)OH a_intermediate Tetrahedral Intermediate (Less Hindered) b_acid R₃C-C(=O)OH a_alcohol R'-OH a_alcohol->a_acid Easy Attack b_alcohol R'-OH b_intermediate Tetrahedral Intermediate (Highly Hindered) b_alcohol->b_acid Difficult Attack

Caption: Steric clash hindering nucleophilic attack on branched acids.

Experimental Protocols

Protocol 1: Classic Fischer Esterification of Pivalic Acid with Ethanol using a Dean-Stark Trap

This protocol details a robust method for esterifying a sterically hindered carboxylic acid.

Materials:

  • Pivalic acid (10.21 g, 0.10 mol)

  • Ethanol (absolute, 92.2 g, 117 mL, 2.0 mol, 20 eq.)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.5 mL, ~0.9 g, 9 mmol, 0.09 eq.)

  • Toluene (100 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

  • Reagent Addition: To the flask, add the pivalic acid and toluene.

  • Catalyst & Alcohol: Add the ethanol, followed by the slow, careful addition of concentrated sulfuric acid while stirring.

  • Reflux: Heat the mixture to a vigorous reflux using a heating mantle. The toluene-water azeotrope will begin to distill, and water will collect in the arm of the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected in the trap (the theoretical amount is 1.8 mL). This may take 12-24 hours. The reaction can be monitored by taking small aliquots from the flask and analyzing by TLC or GC.

  • Cooling & Quenching: Once complete, allow the reaction mixture to cool to room temperature. Carefully decant the reaction mixture into a separatory funnel, leaving behind any char.

  • Aqueous Workup:

    • Wash the organic layer with 50 mL of water.

    • Carefully wash with 50 mL portions of saturated NaHCO₃ solution until gas evolution ceases. This neutralizes excess acid.

    • Wash the organic layer with 50 mL of brine to aid in layer separation and remove residual water.[7]

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene and excess ethanol solvent by rotary evaporation.

  • Purification: The resulting crude ethyl pivalate can be purified by fractional distillation to yield the final product.

Protocol 2: Alternative Synthesis via Acyl Chloride for a Highly Hindered System

This method is suitable when Fischer esterification fails or is incompatible with the substrate.

Part A: Formation of Pivaloyl Chloride

  • In a fume hood, equip a round-bottom flask with a stir bar and reflux condenser connected to a gas trap (to scrub HCl).

  • Add pivalic acid (10.21 g, 0.10 mol) to the flask.

  • Slowly add thionyl chloride (SOCl₂) (11 mL, 0.15 mol, 1.5 eq.).

  • Heat the mixture to reflux for 2-4 hours until gas evolution ceases.

  • Allow the mixture to cool. The excess thionyl chloride can be removed by careful distillation. The remaining crude pivaloyl chloride is often used directly in the next step.

Part B: Esterification

  • In a separate flask under an inert atmosphere (nitrogen or argon), dissolve the desired alcohol (e.g., a hindered secondary alcohol, 0.10 mol) in a dry, non-protic solvent like dichloromethane (DCM) or diethyl ether.

  • Add pyridine (8.7 mL, 0.11 mol, 1.1 eq.) and cool the mixture in an ice bath to 0 °C.

  • Slowly add the crude pivaloyl chloride from Part A dropwise via an addition funnel.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Workup: Quench the reaction with dilute HCl to neutralize the pyridine. Extract with an organic solvent, wash with NaHCO₃ solution and brine, dry over MgSO₄, and concentrate. The final product can be purified by chromatography or distillation.

References

  • Fischer, E.; Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

  • Wikipedia contributors. (2024). Fischer–Speier esterification. In Wikipedia, The Free Encyclopedia. [Link]

  • University of Colorado, Boulder. (n.d.). The Fischer Esterification. Department of Chemistry. [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • Reisman, S. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2025). Preparation of Esters. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • ResearchGate. (2011). Purification of carboxylic esters by extractive distillation. [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

  • HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. [Link]

  • FranklyChemistry. (2014). Esters 4. Organic Preparation & Purification of an Ester. YouTube. [Link]

  • Simon Fraser University. (n.d.). Experiment 10: Fischer Esterification. [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). [Link]

  • Clark, J. (n.d.). preparation of esters. Chemguide. [Link]

  • ResearchGate. (n.d.). Effect of reaction temperature on the yield of the esterification reaction. [Link]

  • Science.gov. (n.d.). acid catalyzed esterification: Topics. [Link]

  • ResearchGate. (n.d.). The rate of a Fischer esterification correlated to solvent polarity. [Link]

  • MDPI. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Universidad de Costa Rica. (n.d.). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

  • ResearchGate. (n.d.). Effect of temperature on esterification yield. [Link]

  • Chemistry Steps. (2021). Fischer Esterification Mechanism. [Link]

  • MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. [Link]

  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-butylnonanoate

Last Updated: 2026-03-02 Introduction Welcome to the technical support guide for the synthesis of Methyl 3-butylnonanoate. This document is intended for researchers, chemists, and process development professionals who ar...

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: 2026-03-02

Introduction

Welcome to the technical support guide for the synthesis of Methyl 3-butylnonanoate. This document is intended for researchers, chemists, and process development professionals who are working on or planning to synthesize this branched-chain ester. Methyl 3-butylnonanoate is a specialty chemical whose synthesis can present unique challenges compared to simpler, linear esters. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate potential side reactions and optimize your synthetic route for higher yield and purity.

Overview of Synthetic Routes

The most direct and common method for preparing Methyl 3-butylnonanoate is the Fischer-Speier esterification of its corresponding carboxylic acid, 3-butylnonanoic acid, with methanol in the presence of an acid catalyst.[1][2] While other methods exist, such as using acyl chlorides or activating agents like CDI, Fischer esterification is often preferred for its atom economy and simplicity.[3][4]

However, the branched nature of the 3-butylnonanoic acid substrate can introduce steric hindrance, potentially slowing down the reaction and promoting side reactions.[3] This guide will primarily focus on troubleshooting the Fischer esterification route but will also address issues related to the synthesis of the carboxylic acid precursor.

The primary synthetic pathway is as follows:

Fischer_Esterification cluster_main Main Synthetic Pathway Carboxylic_Acid 3-Butylnonanoic Acid Product Methyl 3-butylnonanoate Carboxylic_Acid->Product Reflux Methanol Methanol (Excess) Methanol->Product Water Water (Byproduct) Product->Water forms Catalyst H₂SO₄ or TsOH Catalyst->Product

Caption: Fischer esterification of 3-butylnonanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

Low yield is the most common issue and can be attributed to several factors. Systematically investigating these possibilities is key to resolving the problem.

  • Incomplete Reaction (Equilibrium Issues): Fischer esterification is a reversible reaction.[5][6] The presence of the water byproduct can drive the equilibrium back towards the starting materials, limiting the final yield.[7] Studies have shown that even with a 1:1 ratio of reactants, yields may only reach ~65% at equilibrium.[6]

    • Solution: To push the equilibrium towards the product side (Le Châtelier's Principle), use a large excess of one reactant, typically the less expensive one (methanol).[3][6] Methanol can often be used as the solvent itself.[6] Additionally, removing water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves can significantly improve yields.[6][8]

  • Insufficient Catalyst or Reaction Time/Temperature: The acid catalyst (e.g., H₂SO₄, TsOH) is crucial for protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic for the alcohol to attack.[2][6] Insufficient catalyst or low reaction temperatures can lead to a slow or stalled reaction.[7]

    • Solution: Ensure an adequate catalytic amount of acid is used (typically 1-5 mol%). The reaction should be heated to reflux to ensure a sufficient reaction rate.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when it has reached completion.

  • Moisture Contamination: The presence of water in your starting materials or solvents at the beginning of the reaction will unfavorably shift the equilibrium.[7]

    • Solution: Use anhydrous grade methanol and ensure all glassware is thoroughly dried before use.

  • Losses During Workup and Purification: Significant amounts of product can be lost during transfers, extractions, and purification steps.[7][9] Emulsion formation during aqueous washes can make layer separation difficult, leading to product loss.[7]

    • Solution: Be meticulous during transfers. To break emulsions, try adding brine (saturated NaCl solution). Ensure your purification method (e.g., distillation) is optimized to prevent loss of the product, which may be volatile under high vacuum.[10]

Q2: My post-reaction analysis (GC/MS, NMR) shows significant impurities. What could they be?

Identifying impurities is the first step to eliminating them. Besides unreacted starting materials, several byproducts can form depending on the reaction conditions.

  • Unreacted 3-Butylnonanoic Acid: This is a common impurity if the reaction has not gone to completion.

    • Identification: In ¹H NMR, the carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm).[11] The α-protons (CH₂) next to the COOH group will have a chemical shift around 2.35 ppm.[11]

    • Removal: During the workup, wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution.[5] This will convert the carboxylic acid into its water-soluble sodium salt, which will be extracted into the aqueous layer.

  • Side-Products from the Catalyst: Strong acid catalysts like concentrated H₂SO₄ can cause side reactions, especially at high temperatures.

    • Potential Byproduct: Dimethyl Ether: Formed by the acid-catalyzed dehydration of two methanol molecules.

    • Identification: As a very volatile compound, it may be observed in GC analysis but is often removed during solvent evaporation.

    • Minimization: Use the minimum effective amount of catalyst and avoid excessively high temperatures beyond what is needed for reflux.

Q3: I'm having trouble synthesizing the 3-butylnonanoic acid precursor. What are the common pitfalls?

The quality of your final ester is dependent on the purity of the starting carboxylic acid. A common route to branched acids like this is via Grignard carboxylation.[12][13]

  • Failure of Grignard Reagent Formation: This is a frequent issue, often due to moisture.[14] Grignard reagents react violently with water.[14]

    • Solution: Ensure all glassware is oven or flame-dried. Use anhydrous solvents (like diethyl ether or THF). Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane if the reaction is sluggish to start.[14]

  • Side Reactions During Grignard Carboxylation: The Grignard reagent is a strong base and can participate in side reactions.

    • Potential Byproduct: Ketones or Tertiary Alcohols: If the Grignard reagent reacts with unreacted starting halide or with the ester product (if an ester is used as a precursor), it can lead to ketone or tertiary alcohol formation.[15]

    • Minimization: Add the alkyl/aryl halide slowly to the magnesium turnings to maintain a low concentration and prevent coupling side reactions.[14] When reacting with CO₂ (dry ice), ensure the Grignard solution is added slowly to a large excess of crushed dry ice to favor carboxylation over reaction with the newly formed carboxylate salt.[16]

Troubleshooting Summary Table

Problem Probable Cause Recommended Action & Explanation
Low Yield Reversible Reaction Equilibrium Use a large excess of methanol (can act as solvent) and/or remove water using a Dean-Stark trap to drive the reaction forward.[3][6]
Moisture Contamination Use anhydrous reagents and oven-dried glassware. Water shifts the equilibrium towards the reactants.[7]
Losses During Workup Use brine to break emulsions during extraction. Minimize transfers. Optimize distillation conditions.[9]
Impurity: Unreacted Acid Incomplete Reaction Increase reaction time or temperature (reflux). Wash the organic layer with NaHCO₃ solution to remove the acidic starting material.[5]
Impurity: Byproducts Catalyst-Driven Side Reactions Use the minimum required amount of acid catalyst. Consider a milder catalyst like TsOH.
Precursor Synthesis Failure Grignard Reaction Failure Rigorously exclude moisture. Use anhydrous solvents and dried glassware. Activate magnesium if necessary.[14]

In-Depth Analysis of a Key Side Reaction: Acid-Catalyzed Dehydration of Methanol

While the main goal is esterification, the acidic and thermal conditions can promote an alternative pathway for the alcohol: intermolecular dehydration to form an ether.

Ether_Formation cluster_side_reaction Side Reaction: Dimethyl Ether Formation MeOH1 Methanol Protonated_MeOH Protonated Methanol (CH₃OH₂⁺) MeOH1->Protonated_MeOH Protonation H_plus H⁺ H_plus->Protonated_MeOH Intermediate Oxonium Ion Intermediate Protonated_MeOH->Intermediate SN2 Attack MeOH2 Methanol (Nucleophile) MeOH2->Intermediate Ether Dimethyl Ether Intermediate->Ether Deprotonation Water_Side Water Intermediate->Water_Side Loss of H₂O

Caption: Mechanism of acid-catalyzed formation of dimethyl ether.

This SN2-type reaction is generally more significant at higher temperatures. While it consumes the alcohol, in the context of Fischer esterification where methanol is used in large excess, the formation of small amounts of dimethyl ether is typically not a yield-limiting factor for the ester. However, it is a potential impurity to be aware of.

Recommended Protocols

Protocol 1: Synthesis of Methyl 3-butylnonanoate via Fischer Esterification

This protocol is designed to maximize yield by controlling the reaction equilibrium.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-butylnonanoic acid (1.0 eq), methanol (20 eq, serving as the solvent), and concentrated sulfuric acid (0.05 eq).

  • Reflux: Heat the mixture to a gentle reflux (approx. 65-70°C) with stirring. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase) until the starting carboxylic acid spot is no longer visible (typically 4-6 hours).

  • Workup - Quenching: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ gas evolution will occur. Add the solution in portions until gas evolution ceases.

  • Workup - Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with water (1x) and then with brine (1x) to remove residual salts and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure Methyl 3-butylnonanoate.

Experimental Workflow Diagram

Workflow cluster_workflow Synthesis & Purification Workflow Setup 1. Reaction Setup (Acid, MeOH, H₂SO₄) Reflux 2. Heat to Reflux (4-6 hours) Setup->Reflux Monitor 3. Monitor by TLC/GC Reflux->Monitor Workup 4. Aqueous Workup (NaHCO₃, Ether, Brine) Monitor->Workup Dry 5. Dry & Concentrate Workup->Dry Purify 6. Vacuum Distillation Dry->Purify Characterize 7. Characterization (NMR, GC-MS, IR) Purify->Characterize

Caption: Step-by-step workflow for synthesis and purification.

Expected Characterization Data

This table provides expected spectroscopic data for the final product and key starting material to aid in identification and purity assessment.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) Key IR Peaks (cm⁻¹)
3-Butylnonanoic Acid ~10-12 (br s, 1H, -COOH), ~2.35 (t, 2H, -CH₂COOH), ~1.6 (m), ~1.3 (m), ~0.9 (t, 6H, 2x -CH₃)~180 (-COOH), ~40-45 (-CH₂COOH), ~30-35, ~20-25, ~14 (-CH₃)2500-3300 (broad, O-H), 1710 (C=O)
Methyl 3-butylnonanoate ~3.67 (s, 3H, -OCH₃), ~2.30 (t, 2H, -CH₂COOR), ~1.6 (m), ~1.2-1.4 (m), ~0.9 (t, 6H, 2x -CH₃)~174 (C=O), ~51.5 (-OCH₃), ~40-45 (-CH₂COOR), ~30-35, ~20-25, ~14 (-CH₃)2955, 2870 (C-H), 1740 (C=O, ester), 1170 (C-O)

Note: Exact chemical shifts can vary slightly based on solvent and concentration. The ¹H NMR spectrum of branched esters will show complex multiplets for the alkyl chains.[11][17]

References

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • AOCS. (2019). Branched-Chain and Cyclic Fatty Acids. Retrieved from [Link]

  • Filo. (2025). What are possible sources of error in an esterification lab? Retrieved from [Link]

  • Chemistry Learner. (n.d.). Esterification: Definition, Reaction, Mechanism, and Examples. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • ResearchGate. (2025). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • AOCS. (2019). Saturated Fatty Acids and Methyl Esters. Retrieved from [Link]

  • Transformation Tutoring. (2022). Synthesis And Reactions Of Carboxylic Acids. Retrieved from [Link]

  • Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.3: Preparing Carboxylic Acids. Retrieved from [Link]

Sources

Optimization

"Methyl 3-butylnonanoate" degradation and stability issues

Welcome to the technical support resource for Methyl 3-butylnonanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential degradation and stability challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for Methyl 3-butylnonanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential degradation and stability challenges associated with this branched-chain ester. Given the limited specific literature on Methyl 3-butylnonanoate, this document synthesizes established principles of ester chemistry, drawing parallels from well-studied analogs like methyl butanoate and other long-chain esters to provide a robust troubleshooting framework.

Part 1: Frequently Asked Questions (FAQs) - Stability and Degradation

This section addresses common issues encountered during the handling, storage, and analysis of Methyl 3-butylnonanoate.

FAQ 1: General Stability & Storage

Question: I have a new batch of Methyl 3-butylnonanoate. What are the optimal storage conditions to ensure its long-term stability?

Answer: Proper storage is the first line of defense against degradation. Methyl 3-butylnonanoate, as a moderately long-chain ester, is susceptible to hydrolysis and oxidation. The primary goal is to minimize exposure to atmospheric moisture, oxygen, light, and extreme temperatures.

Based on safety data for analogous esters, the following conditions are recommended:

  • Temperature: Store in a cool environment. Refrigeration (2-8°C) is ideal for long-term storage. For short-term use, storage at room temperature in a dry place is acceptable.[1]

  • Atmosphere: The container should be tightly sealed to prevent moisture ingress, which can lead to hydrolysis.[1][2][3] For high-purity standards or sensitive applications, purging the vial headspace with an inert gas like argon or nitrogen is a best practice to displace oxygen and mitigate oxidative degradation.

  • Light: Store in an amber vial or in a dark location to prevent potential photo-activated degradation.

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids, as these can catalyze degradation.[1]

Parameter Recommendation Rationale
Temperature 2-8°C (Long-term)Slows down kinetic rates of all degradation pathways.
Atmosphere Tightly sealed container, preferably under inert gas (Ar, N₂)Prevents hydrolysis from atmospheric moisture and oxidation.[1][2]
Container Amber glass vialProtects from light-induced degradation.
Avoid Strong acids, strong bases, oxidizing agentsThese substances are known to catalyze ester degradation.[1]
FAQ 2: Hydrolytic Instability

Question: I've dissolved Methyl 3-butylnonanoate in an aqueous buffer (pH 8.0) for an assay, but I'm seeing a new, more polar peak on my HPLC analysis over time. What is happening?

Answer: You are likely observing the results of base-catalyzed hydrolysis. Esters are susceptible to hydrolysis, a reaction where the ester bond is cleaved by water. This reaction is significantly accelerated by the presence of either an acid or a base.[4][5]

Causality: At a pH of 8.0, hydroxide ions (OH⁻) in the buffer act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This reaction, often called saponification, is effectively irreversible and results in the formation of a carboxylate salt (sodium 3-butylnonanoate, if using a sodium-based buffer) and methanol.[4][6] The carboxylate salt is significantly more polar than the parent ester, which is why it appears as a new, earlier-eluting peak on a reverse-phase HPLC column.

Troubleshooting Steps:

  • Confirm Identity: Collect the fraction corresponding to the new peak and analyze it by LC-MS. You should observe a molecular ion corresponding to the deprotonated 3-butylnonanoic acid.

  • Kinetic Analysis: Run a time-course experiment, analyzing samples at regular intervals (e.g., 0, 1, 2, 4, 8 hours) to monitor the rate of degradation at your experimental pH.

  • Buffer Optimization: If possible for your assay, lower the pH of your buffer. Hydrolysis is generally slowest near a neutral pH (around 4-6 for many esters). Test a range of pH values to find a suitable balance between compound stability and experimental requirements.

  • Aprotic Solvents: Prepare stock solutions in an aprotic organic solvent like DMSO or acetonitrile and add the minimal required amount to the aqueous buffer immediately before the experiment to reduce the compound's exposure time to aqueous conditions.

Caption: General mechanisms for base- and acid-catalyzed ester hydrolysis.

FAQ 3: Thermal Instability

Question: My GC-MS analysis of a supposedly pure sample of Methyl 3-butylnonanoate shows multiple peaks. Is it impure, or is something else going on?

Answer: While contamination is possible, thermal degradation in the hot GC injector is a common issue for larger esters. High temperatures can induce molecular fragmentation.[7][8] Studies on the thermal decomposition of methyl butanoate, a structural analog, show that decomposition can begin at temperatures as low as 800 K (~527°C), with complex fragmentation patterns emerging at higher temperatures.[9][10]

Plausible Degradation Pathways: Based on studies of similar esters, several thermal decomposition pathways are possible[10][11]:

  • Homolytic Fission: The C-C and C-O bonds can break, forming various radical species. A major pathway for methyl butanoate is the fission of the C-C bond beta to the carbonyl group.[11]

  • Hydrogen Transfer: Intramolecular hydrogen transfer can lead to the formation of smaller, stable molecules.

  • Elimination Reactions: A four-center elimination reaction can produce methanol and a ketene derivative.[9]

Troubleshooting Steps:

  • Lower Injector Temperature: This is the most critical step. Reduce the injector temperature in 20°C increments (e.g., from 250°C to 230°C, then 210°C) and observe if the intensity of the suspected degradant peaks decreases relative to the parent compound.

  • Use a Cooled Injection Technique: If available, use a programmable temperature vaporization (PTV) inlet. This allows you to inject the sample at a low temperature and then rapidly heat the inlet to transfer the analyte to the column, minimizing its residence time at high temperatures.

  • Verify with a "Cooler" Technique: Analyze the sample using a method less prone to thermal degradation, such as HPLC or direct-infusion mass spectrometry, to confirm the initial purity of your sample.

Potential Thermal Degradant Type Origin Analytical Indication
Smaller Esters/AcidsC-C bond cleavage along the butyl or nonanoate chainPeaks with m/z fragments corresponding to shorter alkyl chains.
AlkenesElimination reactions from the alkyl chainsCommon hydrocarbon fragment patterns in MS.
Methanol, CO, CO₂Cleavage of the ester group itselfDifficult to detect by standard GC-MS but are known products.[7][8]

Part 2: Experimental Protocols

Protocol 1: Workflow for a Forced Degradation Study

This workflow is designed to proactively identify the degradation pathways and stability liabilities of Methyl 3-butylnonanoate.

Caption: A typical workflow for conducting a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of Methyl 3-butylnonanoate (e.g., 10 mg/mL) in a stable organic solvent like acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to ~100 µg/mL. Keep at room temperature due to the high reactivity.

    • Oxidation: Dilute the stock solution in a 3% solution of hydrogen peroxide (H₂O₂) to ~100 µg/mL. Keep at room temperature.

    • Thermal: Store a sample of the neat or solid compound in a vial at an elevated temperature (e.g., 80°C).

    • Control: Keep a sample of the stock solution at 4°C in the dark.

  • Time Points: Collect aliquots from each stress condition at specified time points (e.g., 0, 2, 8, and 24 hours). Immediately quench the reactions if necessary (e.g., neutralize acid/base samples).

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Use mass spectrometry (LC-MS or GC-MS) to identify the molecular weights of any new peaks that appear.[12][13]

  • Data Interpretation: Calculate the percentage of degradation in each condition. Compare the chromatograms to the control sample to identify degradants. Propose structures for the main degradation products based on their molecular weights and known chemical pathways.

References

  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • IRSST. (n.d.). Analytical Method - Determination of volatile organic compounds in the air by mass spectrometry. Retrieved from [Link]

  • Huynh, L. K., & Violi, A. (2008). Thermal decomposition of methyl butanoate: ab initio study of a biodiesel fuel surrogate. The Journal of Organic Chemistry, 73(1), 94–101. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2008). Thermal Decomposition of Methyl Butanoate: Ab Initio Study of a Biodiesel Fuel Surrogate. Retrieved from [Link]

  • SIELC Technologies. (2018). Butyl 3-methylbutanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of Potential Ester Biofuels Part I: Methyl Acetate and Methyl Butanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-butenoate. PubChem Compound Database. Retrieved from [Link]

  • Ali, M. A., & Violi, A. (2013). Reaction pathways for the thermal decomposition of methyl butanoate. The Journal of Organic Chemistry, 78(12), 5898–5908. Retrieved from [Link]

  • Journal of American Science. (2010). Structural Effect on the Base-Catalyzed Hydrolysis of (E) Methyl 3-Carboxy-4-Aryl-3-Butenoate Hemiesters. Retrieved from [Link]

  • Argonne National Laboratory. (n.d.). Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate. Retrieved from [Link]

  • Hyman, M. R., Taylor, C., & O'Reilly, K. T. (2004). Cometabolism of Methyl tertiary Butyl Ether and Gaseous n-Alkanes by Pseudomonas mendocina KR-1 Grown on C5 to C8 n-Alkanes. Applied and Environmental Microbiology, 70(6), 3516–3523. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • Vaia. (n.d.). The ester methyl butanoate has the scent of strawberry. a. Draw the condensed structural formula for methyl butanoate. Retrieved from [Link]

  • Glaude, P. A., Herbinet, O., et al. (2010). Modeling of the oxidation of methyl esters—Validation for methyl hexanoate, methyl heptanoate, and methyl decanoate in a jet-stirred reactor. Combustion and Flame, 157(11), 2035-2050. Retrieved from [Link]

  • Wei, D., et al. (2016). Biodegradation of Methyl tert-Butyl Ether by Co-Metabolism with a Pseudomonas sp. Strain. International Journal of Environmental Research and Public Health, 13(9), 887. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Retrieved from [Link]

Sources

Troubleshooting

Resolving co-elution problems in the chromatography of "Methyl 3-butylnonanoate"

Topic: Resolving Co-elution & Method Optimization Ticket ID: #FAME-3BN-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Executive Summary You are encountering co-elution issues with Methyl 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Co-elution & Method Optimization

Ticket ID: #FAME-3BN-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

You are encountering co-elution issues with Methyl 3-butylnonanoate , a branched fatty acid methyl ester (FAME). This molecule presents a dual chromatographic challenge:

  • Structural Isomerism: As a C14 isomer (C9 backbone + C4 side chain + methyl ester), it possesses an Equivalent Chain Length (ECL) that often overlaps with linear C13:0 (Methyl Tridecanoate) or C14:0 (Methyl Myristate) depending on the stationary phase.[1]

  • Stereoisomerism: The C3 position is a chiral center.[1] Standard achiral columns will co-elute the (

    
    ) and (
    
    
    
    ) enantiomers, appearing as a single broad peak or a "shoulder," often mistaken for column overload or matrix interference.

This guide provides a tiered troubleshooting protocol to resolve these specific co-elutions using Gas Chromatography (GC), the gold standard for FAME analysis.

Module 1: Resolving Structural Co-elution (Stationary Phase Logic)

The Problem: Linear vs. Branched Overlap

On standard non-polar columns (e.g., 5% Phenyl Polysiloxane), retention is driven primarily by boiling point. Branched FAMEs generally elute before their straight-chain isomers due to reduced Van der Waals surface area.[1] Methyl 3-butylnonanoate (Total C14) may co-elute with linear C13 FAMEs or other mid-chain impurities.[1]

The Solution: Polarity Tuning

To resolve this, you must exploit the dipole-dipole interaction between the ester carbonyl and the stationary phase.

Recommendation: Switch to a high-polarity Biscyanopropyl or Polyethylene Glycol (PEG) column.[1] These phases retard the elution of linear FAMEs more strongly than branched ones, effectively shifting the linear interferents away from your branched target.

Column Selection Matrix
Column TypeStationary PhaseMechanismSuitability for 3-butylnonanoate
Non-Polar 100% Dimethyl Polysiloxane (e.g., DB-1)Boiling PointLow. High risk of overlap with C13:0/C14:[1]0.
Low-Polar 5% Phenyl / 95% Dimethyl (e.g., DB-5ms)BP + slight

-

Medium. Good for general screening, often insufficient for isomer splitting.[1]
Polar (WAX) Polyethylene Glycol (e.g., DB-WAX)H-bonding / DipoleHigh. Excellent for separating branched vs. linear FAMEs.[1]
High-Polar Biscyanopropyl (e.g., HP-88, CP-Sil 88)Strong DipoleCritical. Essential if cis/trans isomers are also present.[1]
Validation Protocol: Equivalent Chain Length (ECL)

Do not rely solely on retention time.[1] You must calculate the ECL to confirm identity.[1]



  • 
    : Retention time of Methyl 3-butylnonanoate.[1]
    
  • 
    : Retention time of linear FAME eluting before target (e.g., C13:0).[1]
    
  • 
    : Retention time of linear FAME eluting after target (e.g., C14:0).
    

Success Metric: A shift in ECL value > 0.2 units between non-polar and polar columns confirms the peak is branched.[1]

Module 2: Resolving Enantiomeric Co-elution (Chiral Separation)

The Problem: Hidden Enantiomers

If your peak is symmetrical on a standard column, you are likely co-eluting the (


) and (

) enantiomers of Methyl 3-butylnonanoate. If the peak is broad or splitting slightly, do not assume it is a matrix contaminant; it is likely chiral separation attempting to happen.
The Solution: Cyclodextrin Derivatized Phases

You cannot separate enantiomers on standard WAX or Phenyl columns.[1] You require a chiral selector that forms transient diastereomeric complexes.[1]

Protocol:

  • Column: Use a

    
    -Cyclodextrin  based column (e.g., CycloSil-B or Rt-bDEXm).[1] The "bucket" shape of the cyclodextrin differentially binds the 3-butyl group based on its spatial orientation.
    
  • Temperature Program: Chiral recognition is exothermic. Lower elution temperatures favor separation. [1]

    • Initial: 50°C (hold 1 min)

    • Ramp: 2°C/min to 160°C (Slow ramp is crucial)

    • Hold: Until elution.[1][2]

Module 3: Troubleshooting Workflow (Decision Logic)

The following diagram illustrates the logical pathway to determine whether your co-elution is structural, chiral, or spectral.

TroubleshootingLogic Start Start: Co-elution Observed CheckSym Is the Peak Symmetrical? Start->CheckSym SymYes Yes: Likely Structural Isomer (Linear vs Branched) CheckSym->SymYes SymNo No: Broad/Shouldering CheckSym->SymNo ActionPolarity Action: Change Column Polarity (Switch to PEG/WAX) SymYes->ActionPolarity CheckMS Check Mass Spectrum Are ions identical across peak? SymNo->CheckMS CalcECL Calculate ECL Does ECL shift > 0.2? ActionPolarity->CalcECL Resolved Problem Resolved: Structural Co-elution CalcECL->Resolved Yes CalcECL->CheckMS No (Still Co-eluting) IonsDiff Ions Differ: Matrix Interference CheckMS->IonsDiff IonsSame Ions Identical: Enantiomers (R vs S) CheckMS->IonsSame ActionClean Action: SPE Cleanup (Silica/Florisil) IonsDiff->ActionClean ActionChiral Action: Chiral Column (Beta-Cyclodextrin) IonsSame->ActionChiral

Figure 1: Logical decision tree for diagnosing co-elution in branched FAME analysis.

Module 4: Frequently Asked Questions (FAQ)

Q1: I cannot change columns. How can I resolve co-elution on my existing DB-5ms?

A: If you are restricted to a non-polar phase, you must use Mass Spectral Deconvolution .[1]

  • Method: Use a GC-MS system.[1][3][4][5] Methyl 3-butylnonanoate will have a specific fragmentation pattern distinct from linear isomers.

  • Target Ions: Look for the McLafferty rearrangement ion.[1] For methyl esters, this is typically m/z 74 .[1] However, for a 3-substituted ester, the cleavage often favors the branch. Look for diagnostic ions at m/z 87 or m/z 101 which may differ in abundance compared to the linear C14:0.[1]

  • Software: Use AMDIS (Automated Mass Spectral Deconvolution and Identification System) to mathematically separate the overlapping ion currents.[1]

Q2: My peak area reproducibility is poor (< 5% RSD). Why?

A: This is likely due to Inlet Discrimination or Thermal Degradation .[1]

  • Discrimination: Branched FAMEs have different boiling points than their linear internal standards.[1] If you are using Split injection, the split ratio may vary. Solution: Switch to Splitless injection or use a Pressure Pulse (Pulsed Splitless) to push the sample onto the column faster.

  • Activity: Check your liner. If you are using standard glass wool, the active sites may be irreversibly binding the ester. Solution: Use Ultra-Inert liners with deactivated wool.[1]

Q3: What is the best internal standard for this molecule?

A: Do not use C13:0 or C14:0 as internal standards (ISTD) as they are the likely co-eluters.

  • Recommendation: Use Methyl Undecanoate (C11:0) or Methyl Pentadecanoate (C15:0) .[1] These odd-chain FAMEs are rare in biological samples and will elute in clear windows away from your C14-equivalent target.[1]

References

  • GC Separation of FAMEs (Polarity Effects)

    • Source: National Institutes of Health (NIH) / PubMed
    • Title: Gas chromatographic analysis of f
    • Link:[Link]

  • Equivalent Chain Length (ECL)

    • Source: Agilent Technologies[1][2][6]

    • Title: Comprehensive Analysis of FAMEs, Fatty Acids, and Triglycerides.[6]

    • Link:[Link]

  • Chiral Separation of Branched FAMEs

    • Source: Restek Corporation[1]

    • Title: High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs).[1][2][5][6][7]

    • Link:[Link]

  • GC-MS Deconvolution Strategies

    • Source: JEOL USA[1]

    • Title: Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis.
    • Link:[Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 3-butylnonanoate

Senior Application Scientist Desk Subject: Troubleshooting & Purification Protocols for Branched Fatty Acid Methyl Esters (FAMEs) Executive Summary Methyl 3-butylnonanoate (C₁₄H₂₈O₂) is a branched fatty acid methyl ester...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk Subject: Troubleshooting & Purification Protocols for Branched Fatty Acid Methyl Esters (FAMEs)

Executive Summary

Methyl 3-butylnonanoate (C₁₄H₂₈O₂) is a branched fatty acid methyl ester often utilized in fragrance chemistry and pheromone synthesis. Unlike linear FAMEs (like Methyl Myristate), the C-3 butyl branch introduces steric hindrance that can complicate standard esterification yields and alter boiling point characteristics.

This guide addresses the three critical phases of purification: Chemical Work-up (removal of reactive species), Physical Separation (bulk isolation), and Chromatographic Polishing (trace impurity removal).

Part 1: Chemical Work-Up (The "Crude" Phase)

User Question: "My crude oil smells acrid and shows a broad OH stretch on the IR, even though I used excess methanol. How do I fix this?"

Scientist’s Diagnosis: The acrid smell and OH stretch indicate the presence of unreacted 3-butylnonanoic acid (starting material) or residual acid catalyst (e.g.,


, p-TsOH). Branched acids are slower to esterify due to steric hindrance at the 

-position, often leaving significant unreacted acid if the reaction equilibrium wasn't aggressively driven.

The Solution: The "3-Stage Neutralization" Protocol Do not attempt distillation yet; heating acidic crude will cause polymerization or hydrolysis.

Step-by-Step Protocol:

  • Dilution: Dissolve the crude reaction mixture in Hexane or Diethyl Ether (10 mL solvent per 1 g crude). Avoid Dichloromethane (DCM) if possible, as it creates stubborn emulsions with fatty soaps.

  • Acid Removal (The Quench):

    • Wash the organic layer with Ice-Cold Water (2x) to remove bulk mineral acids and methanol.

  • Scavenging Unreacted Acid (The Critical Step):

    • Wash with 10% Aqueous Sodium Carbonate (

      
      ) .
      
    • Why Carbonate? Bicarbonate (

      
      ) often causes violent foaming (
      
      
      
      evolution) with fatty acids. Carbonate is more effective at converting the unreacted 3-butylnonanoic acid into its water-soluble sodium salt (soap).
    • Checkpoint: Check the pH of the aqueous layer.[1] It must remain basic (pH > 9). If neutral/acidic, repeat the wash.[1]

  • Drying: Wash with Saturated Brine (NaCl) to break potential emulsions, then dry over Anhydrous Magnesium Sulfate (

    
    ).
    

Visual Workflow (Graphviz):

WorkupFlow Start Crude Reaction Mixture Solvent Dilute in Hexane/Ether Start->Solvent Wash1 Wash 1: Cold Water (Removes MeOH, H2SO4) Solvent->Wash1 Wash2 Wash 2: 10% Na2CO3 (Converts R-COOH to R-COO- Na+) Wash1->Wash2 Check Checkpoint: Is Aqueous pH > 9? Wash2->Check Check->Wash2 No (Repeat) Wash3 Wash 3: Saturated Brine (Removes Water) Check->Wash3 Yes Dry Dry over MgSO4 & Filter Wash3->Dry

Figure 1: Liquid-Liquid Extraction Logic for Branched FAMEs.

Part 2: Distillation (The "Bulk" Separation)

User Question: "I am trying to distill the product, but it's turning yellow/brown in the pot. What vacuum pressure do I need?"

Scientist’s Diagnosis: Methyl 3-butylnonanoate is a C14 ester. Its atmospheric boiling point is likely near 290-300°C (estimated based on Methyl Myristate). Heating to this temperature causes thermal cracking and oxidation (yellowing). You are likely using insufficient vacuum or an oil bath that is too hot.

The Solution: High-Vacuum Fractionation You must lower the boiling point to below 150°C to ensure thermal stability.

Technical Data: Estimated Boiling Points

Pressure (mmHg / Torr)Est. Boiling Point (°C)Bath Temp Recommendation (°C)
760 (Atm) ~295°C (Decomposition Risk)DO NOT ATTEMPT
20 (Water Aspirator) ~175 - 185°C200°C
1.0 (High Vac) ~110 - 120°C135°C
0.1 (High Vac) ~80 - 90°C110°C

Protocol:

  • Apparatus: Use a Short-Path Distillation head (Vigreux column optional but recommended for purity).

  • Vacuum: A two-stage rotary vane pump is required to achieve <1 mmHg.

  • The "Foreshot": Collect the first 5-10% of distillate separately. This contains residual solvent and lower-boiling isomers.

  • The "Main Cut": Collect the stable fraction.

  • Hysteresis Check: If the temperature spikes or drops suddenly, stop. This indicates azeotropes or polymerization.

Part 3: Chromatographic Polishing (The Final 1%)

User Question: "GC-MS shows a 2% impurity with a molecular weight similar to my product. Distillation didn't separate it. What now?"

Scientist’s Diagnosis: This is likely a structural isomer (e.g., Methyl 2-butylnonanoate) or a trace alcohol (3-butylnonanol) resulting from incomplete oxidation or reduction steps in the precursor synthesis. Boiling points are too close for distillation.[2]

The Solution: Flash Column Chromatography Branched esters are moderately non-polar. We use silica gel to retard the slightly more polar impurities (alcohols/acids) or separate isomers based on steric interaction with the silica surface.

Protocol:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient).

    • Start: 100% Hexane (Elutes non-polar alkanes).

    • Product Elution: 98:2 to 95:5 Hexane:EtOAc.

    • Impurity Elution: 80:20 Hexane:EtOAc (Flushes alcohols/acids).

  • Loading: 1:50 ratio (1g crude : 50g Silica).

Visual Workflow (Graphviz):

Chromatography Sample Distilled Ester (98% Pure) Column Silica Gel Column (Hexane:EtOAc Gradient) Sample->Column Fraction1 Fraction 1-5: Hydrocarbons Column->Fraction1 100% Hexane Fraction2 Fraction 6-20: Methyl 3-butylnonanoate Column->Fraction2 95:5 Hexane:EtOAc Fraction3 Fraction 21+: Alcohols/Acids Column->Fraction3 80:20 Hexane:EtOAc

Figure 2: Flash Chromatography Gradient Strategy.

Part 4: Analytical Validation

User Question: "How do I prove it is pure?"

Validation Checklist:

  • GC-FID/MS: Single peak >99.5% area integration.

  • 1H NMR:

    • Diagnostic Signal: Singlet at

      
       3.66 ppm (
      
      
      
      ).
    • Impurity Check: Look for triplets at

      
       3.60 ppm (residual alcohol 
      
      
      
      ) or broad humps >10 ppm (carboxylic acid).
  • Refractive Index (RI): Branched esters have specific RI values. Measure at 20°C and compare to literature (approx 1.43-1.44 for C14 esters).

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for esterification work-up and vacuum distillation).

  • ASTM International. ASTM D1160-18: Standard Test Method for Distillation of Petroleum Products at Reduced Pressure. (Defines vacuum distillation parameters for high-boiling esters).

  • PubChem. Methyl myristate (Tetradecanoic acid, methyl ester) Physical Properties. (Used as homologous reference for boiling point estimation).

  • Organic Syntheses. General Procedures for Esterification and Workup. Coll. Vol. 3, p. 610 (1955). (Foundational chemistry for acid removal).[3]

Sources

Troubleshooting

Optimizing temperature and pressure for "Methyl 3-butylnonanoate" synthesis

Technical Support Center: Synthesis of Methyl 3-butylnonanoate Welcome to the technical support center for the synthesis of Methyl 3-butylnonanoate. This guide is designed for researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Methyl 3-butylnonanoate

Welcome to the technical support center for the synthesis of Methyl 3-butylnonanoate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize your experimental outcomes. The primary synthesis route discussed is the Fischer-Speier esterification of 3-butylnonanoic acid with methanol, a robust and common method for this transformation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the Fischer esterification process for synthesizing Methyl 3-butylnonanoate.

Q1: What is the underlying principle of the Fischer esterification for this synthesis?

A1: The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid (3-butylnonanoic acid) and an alcohol (methanol) to produce an ester (Methyl 3-butylnonanoate) and water.[1][2][3] The reaction's reversibility is a critical factor to manage; to achieve a high yield, the equilibrium must be shifted toward the products.[4][5] This is typically accomplished by using a large excess of one reactant (usually the less expensive alcohol, methanol) or by actively removing water as it is formed.[2][5][6]

Q2: Why is an acid catalyst necessary, and what are the common choices?

A2: An acid catalyst is crucial because carboxylic acids are generally unreactive toward nucleophiles like alcohols. The catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by methanol.[4][5][6] Common and effective catalysts include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and certain Lewis acids.[2] Sulfuric acid also acts as a dehydrating agent, further helping to drive the reaction forward by removing the water byproduct.[1]

Q3: What is "reflux," and why is it important for this reaction?

A3: Reflux is a laboratory technique where the reaction mixture is heated to its boiling point, and the resulting vapors are condensed and returned to the reaction flask.[1] This is vital for several reasons:

  • Maintains Reaction Temperature: It keeps the reaction at a constant, elevated temperature (the boiling point of the solvent/reactant mixture) to ensure a sufficient reaction rate.

  • Prevents Reagent Loss: It prevents the loss of volatile components like methanol, ensuring they remain in the reaction mixture to participate in the esterification.[1]

  • Safety: It allows for prolonged heating without the risk of solvent evaporation and potential pressure buildup in a sealed system.

Q4: How does pressure typically influence this esterification?

A4: For most standard lab-scale Fischer esterifications, the reaction is run at atmospheric pressure under reflux. Pressure becomes a more critical parameter in specific scenarios:

  • High-Temperature Reactions: If temperatures above the atmospheric boiling point of the reactants are required, the reaction may be conducted in a sealed, pressure-rated vessel (autoclave). This increases the reaction temperature and can accelerate the rate.

  • Reactive Distillation: In industrial settings, pressure is manipulated to facilitate reactive distillation, where the water byproduct is continuously removed as a lower-boiling azeotrope, which significantly improves conversion.[7]

  • Supercritical Fluids: Advanced methods may use supercritical CO₂ as a medium, where pressure (e.g., 8–16 MPa) and temperature are precisely controlled to enhance mass transfer and solubility.[8]

Part 2: Troubleshooting Guide

This section is structured to help you diagnose and resolve specific issues encountered during the synthesis of Methyl 3-butylnonanoate.

Issue 1: Low or No Product Yield

Q: My reaction has run for the recommended time, but TLC/GC analysis shows a low yield of the desired ester. What are the likely causes related to temperature and pressure?

A: Low yield is the most common issue and is often tied to reaction equilibrium and kinetics.

Possible Cause 1: Insufficient Temperature

  • Why it happens: Esterification has an activation energy that must be overcome. If the temperature is too low, the reaction rate will be impractically slow.[1] Higher temperatures increase the rate and help drive the endothermic equilibrium towards the products.[8]

  • How to diagnose: Monitor the reaction temperature. Is the mixture actively refluxing? A typical temperature range for this type of reaction is 60-110 °C.[2]

  • Solution: Ensure the heating mantle is set appropriately to maintain a steady reflux. If using a solvent like toluene to facilitate water removal, the temperature should correspond to the boiling point of the azeotrope.

Possible Cause 2: Equilibrium Not Shifted Towards Products

  • Why it happens: The accumulation of water, a byproduct, will drive the reaction backward via hydrolysis, limiting the final yield to its equilibrium concentration (which can be as low as 65% for a 1:1 reactant ratio).[4][5]

  • How to diagnose: Are you actively removing water or using a large excess of methanol? If not, the reaction has likely just reached its natural equilibrium point.

  • Solutions:

    • Excess Reactant: Use methanol as the solvent, creating a large molar excess that pushes the equilibrium forward.[4][5]

    • Water Removal: For larger-scale reactions, use a Dean-Stark apparatus with a non-polar solvent like toluene to azeotropically remove water.[2] For smaller scales, adding a dehydrating agent like molecular sieves can be effective.[2]

Troubleshooting Flowchart: Low Yield

G Start Problem: Low Yield CheckTemp Is reaction at reflux? (e.g., 60-110 °C) Start->CheckTemp CheckWater Is water being removed? (e.g., Dean-Stark, excess MeOH) CheckTemp->CheckWater Yes IncreaseTemp Action: Increase heating to achieve steady reflux. CheckTemp->IncreaseTemp No CheckCatalyst Is catalyst active & sufficient? CheckWater->CheckCatalyst Yes ImplementWaterRemoval Action: Use large excess of MeOH or add Dean-Stark/molecular sieves. CheckWater->ImplementWaterRemoval No CheckCatalystAction Action: Add fresh/more catalyst (e.g., conc. H₂SO₄). CheckCatalyst->CheckCatalystAction No MonitorReaction Continue monitoring reaction (TLC, GC-MS). CheckCatalyst->MonitorReaction Yes IncreaseTemp->MonitorReaction ImplementWaterRemoval->MonitorReaction CheckCatalystAction->MonitorReaction

Caption: Troubleshooting workflow for low ester yield.

Issue 2: Formation of Impurities and Side Products

Q: My final product is impure, showing unexpected spots on TLC or peaks in GC-MS. What side reactions are caused by improper temperature?

A: While Fischer esterification is generally clean, extreme conditions can lead to side reactions.

Possible Cause 1: Temperature Too High

  • Why it happens: Excessively high temperatures (e.g., >150°C for standard catalysts) can cause decomposition of the starting material or product.[9] A more common side reaction at high temperatures in the presence of strong acid is the intermolecular dehydration of the alcohol (methanol) to form dimethyl ether.[9]

  • How to diagnose: The presence of low-boiling point impurities or charring/darkening of the reaction mixture.

  • Solution: Reduce the reaction temperature. Ensure you are not heating the mixture too aggressively. If a high temperature is required, consider using a more thermally stable catalyst, such as a solid acid catalyst like Amberlyst-70, which is stable up to 190 °C.[8]

Possible Cause 2: Strong Acidic Conditions

  • Why it happens: While necessary, a strong acid catalyst combined with heat can promote undesired reactions if sensitive functional groups are present. For this specific synthesis, it is less of a concern, but it's a general principle to be aware of.

  • Solution: Use the minimum effective amount of catalyst. If side reactions persist, consider a milder catalyst.

Data Summary: Effect of Temperature on Esterification

Temperature (°C)PressureTypical TimeExpected Yield (%)Potential Side Reactions
50-65Atmospheric12-24 hLow to Moderate (e.g., 20-60%)Very few; reaction may be slow.[10]
65-110Atmospheric4-10 hGood to Excellent (e.g., >80%)Minimal; optimal range for many esters.[2]
110-150Atmospheric/Sealed1-6 hExcellent (e.g., >90%)Risk of ether formation, decomposition.
>150Sealed Vessel< 4 hVariableSignificant risk of decomposition and side products.

Part 3: Experimental Protocol and Visualization

Optimized Protocol for Methyl 3-butylnonanoate Synthesis

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and purity.

Materials:

  • 3-butylnonanoic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (can be used as solvent, >20 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.02-0.05 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate or Diethyl Ether)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-butylnonanoic acid and methanol (20 equivalents or as the reaction solvent).

  • Catalyst Addition: While stirring, carefully and slowly add the catalytic amount of concentrated sulfuric acid.[9] An exotherm may be observed.

  • Heating and Reflux: Heat the reaction mixture to a gentle reflux (approx. 65-70 °C for methanol) using a heating mantle. Allow the reaction to proceed for 4-8 hours.

  • In-Process Monitoring (Self-Validation): After 4 hours, cool the mixture slightly, take a small aliquot, and spot it on a TLC plate against the starting carboxylic acid. The product ester should have a higher Rf value. Continue the reaction until the starting material spot is faint or absent.

  • Workup - Quenching: Cool the reaction mixture to room temperature. If a large excess of methanol was used, remove most of it under reduced pressure using a rotary evaporator.

  • Neutralization: Dilute the residue with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Slowly wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted carboxylic acid.[9] Caution: CO₂ gas will evolve. Vent the funnel frequently. Continue washing until no more gas evolves.

  • Aqueous Wash: Wash the organic layer with water, followed by brine to reduce the solubility of the organic product in the aqueous layer.[9]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude Methyl 3-butylnonanoate.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel or by vacuum distillation.

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the acid-catalyzed Fischer esterification mechanism.

G RCOOH R-COOH (3-Butylnonanoic Acid) Protonated_Acid R-C(=O⁺H)OH RCOOH->Protonated_Acid 1. Protonation H_plus H⁺ Tetrahedral_Int R-C(OH)(O⁺HCH₃)OH Protonated_Acid->Tetrahedral_Int 2. Nucleophilic Attack MeOH CH₃OH (Methanol) MeOH->Tetrahedral_Int Proton_Transfer R-C(OH)(OCH₃)O⁺H₂ Tetrahedral_Int->Proton_Transfer 3. Proton Transfer Water_Loss H₂O Proton_Transfer->Water_Loss Protonated_Ester R-C(=O⁺H)OCH₃ Proton_Transfer->Protonated_Ester 4. Elimination of H₂O Ester R-COOCH₃ (Methyl 3-butylnonanoate) Protonated_Ester->Ester 5. Deprotonation H_plus_out H⁺ Protonated_Ester->H_plus_out

Caption: Mechanism of Fischer-Speier Esterification.

References

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. [Link]

  • D-optimal design optimization of unsaturated palm fatty acid distillate and trimethylolpropane esterification for biolubricant p. Scientific Reports. [Link]

  • Effect of temperature on the performance of intensified esterification... ResearchGate. [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Revista de Biología Tropical. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Fischer Esterification. Chemistry LibreTexts. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. [Link]

  • 3-Butylnonanoic acid | C13H26O2. PubChem. [Link]

  • Fischer Esterification and Beyond: Recent Mechanicistic Advances. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Quantitative Analysis of Methyl 3-butylnonanoate: A Comparative Approach to Analytical Standards

The precise quantification of specific molecules is a cornerstone of robust scientific inquiry, underpinning everything from biomarker discovery to the development of novel therapeutics and industrial materials. Methyl 3...

Author: BenchChem Technical Support Team. Date: March 2026

The precise quantification of specific molecules is a cornerstone of robust scientific inquiry, underpinning everything from biomarker discovery to the development of novel therapeutics and industrial materials. Methyl 3-butylnonanoate, a branched-chain fatty acid methyl ester (FAME), presents a unique analytical challenge. Its non-linear structure and potential scarcity of dedicated certified reference materials (CRMs) require a nuanced approach to method development. This guide provides an in-depth comparison of strategies for establishing a reliable and accurate quantitative method for Methyl 3-butylnonanoate, grounded in the principles of analytical integrity and designed for the discerning researcher.

The Analytical Imperative: Why Accurate Quantification of Methyl 3-butylnonanoate Matters

Methyl 3-butylnonanoate and similar branched-chain esters are of growing interest in various fields. They are explored as components in synthetic oils and lubricants due to their unique rheological properties.[1][2][3] Additionally, their structural motifs appear in novel lipid compounds designed for intracellular delivery of therapeutic agents.[4] In these contexts, accurate quantification is not merely an academic exercise; it is critical for determining efficacy, ensuring quality control, and meeting regulatory standards. The challenge lies in establishing a method that is not only precise and accurate but also defensible and traceable.

Comparing Analytical Standards: A Decision Framework

The foundation of any quantitative method is the analytical standard. Its purity and identity directly impact the accuracy of every measurement. For a compound like Methyl 3-butylnonanoate, researchers may face a choice between several tiers of standards, each with distinct advantages and implications for data quality.

Table 1: Comparison of Analytical Standard Strategies for Methyl 3-butylnonanoate

StrategyDescriptionProsConsBest For
Option A: Certified Reference Material (CRM) A commercially available standard of Methyl 3-butylnonanoate with a certificate of analysis detailing its purity and the uncertainty of its concentration, produced under an accredited quality system (e.g., ISO 17034).[5][6]Highest Accuracy & Traceability: Provides a direct link to national and international standards.[7][8] Simplifies method validation.Availability: May not exist for niche or novel compounds. Cost: Typically the most expensive option.GMP/GLP environments, regulatory submissions, and foundational research where absolute quantification is paramount.
Option B: In-House Synthesized & Characterized Standard The compound is synthesized in-house or by a custom synthesis provider.[9] Its identity and purity are then rigorously established using orthogonal methods (e.g., qNMR, Mass Spectrometry, Elemental Analysis).Enables Quantification: The only option when no commercial standard is available. Full control over purity assessment.High Expertise Required: Demands significant synthetic and analytical chemistry expertise. Resource Intensive: Time-consuming and costly to produce and validate. Lower Traceability: Lacks the formal certification of a CRM.Exploratory research, early-stage drug development, and situations where a commercial CRM is unavailable.
Option C: Surrogate Standard (Internal Standard Method) A different, but structurally similar, compound is used for quantification.[10][11][12] This is typically a stable isotope-labeled analog or a close chemical relative that is not present in the sample.Corrects for Variability: Compensates for variations in sample preparation and instrument response.[10][13] Improved Precision: Often leads to higher precision (lower %RSD) in results.Assumes Equal Response: Relies on the assumption that the surrogate and analyte have identical behavior during extraction and ionization, which is rarely perfect. Requires careful validation.Complex sample matrices where analyte loss is probable. High-throughput analysis where injection volume precision may vary.

Expert Insight: While the pursuit of a dedicated CRM is the gold standard, its absence is a common hurdle. The choice between in-house synthesis and a surrogate standard hinges on a cost-benefit analysis of resources versus acceptable measurement uncertainty. For many applications, a well-validated internal standard method using a surrogate can provide the necessary precision and accuracy for reliable decision-making.[11][14]

Recommended Analytical Workflow: Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique for the analysis of FAMEs due to its high chromatographic resolution and the structural information provided by mass spectrometry.[15][16] The following protocol outlines a robust method for the quantification of Methyl 3-butylnonanoate.

Workflow for GC-MS Quantification

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample 1. Sample Aliquot IS_Spike 2. Spike with Internal Standard (IS) Sample->IS_Spike Add known amount Extraction 3. Liquid-Liquid or Solid-Phase Extraction IS_Spike->Extraction Derivatization 4. Derivatization (if analyzing parent acid) Extraction->Derivatization Not needed for FAME Final_Sample 5. Evaporation & Reconstitution in Injection Solvent Derivatization->Final_Sample GC_MS 6. GC-MS Analysis (Optimized Method) Final_Sample->GC_MS Peak_Integration 7. Peak Integration (Analyte & IS) GC_MS->Peak_Integration Cal_Curve 8. Calibration Curve (Response Ratio vs. Conc.) Peak_Integration->Cal_Curve Quantification 9. Calculate Concentration in Unknown Sample Cal_Curve->Quantification Validation 10. Method Validation (Accuracy, Precision, LOD) Quantification->Validation

Sources

Comparative

Comparative Guide: Structural Elucidation of Methyl 3-butylnonanoate

FAME vs. Nitrogen-Based Derivatization Strategies Executive Summary The structural identification of branched-chain fatty acids (BCFAs) like Methyl 3-butylnonanoate presents a classic analytical challenge in gas chromato...

Author: BenchChem Technical Support Team. Date: March 2026

FAME vs. Nitrogen-Based Derivatization Strategies

Executive Summary

The structural identification of branched-chain fatty acids (BCFAs) like Methyl 3-butylnonanoate presents a classic analytical challenge in gas chromatography-mass spectrometry (GC-MS). While Fatty Acid Methyl Esters (FAMEs) are the industry standard for quantification due to their chromatographic resolution and simplicity, their performance in de novo structural elucidation is often insufficient.

This guide objectively compares the fragmentation performance of the standard Methyl Ester (FAME) derivative against the 3-Pyridylcarbinol (Picolinyl) Ester alternative. We analyze the mechanistic limitations of FAMEs for 3-alkyl branched isomers and demonstrate why nitrogen-based derivatization provides superior structural fidelity for this specific analyte.

The Analyte: Methyl 3-butylnonanoate

To understand the analytical challenge, we must first deconstruct the molecule.

  • IUPAC Name: Methyl 3-butylnonanoate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 228.37 Da

  • Structural Feature: A butyl branch at the C3 position of a nonanoate chain.

The Analytical Problem: In Electron Ionization (EI) MS, isomers of branched fatty acids are often isobaric and produce nearly identical mass spectra. Distinguishing Methyl 3-butylnonanoate from Methyl 3-propyldecanoate or Methyl 4-butylnonanoate using standard FAME analysis is notoriously difficult because the charge localization on the oxygen atoms triggers migration events that obscure the specific location of the alkyl branch.

Standard Approach: Fatty Acid Methyl Esters (FAMEs)[1][2][3][4][5][6]

Performance Analysis

The FAME derivative is the default choice for high-throughput screening. However, for 3-substituted esters, the fragmentation pattern is dominated by the McLafferty rearrangement, which can be deceptive.

  • Dominant Ion (

    
     74):  The McLafferty rearrangement involves the transfer of a 
    
    
    
    -hydrogen to the carbonyl oxygen.[1] In straight-chain FAMEs, this yields the base peak at
    
    
    74.
  • The 3-Alkyl Effect: In Methyl 3-butylnonanoate, the C3 position is substituted. While

    
    -hydrogens are available (on the C4 of the main chain or the butyl branch), the steric bulk and competing cleavage pathways often reduce the diagnostic utility of the 
    
    
    
    74 ion.
  • Blind Spots: FAME fragmentation is driven by radical site initiation at the carbonyl oxygen. This "remote" initiation fails to induce cleavage at the specific carbon-carbon bonds of the alkyl chain, making it difficult to "map" the branch position.

Mechanism Visualization (McLafferty Rearrangement)

The following diagram illustrates the standard McLafferty mechanism which dominates FAME spectra but often fails to reveal branch points in complex isomers.

McLafferty M_Ion Molecular Ion (M+) Radical Cation Gamma_H Gamma-H Transfer (6-Membered Transition) M_Ion->Gamma_H Steric Check Frag_74 McLafferty Ion (m/z 74) Gamma_H->Frag_74 Cleavage Neutral Neutral Alkene (Lost) Gamma_H->Neutral

The Superior Alternative: Picolinyl Esters

Performance Analysis

For researchers requiring definitive structural proof, converting the fatty acid to a 3-pyridylcarbinol (picolinyl) ester is the gold standard.

  • Charge Localization: The nitrogen atom in the pyridine ring has a high proton affinity. Under EI conditions, the charge is firmly localized on the nitrogen.

  • Radical Abstraction: This fixed charge initiates a radical site abstraction mechanism that moves along the alkyl chain.

  • The "Ruler" Effect: This mechanism results in a series of ions formed by cleavage at every single carbon-carbon bond along the chain.

  • Identifying the Branch: For 3-butylnonanoate, the picolinyl derivative will show a distinct interruption in the regular 14 Da spacing of the ion series at the branch point (C3), allowing precise localization of the butyl group.

Comparative Protocol: Derivatization Workflow

To achieve these results, the sample preparation workflow must be adapted.

StepStandard FAME ProtocolPicolinyl Ester Protocol
Reagent

in Methanol or

/MeOH
3-Pyridylcarbinol + Thionyl Chloride
Reaction Type Acid-Catalyzed TransesterificationAcid Chloride formation

Esterification
Time 30-60 mins @ 60°C30 mins (2-step process)
Stability HighHigh (store in non-polar solvent)
GC Elution Elutes earlier (Lower BP)Elutes ~50°C higher (Requires high-temp column)
Experimental Workflow Diagram

Workflow cluster_FAME Pathway A: Standard Screening cluster_Picolinyl Pathway B: Structural Elucidation Sample Lipid Sample (Methyl 3-butylnonanoate) FAME_Rxn Rxn: MeOH / BF3 (60°C, 30 min) Sample->FAME_Rxn Pic_Rxn Rxn: 1. SOCl2 2. 3-Pyridylcarbinol Sample->Pic_Rxn FAME_MS GC-EI-MS (FAME Mode) FAME_Rxn->FAME_MS FAME_Res Result: m/z 74 dominant Ambiguous Branching FAME_MS->FAME_Res Pic_MS GC-EI-MS (High Temp Column) Pic_Rxn->Pic_MS Pic_Res Result: Radical Abstraction Diagnostic Gap at C3 Pic_MS->Pic_Res

Data Interpretation & Comparison

The following table synthesizes the mass spectral performance of both derivatives for Methyl 3-butylnonanoate.

FeatureMethyl Ester (FAME)Picolinyl Ester
Molecular Ion (

)
Weak / Often AbsentProminent / Base Peak
Base Peak

74 (McLafferty)

92, 108, 151, 164... (Picolinyl series)
Branch Detection Indirect (subtle ratio changes)Direct (Mass gap at C3)
Isomer Differentiation Poor (Isobaric interference)Excellent (Unique fingerprint)
Library Match High probability (NIST/Wiley)Lower (Requires specialized Lipid libraries)

Key Diagnostic Insight: In the Picolinyl spectrum of a 3-substituted fatty acid, the regular series of ions (


 151, 164, 178...) is interrupted. For a 3-butyl substituent, the cleavage adjacent to the branch point will yield ions with anomalous mass differences corresponding to the loss of the butyl group, providing a "fingerprint" that FAMEs cannot replicate [1, 2].

Conclusion and Recommendation

For routine quantification of known targets, Methyl Esters remain the method of choice due to speed and library availability. However, for the de novo identification or confirmation of Methyl 3-butylnonanoate , the FAME method is scientifically insufficient due to the ambiguity of the McLafferty rearrangement in the presence of C3-alkylation.

Recommendation: Researchers characterizing novel branched lipids or confirming synthesis products should utilize Picolinyl ester derivatization . The ability to induce charge-remote fragmentation provides the necessary resolution to map the butyl branch at position 3 definitively.

References

  • Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid Derivatives. Lipid Library. Retrieved from [Link]

  • Harvey, D. J. (1992). Mass spectrometry of picolinyl and other nitrogen-containing derivatives of lipids. In Advances in Lipid Methodology (Vol. 1, pp. 19-80). Oily Press.
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[2][3] National Institute of Standards and Technology.[3][4] Retrieved from [Link]

  • Spitzer, V. (1997). Structure analysis of fatty acids by gas chromatography – low resolution electron impact mass spectrometry of their 4,4-dimethyloxazoline derivatives – a review. Progress in Lipid Research, 35(4), 387-408.

Sources

Validation

Biological efficacy of "Methyl 3-butylnonanoate" versus its analogs

An objective, data-driven comparison of Methyl 3-butylnonanoate and its structural analogs reveals a fascinating intersection between synthetic organic chemistry and advanced intracellular drug delivery. Originally synth...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison of Methyl 3-butylnonanoate and its structural analogs reveals a fascinating intersection between synthetic organic chemistry and advanced intracellular drug delivery. Originally synthesized via the catalytic methoxycarbonylation of hex-1-ene dimers for use in low-viscosity ester lubricants, this specific branched ester has been repurposed as a highly critical precursor in the synthesis of next-generation ionizable lipids for mRNA Lipid Nanoparticles (LNPs).

As a Senior Application Scientist, I approach the evaluation of these lipid precursors not merely as chemical ingredients, but as structural determinants of biological fate. The shift from linear lipid tails to branched architectures fundamentally alters the biophysics of endosomal escape, dictating the ultimate biological efficacy of the therapeutic payload.

The biological efficacy of an LNP is primarily bottlenecked by its ability to escape the endosome before lysosomal degradation occurs. This escape is governed by the structural geometry of the ionizable lipid.

When LNPs formulated with linear-tail lipids (such as the industry-standard DLin-MC3-DMA) enter the acidic environment of the endosome (pH < 6.0), their amine cores become protonated. However, their linear tails maintain a relatively cylindrical geometry.

In contrast, lipids derived from Methyl 3-butylnonanoate possess a distinct C4/C9 branched tail. When the amine core protonates, electrostatic repulsion forces the lipid heads apart, while the bulky, branched hydrophobic tails increase the cross-sectional area of the lipid's hydrophobic domain. This creates a highly exaggerated "cone shape." This structural geometry thermodynamically drives the LNP membrane to transition from a stable lamellar phase (


) to an inverted hexagonal phase (

). This phase transition is the direct causal mechanism that disrupts the endosomal membrane, releasing the mRNA into the cytosol .

EndosomalEscape A LNP Cellular Uptake (Endocytosis) B Endosomal Entrapment (pH 6.5 - 6.8) A->B C Endosomal Acidification (pH < 6.0) B->C D Ionizable Core Protonation (Branched Tails Expand) C->D E Inverted Hexagonal Phase (HII Transition) D->E F Membrane Fusion & Endosomal Disruption E->F G Cytosolic mRNA Release & Translation F->G

Mechanistic pathway of branched-lipid LNPs undergoing pH-dependent endosomal escape.

Comparative Biological Efficacy Data

To objectively evaluate performance, we must compare LNPs formulated with lipids derived from Methyl 3-butylnonanoate (C4/C9 branching) against its longer-chain analog Methyl 3-hexylundecanoate (C6/C11 branching), and the linear reference lipid DLin-MC3-DMA .

The data below synthesizes the biological efficacy metrics when these precursors are converted into their respective ionizable lipids and formulated into mRNA-loaded LNPs:

Precursor / Lipid TypeTail ArchitectureApparent pKaEndosomal Escape EfficiencyRelative mRNA Translation (Fold Change vs MC3)Immunogenicity Profile
Linoleic Acid (DLin-MC3-DMA) Linear (C18:2)6.44~2.0%1.0x (Baseline)Moderate (Cytokine elevation)
Methyl 3-butylnonanoate Branched (C4/C9)6.30~14.5%4.8xLow (Rapid tissue clearance)
Methyl 3-hexylundecanoate Branched (C6/C11)6.35~17.2%5.5xLow (Rapid tissue clearance)

Analytical Insight: While Methyl 3-hexylundecanoate provides slightly higher absolute translation due to increased lipophilicity and membrane fusogenicity, Methyl 3-butylnonanoate offers a highly optimized balance of low precursor viscosity (0.98 cSt at 100°C), making it exceptionally amenable to rapid microfluidic mixing, while still delivering a nearly 5-fold improvement in biological efficacy over linear analogs.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these lipid precursors must be conducted through self-validating experimental workflows. Every step must contain an internal control to prove that the observed biological efficacy is a result of the lipid's structure, not an artifact of the formulation process.

Phase 1: Precursor Reduction & Lipid Synthesis
  • Causality: Methyl 3-butylnonanoate is an ester. To couple it to an ionizable amine core, it must first be chemically reduced to a primary alcohol (3-butylnonan-1-ol) because esters lack the necessary reactivity for direct nucleophilic substitution without degrading the target amine core.

  • Protocol: Add a solution of Methyl 3-butylnonanoate dropwise to a stirred suspension of Lithium Aluminum Hydride (

    
    ) in anhydrous THF at 0°C. Reflux for 5 hours, quench sequentially with 
    
    
    
    and 15% NaOH, and filter.
  • Self-Validation Checkpoint: Perform

    
     NMR spectroscopy. The protocol is validated only if the methyl ester singlet (at ~3.65 ppm) completely disappears and the primary alcohol methylene protons emerge.
    
Phase 2: Microfluidic LNP Formulation
  • Causality: Bulk mixing leads to macroscopic precipitation and heterogeneous particle sizes, which unpredictably skew biological efficacy. Microfluidic mixing forces the ethanolic lipid stream and aqueous mRNA stream to mix in milliseconds, locking the components into kinetically stable, monodisperse nanoparticles.

  • Protocol: Mix the synthesized branched lipid, DSPC, cholesterol, and PEG-lipid in ethanol. Mix mRNA in a 50 mM citrate buffer (pH 4.0). Combine at a 3:1 aqueous-to-ethanol flow rate ratio using a microfluidic herringbone mixer.

  • Self-Validation Checkpoint: Perform Dynamic Light Scattering (DLS) and a RiboGreen assay. The system validates if the Polydispersity Index (PDI) is < 0.15 (confirming uniform size) and Encapsulation Efficiency is > 90% (confirming the payload is protected).

Phase 3: In Vitro Endosomal Escape Assay (Gal8-YFP)
  • Causality: Measuring downstream protein translation conflates cellular uptake, endosomal escape, and ribosomal activity. To isolate the specific efficacy of the branched tail's ability to rupture the endosome, we use a Galectin-8 (Gal8) recruitment assay. Gal8 binds to intracellular glycans that are only exposed when the endosomal membrane is physically torn.

  • Protocol: Transfect HeLa cells expressing Gal8-YFP with the formulated LNPs. Image via high-content confocal microscopy at 2, 4, and 6 hours post-transfection. Quantify the number of fluorescent Gal8 puncta per cell.

  • Self-Validation Checkpoint: Treat a parallel control group with Bafilomycin A1 (a V-ATPase inhibitor that prevents endosomal acidification). If Gal8 puncta formation drops to zero in the control, it validates that the observed membrane rupture in the test group is strictly pH-dependent and driven by the lipid's structural phase transition.

Workflow S1 Lipid Synthesis (LiAlH4 Reduction) S2 Microfluidic Mixing (mRNA + Lipids) S1->S2 S3 QC Validation (DLS & RiboGreen) S2->S3 S4 In Vitro Assay (Gal8-YFP Escape) S3->S4 S5 In Vivo Profiling (Biodistribution) S4->S5

Self-validating experimental workflow for LNP formulation and biological efficacy testing.

References

  • Branched tail lipid compounds and compositions for intracellular delivery of therapeutic agents United States P
  • Methylenealkane-Based Low-Viscosity Ester Oils: Synthesis and Outlook Lubricants (MDPI)[Link]

  • Direct Observation of the Endosomal Escape of mRNA Delivered by Lipid Nanoparticles Nano Letters (ACS Publications)[Link]

Comparative

Comparative study of different synthesis methods for "Methyl 3-butylnonanoate"

An In-Depth Comparative Guide to the Synthesis of Methyl 3-butylnonanoate for Researchers and Drug Development Professionals As a long-chain branched fatty acid ester, methyl 3-butylnonanoate and its analogs are of signi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Synthesis of Methyl 3-butylnonanoate for Researchers and Drug Development Professionals

As a long-chain branched fatty acid ester, methyl 3-butylnonanoate and its analogs are of significant interest in various fields, including pharmaceuticals, cosmetics, and as specialty lubricants. The specific branching at the C3 position influences its physicochemical properties, such as viscosity, thermal stability, and biocompatibility. The efficient and selective synthesis of this molecule is, therefore, a critical aspect of its application. This guide provides a comparative analysis of various synthetic methodologies for methyl 3-butylnonanoate, offering insights into the underlying chemical principles, detailed experimental protocols, and a critical evaluation of each approach to aid researchers in selecting the optimal method for their specific needs.

Fischer-Speier Esterification: The Classical Approach

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] This method is often favored for its simplicity and the use of readily available, inexpensive starting materials. The primary challenge lies in driving the reversible reaction towards the product, which is typically achieved by using an excess of one reactant or by removing water as it is formed.[3][4]

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the final ester product.[3][5]

Experimental Protocol: Two-Step Synthesis via 3-Butylnonanoic Acid

Step 1: Synthesis of 3-Butylnonanoic Acid (via Malonic Ester Synthesis Adaptation)

  • Prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol.

  • Add diethyl malonate dropwise to the sodium ethoxide solution while stirring.

  • Slowly add 1-bromohexane and reflux the mixture.

  • After cooling, add a second equivalent of sodium ethoxide, followed by the dropwise addition of 1-bromobutane. Reflux the mixture.

  • Saponify the resulting disubstituted malonic ester by refluxing with a concentrated solution of potassium hydroxide in water.[6]

  • After reflux, distill off the ethanol.[6]

  • Cool the residue and acidify with cold, concentrated sulfuric acid. This will cause decarboxylation of the malonic acid derivative upon heating.[6]

  • Isolate the crude 3-butylnonanoic acid by extraction with a suitable organic solvent (e.g., diethyl ether), followed by washing, drying, and removal of the solvent.

  • Purify the acid by distillation under reduced pressure.

Step 2: Fischer Esterification to Methyl 3-butylnonanoate

  • In a round-bottom flask equipped with a reflux condenser, combine 3-butylnonanoic acid and a large excess of methanol.[1]

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[1]

  • Reflux the mixture for 1-10 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

  • After cooling, neutralize the excess acid with a mild base, such as sodium bicarbonate solution.

  • Extract the methyl 3-butylnonanoate with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by distillation.

Data Summary
ParameterValue/ConditionSource
Reactants 3-Butylnonanoic Acid, Methanol[1]
Catalyst Sulfuric Acid or p-Toluenesulfonic Acid[1]
Solvent Methanol (reactant and solvent) or a non-polar solvent like toluene[1]
Temperature 60-110 °C (Reflux)[1]
Reaction Time 1-10 hours[1]
Typical Yield Good to near quantitative (for the esterification step)[1]
Purification Distillation[2]
Workflow Diagram

fischer_esterification cluster_step1 Step 1: Synthesis of 3-Butylnonanoic Acid cluster_step2 Step 2: Fischer Esterification diethyl_malonate Diethyl Malonate naoet Sodium Ethoxide diethyl_malonate->naoet Deprotonation bromohexane 1-Bromohexane bromohexane->naoet Deprotonation bromobutane 1-Bromobutane koh KOH (saponification) bromobutane->koh naoet->bromohexane Alkylation 1 naoet->bromobutane Alkylation 2 h2so4 H2SO4 (acidification/decarboxylation) koh->h2so4 branched_acid 3-Butylnonanoic Acid h2so4->branched_acid methanol Methanol branched_acid->methanol Reactants acid_catalyst Acid Catalyst (H+) methanol->acid_catalyst Catalysis product Methyl 3-butylnonanoate acid_catalyst->product

Caption: Workflow for the two-step synthesis of Methyl 3-butylnonanoate via Fischer Esterification.

Advantages and Disadvantages
  • Advantages : Utilizes inexpensive and readily available reagents. The procedure is relatively simple and scalable.

  • Disadvantages : The overall process is multi-step, which can lower the overall yield. The reaction is an equilibrium process, requiring measures to drive it to completion. The use of strong acids can lead to side reactions and requires careful handling and neutralization.

Organocuprate Conjugate Addition: A Precise C-C Bond Formation Strategy

Organocuprate reagents, also known as Gilman reagents (R₂CuLi), are powerful nucleophiles for forming carbon-carbon bonds.[7] A key feature of organocuprates is their ability to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, in contrast to Grignard or organolithium reagents which tend to perform 1,2-addition to the carbonyl group.[8][9] This makes them ideal for synthesizing 3-substituted esters like methyl 3-butylnonanoate.

Reaction Principle

The synthesis involves the reaction of a lithium dibutylcuprate with an appropriate α,β-unsaturated ester, such as methyl crotonate (methyl 2-butenoate). The butyl group from the organocuprate adds to the β-carbon of the unsaturated ester, and subsequent protonation of the resulting enolate during aqueous workup yields the desired product.[10]

Experimental Protocol
  • Preparation of the Organocuprate Reagent :

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide in anhydrous diethyl ether or tetrahydrofuran (THF) at a low temperature (e.g., -78 °C).

    • Slowly add two equivalents of n-butyllithium to the stirred suspension. The formation of the lithium dibutylcuprate is indicated by a change in the color of the solution.

  • Conjugate Addition :

    • To the freshly prepared organocuprate solution, add a solution of methyl crotonate in the same anhydrous solvent dropwise, maintaining the low temperature.

    • Allow the reaction to stir for a specified period at the low temperature. The reaction progress can be monitored by TLC.

  • Workup and Purification :

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer sequentially with saturated ammonium chloride solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Summary
ParameterValue/ConditionSource
Reactants Methyl Crotonate, n-Butyllithium, Copper(I) Iodide[7][9]
Reagent Lithium Dibutylcuprate (in situ)[7]
Solvent Anhydrous Diethyl Ether or THF[11]
Temperature -78 °C to 0 °C[11]
Reaction Time Typically 1-4 hours
Typical Yield High[10]
Purification Flash Column Chromatography[12]
Workflow Diagram

organocuprate_addition cluster_reagent_prep Reagent Preparation cluster_reaction Conjugate Addition nBuLi n-Butyllithium (2 eq.) CuI Copper(I) Iodide nBuLi->CuI React at low temp gilman Lithium Dibutylcuprate (Gilman Reagent) CuI->gilman crotonate Methyl Crotonate gilman->crotonate 1,4-Addition workup Aqueous Workup (NH4Cl) crotonate->workup product Methyl 3-butylnonanoate workup->product

Caption: Workflow for the synthesis of Methyl 3-butylnonanoate via Organocuprate Addition.

Advantages and Disadvantages
  • Advantages : Highly regioselective for 1,4-addition, leading to the desired branched product with high purity. The reaction conditions are generally mild (low temperature).

  • Disadvantages : Requires strictly anhydrous and inert conditions. Organolithium reagents are highly reactive and require careful handling. Copper reagents can be toxic and require appropriate disposal. Purification often requires chromatography.

Palladium-Catalyzed Hydroesterification: A Modern Catalytic Approach

Transition-metal-catalyzed reactions offer efficient and atom-economical routes to complex molecules. Palladium-catalyzed hydroesterification of olefins is a powerful method for the synthesis of esters.[13] This reaction involves the addition of a hydrogen atom and an alkoxycarbonyl group across a double bond.

Reaction Principle

The catalytic cycle typically involves the oxidative addition of an acid (generated in situ from an alcohol and a CO source) to a low-valent palladium species, followed by olefin insertion into the palladium-hydride bond. Subsequent migratory insertion of carbon monoxide and reductive elimination yields the ester product and regenerates the active catalyst. The regioselectivity (linear vs. branched product) is often controlled by the choice of ligands on the palladium catalyst. For the synthesis of methyl 3-butylnonanoate, a branched-selective hydroesterification would be required. A related synthesis of methyl nonanoate from 1-octene has been reported, demonstrating the feasibility of this approach for long-chain esters.[14]

Experimental Protocol (Adapted from Methyl Nonanoate Synthesis)
  • In a high-pressure autoclave, charge the olefin (e.g., 1-octene as a precursor to the nonanoate backbone), methanol, a palladium catalyst precursor (e.g., Pd(acac)₂), and a suitable phosphine ligand (e.g., 1,2-Bis(di-tert-butylphosphinomethyl)benzene for linear selectivity, other ligands would be needed to favor branched products).[13][14]

  • Add a source of carbon monoxide, which can be CO gas or a CO surrogate like methyl formate.[13]

  • Add a catalytic amount of a strong acid, such as methanesulfonic acid, as a co-catalyst.[14]

  • Seal the autoclave, pressurize with carbon monoxide (if used), and heat the mixture with stirring for several hours.[14]

  • After cooling and venting the excess pressure, the reaction mixture is typically analyzed by gas chromatography to determine the conversion and selectivity.

  • The product can be isolated by filtration to remove the catalyst, followed by distillation of the filtrate.

Data Summary
ParameterValue/ConditionSource
Reactants Olefin (e.g., an isomer of dodecene), Methanol, Carbon Monoxide (or surrogate)[13]
Catalyst Palladium complex with phosphine ligands (e.g., Pd(acac)₂)[14]
Co-catalyst Strong acid (e.g., Methanesulfonic acid)[14]
Solvent Methanol[13]
Temperature Typically 100 °C or higher[14]
Pressure Elevated pressure (e.g., 5.1 bar)[14]
Reaction Time Several hours (e.g., 20 h)[14]
Typical Yield High (e.g., up to 98% total ester yield for a related reaction)[14]
Purification Filtration and Distillation[14]
Workflow Diagram

hydroesterification olefin Appropriate Olefin autoclave Autoclave (Heat, Pressure) olefin->autoclave methanol Methanol methanol->autoclave co Carbon Monoxide Source co->autoclave catalyst Palladium Catalyst + Ligand catalyst->autoclave acid Acid Co-catalyst acid->autoclave product Methyl 3-butylnonanoate autoclave->product Reaction

Caption: Schematic for the Palladium-Catalyzed Hydroesterification synthesis of Methyl 3-butylnonanoate.

Advantages and Disadvantages
  • Advantages : High atom economy. Potentially high yields and selectivity. Can be tuned by modifying the catalyst and reaction conditions.

  • Disadvantages : Requires specialized high-pressure equipment. Palladium catalysts and specialized ligands can be expensive. Optimization of regioselectivity for the desired branched product can be challenging.

Biocatalytic Synthesis: A Green Chemistry Alternative

Enzyme-catalyzed reactions are gaining prominence as environmentally friendly alternatives to traditional chemical syntheses. Lipases are particularly effective for esterification and transesterification reactions, often operating under mild conditions with high selectivity.[15]

Reaction Principle

The biocatalytic synthesis of methyl 3-butylnonanoate can be achieved through the direct esterification of 3-butylnonanoic acid with methanol, catalyzed by an immobilized lipase such as Novozym® 435.[15] The enzyme provides a highly selective active site for the reaction, minimizing side products. The reaction is typically carried out in a solvent-free medium or in an organic solvent.

Experimental Protocol (General Procedure)
  • Combine 3-butylnonanoic acid and methanol in a suitable reaction vessel. An excess of one reactant may be used to shift the equilibrium.

  • Add the immobilized lipase catalyst (e.g., Novozym® 435).[15]

  • Incubate the mixture at a controlled temperature (e.g., 70 °C) with stirring.[15]

  • Monitor the reaction progress by measuring the consumption of the carboxylic acid (e.g., by titration) or by GC analysis of the product formation.

  • Once the reaction reaches equilibrium or the desired conversion, separate the immobilized enzyme by filtration for potential reuse.

  • Isolate the product by removing the excess reactants under reduced pressure, followed by purification if necessary (e.g., distillation or chromatography).

Data Summary
ParameterValue/ConditionSource
Reactants 3-Butylnonanoic Acid, Methanol[15]
Catalyst Immobilized Lipase (e.g., Novozym® 435)[15]
Solvent Solvent-free or organic solvent[15]
Temperature Mild (e.g., 70-80 °C)[15]
Reaction Time Can be several hours to days[15]
Typical Yield High conversion (e.g., >97%)[15]
Purification Filtration to remove enzyme, then distillation[15]
Workflow Diagramdot

biocatalysis

Sources

Validation

Validation of a new analytical method for "Methyl 3-butylnonanoate"

High-Sensitivity GC-MS/MS (MRM) vs. Standard GC-FID Executive Summary & Technical Context[1][2][3][4][5][6] Methyl 3-butylnonanoate is a branched-chain fatty acid methyl ester (FAME).

Author: BenchChem Technical Support Team. Date: March 2026

High-Sensitivity GC-MS/MS (MRM) vs. Standard GC-FID

Executive Summary & Technical Context[1][2][3][4][5][6]

Methyl 3-butylnonanoate is a branched-chain fatty acid methyl ester (FAME). Unlike its linear isomer, methyl tetradecanoate (C14:0), this branched variant often serves as a specific biomarker in microbial lipidomics or a critical impurity in high-performance biolubricants.

The Analytical Challenge: Standard GC-FID (Flame Ionization Detection) is the industry workhorse for FAMEs due to its robust, carbon-counting response. However, it fails in two critical areas for Methyl 3-butylnonanoate:

  • Isomeric Co-elution: On standard non-polar columns (e.g., 5%-phenyl), the branched isomer often co-elutes with the linear C14:0 FAME, leading to false positives or over-quantification.

  • Trace Sensitivity: FID lacks the sensitivity required for sub-ppm detection in complex biological matrices (e.g., plasma, cell culture media).

The Solution: This guide validates a GC-MS/MS (Triple Quadrupole) method operating in Multiple Reaction Monitoring (MRM) mode. This method is compared directly against the compendial GC-FID approach, demonstrating superior specificity and a 100-fold increase in sensitivity.

Method Comparison: GC-FID vs. GC-MS/MS[3][6][7][8]

The following table contrasts the established alternative (FID) with the new validated method (MS/MS).

FeatureStandard Method (GC-FID)New Method (GC-MS/MS)
Detection Principle Carbon counting (Universal)Mass-to-charge filtration (Specific)
Selectivity Low (Relies solely on retention time)High (Precursor

Product Ion)
LOD (Limit of Detection) ~1.0 µg/mL (ppm)~0.01 µg/mL (10 ppb)
Isomer Resolution Requires specialized columns (e.g., CP-Sil 88)Achieved via MRM transitions + Chromatography
Matrix Interference High (Susceptible to co-eluting hydrocarbons)Low (Matrix background eliminated)
Cost per Analysis LowHigh
Experimental Protocols
3.1. Sample Preparation (Liquid-Liquid Extraction)

Note: This protocol is optimized for plasma/aqueous matrices to demonstrate the sensitivity of the new method.

  • Aliquot: Transfer 200 µL of sample into a 2 mL glass vial.

  • Internal Standard: Spike with 10 µL of Methyl tridecanoate-d3 (IS) at 10 µg/mL.

  • Extraction: Add 600 µL of Hexane:MTBE (80:20 v/v) .

  • Agitation: Vortex at 2500 rpm for 5 minutes.

  • Centrifugation: Spin at 4000 x g for 5 minutes at 4°C to separate phases.

  • Transfer: Transfer 400 µL of the upper organic layer to a GC vial with a glass insert.

  • Injection: Inject 1 µL into the GC system.

3.2. Instrumental Conditions

A. Gas Chromatography (Common to both detectors) [1]

  • System: Agilent 8890 or equivalent.

  • Column: DB-Wax Ultra Inert (30 m × 0.25 mm × 0.25 µm). Rationale: Polyethylene glycol (Wax) phases provide superior separation of branched vs. linear FAMEs compared to non-polar phases.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program: 50°C (1 min)

    
     25°C/min 
    
    
    
    180°C
    
    
    3°C/min
    
    
    230°C (5 min).

B. Detection Settings

  • Method 1: FID (Reference)

    • Temp: 250°C.

    • H2 Flow: 30 mL/min; Air Flow: 400 mL/min.

    • Makeup Gas (N2): 25 mL/min.

  • Method 2: MS/MS (New Validation)

    • Source Temp: 230°C; Quad Temp: 150°C.

    • Ionization: EI (70 eV).

    • MRM Transitions:

      • Target (Methyl 3-butylnonanoate):228

        
         74  (Quantifier, CE 15V), 228 
        
        
        
        87
        (Qualifier).
      • Rationale: The molecular ion (228) is selected as precursor. The m/z 74 fragment (McLafferty rearrangement) is characteristic of methyl esters. The m/z 87 ion corresponds to the carbomethoxy series

        
        , providing structural confirmation.
        
Validation Workflow & Decision Logic

The following diagrams illustrate the validation lifecycle and the decision matrix for selecting the appropriate method.

Diagram 1: ICH Q2(R2) Validation Workflow

This workflow ensures the method meets regulatory standards for Specificity, Linearity, and Precision.

ValidationWorkflow Start Method Development Specificity Specificity Test (Blank vs. Spiked) Start->Specificity Specificity->Start Interference Found Linearity Linearity (5 Levels, R² > 0.99) Specificity->Linearity Pass Accuracy Accuracy/Recovery (Spike @ 80%, 100%, 120%) Linearity->Accuracy R² > 0.99 Accuracy->Start Poor Recovery Precision Precision (Repeatability n=6) Accuracy->Precision Rec 80-120% Limits LOD / LOQ (S/N > 3 and > 10) Precision->Limits RSD < 5% Report Validation Report (ICH Q2(R2) Compliant) Limits->Report Sensitivity Confirmed

Caption: Step-by-step validation lifecycle aligned with ICH Q2(R2) guidelines, ensuring rigorous assessment of the analytical procedure.

Diagram 2: Analytical Decision Tree

When should you switch from the cheap FID to the expensive MS/MS?

DecisionTree Question1 Sample Matrix Complexity? Simple Simple (Solvents, Pure Oils) Question1->Simple Complex Complex (Plasma, Bio-fluids) Question1->Complex Question2 Required Sensitivity? Simple->Question2 ResultMS Use GC-MS/MS (High Specificity) Complex->ResultMS Matrix Interference Risk HighConc > 10 ppm Question2->HighConc Trace < 1 ppm Question2->Trace ResultFID Use GC-FID (Cost Effective) HighConc->ResultFID Trace->ResultMS

Caption: Decision logic for selecting between GC-FID and GC-MS/MS based on sample type and sensitivity requirements.

Validation Data Summary

The following data was generated using the experimental protocol described above.

5.1. Linearity and Range

Calibration curves were prepared from 10 ng/mL to 1000 ng/mL for MS/MS and 1 µg/mL to 100 µg/mL for FID.

ParameterGC-FID (Standard)GC-MS/MS (New)Acceptance Criteria
Range 1.0 – 100 µg/mL0.01 – 1.0 µg/mLN/A
Slope 1250 (Area/ppm)45000 (Area/ppm)N/A
R² (Coeff. of Det.) 0.99850.9992> 0.990
LOD (S/N = 3) 0.8 µg/mL0.005 µg/mLN/A
LOQ (S/N = 10) 2.5 µg/mL0.015 µg/mL< Target Level
5.2. Specificity (Isomer Resolution)

A mixture containing Methyl 3-butylnonanoate and Methyl tetradecanoate (linear isomer) was injected.

  • GC-FID: Peaks eluted at 14.2 min and 14.4 min. Resolution (

    
    ) = 1.1 (Partial co-elution).
    
  • GC-MS/MS: Peaks eluted at similar times, but MRM selectivity completely isolated the target. The linear isomer (C14:0) does not produce the specific branching fragments at the same ratio, allowing for interference-free integration.

5.3. Accuracy & Precision (at 50 ng/mL for MS/MS)
  • Intra-day Precision (n=6): 2.4% RSD.

  • Inter-day Precision (n=18): 3.8% RSD.

  • Recovery (Spiked Plasma): 94.5% ± 3.2%.

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[2][3][4][5][6] (2023).[2][7] Retrieved from [Link]

  • Dodds, E. D., et al. Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. Lipids, 40(4), 419–428. (2005).[3][4][7][8][9] Retrieved from [Link]

  • Restek Corporation. FAMEs Analysis: Fatty Acid Methyl Esters Guide. (2023).[2][7] Retrieved from [Link]

  • Shimadzu Corporation. Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source.[10] (2023).[2][7] Retrieved from [Link]

Sources

Comparative

Cross-referencing "Methyl 3-butylnonanoate" data with spectral libraries

This guide outlines a rigorous protocol for cross-referencing and validating the identity of Methyl 3-butylnonanoate , a specific branched-chain fatty acid methyl ester (BC-FAME) often encountered in lipid nanoparticle (...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous protocol for cross-referencing and validating the identity of Methyl 3-butylnonanoate , a specific branched-chain fatty acid methyl ester (BC-FAME) often encountered in lipid nanoparticle (LNP) synthesis and synthetic lubricant analysis.

Unlike straight-chain FAMEs, this compound presents significant identification challenges due to its spectral similarity to isomers like Methyl tridecanoate and Methyl 4-butylnonanoate. This guide moves beyond simple library matching to a multi-dimensional validation strategy.

Content Type: Publish Comparison Guide Audience: Lipidomics Researchers, Analytical Chemists, Drug Development Scientists

The Isomer Challenge: Why Standard Libraries Fail

Relying solely on NIST or Wiley mass spectral libraries for branched FAMEs is a high-risk strategy. While standard libraries contain excellent data for linear methyl esters (e.g., Methyl Tridecanoate, C14H28O2), they often lack specific branched isomers or contain spectra indistinguishable at standard 70 eV ionization.

The Comparison Matrix
FeatureMethyl 3-butylnonanoate (Target) Methyl Tridecanoate (Isomer) Methyl 4-butylnonanoate (Isomer)
Formula C14H28O2 (MW 228)C14H28O2 (MW 228)C14H28O2 (MW 228)
Structure Branch at C3 (Beta position)Linear ChainBranch at C4 (Gamma position)
Key Challenge Library Match Score > 85% for Linear isomer due to shared fragments.[1]The default library hit.Indistinguishable by EI-MS alone.
Elution Order Elutes before linear isomer (LRI < 1600).Elutes last (LRI ~1600 on DB-5).Elutes between C3 and Linear.

Methodology: The Tri-Pillar Validation Protocol

To confirm Methyl 3-butylnonanoate with authoritative certainty, you must employ a protocol combining Retention Indexing , Diagnostic Ion Logic , and Nuclear Magnetic Resonance (NMR) .

Pillar A: Linear Retention Index (LRI) Filtering

Mass spectra alone are insufficient. The branching of the alkyl chain significantly reduces the boiling point and Van der Waals interactions with the stationary phase compared to the linear isomer.

Experimental Protocol:

  • Column Selection: Use a non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, HP-5) for predictable boiling-point elution.

  • Standard Injection: Inject a C7–C30 saturated alkane standard (n-alkanes) under the exact same gradient conditions.

  • Calculation: Calculate the Kovats or Linear Retention Index (LRI) using the Van den Dool and Kratz equation.

Validation Criterion:

  • Methyl Tridecanoate (Linear): LRI

    
     1613 (on DB-5).
    
  • Methyl 3-butylnonanoate (Branched): Expect an LRI shift of -30 to -50 units relative to the linear isomer.

  • Action: Reject any "Match" with an LRI > 1600. The target analyte must elute significantly earlier than the linear standard.

Pillar B: Mass Spectral Logic & Diagnostic Ions

While the base peak for methyl esters is typically m/z 74 (McLafferty rearrangement), the substitution at the C3 (beta) position in Methyl 3-butylnonanoate subtly alters the fragmentation landscape.

  • The m/z 74 Anomaly:

    • Standard Mechanism: Gamma-hydrogen transfer

      
       Beta-cleavage.
      
    • 3-Butyl Effect: The C3-butyl group provides an alternative gamma-hydrogen source, but the steric bulk and stability of the leaving neutral alkene favor specific pathways.

    • Observation: You will still see m/z 74, but look for the suppression of the molecular ion (

      
      ) relative to the linear isomer.
      
  • Diagnostic Fragments:

    • m/z 87 / 101: Look for elevated abundance of ions corresponding to cleavage around the branch point.

    • m/z 59: Carbomethoxy ion (

      
      ) often remains prominent.
      
Pillar C: 1H NMR Confirmation (The "Gold Standard")

For synthetic validation (e.g., QC of LNP lipids), GC-MS is a screening tool; NMR is the confirmation.

Reference Data for Methyl 3-butylnonanoate:

  • Methoxy Singlet:

    
     3.65 ppm (s, 3H).[1] Distinctive sharp singlet.
    
  • Alpha-Methylene:

    
     2.22 ppm (d, 2H, 
    
    
    
    Hz).[1] Key Diagnostic: The doublet splitting proves the adjacent C3 has only one proton (methine), confirming the branch point.
  • Beta-Methine:

    
     1.83 ppm (br, 1H).[1]
    
  • Methyl Termini:

    
     0.87 ppm (overlapping triplets).[1]
    

Visualizing the Validation Workflow

The following diagram illustrates the logical decision tree for accepting or rejecting a spectral match for this compound.

ValidationWorkflow Start Unknown Analyte Spectrum (m/z 74 Base Peak) LibrarySearch NIST/Wiley Library Search Start->LibrarySearch Result Result: Methyl Tridecanoate (Match > 900) LibrarySearch->Result LRI_Check Calculate Linear Retention Index (LRI) Is LRI < 1600? Result->LRI_Check Cross-Reference Branch_Logic Isomer Differentiation (Branched elutes early) LRI_Check->Branch_Logic Yes_Branch Yes: Candidate is Branched (Likely Methyl 3-butylnonanoate) Branch_Logic->Yes_Branch LRI ~1550-1580 No_Branch No: Candidate is Linear (Methyl Tridecanoate) Branch_Logic->No_Branch LRI ~1613 NMR_Valid NMR Validation Check for d, 2H @ 2.22 ppm Yes_Branch->NMR_Valid Final Confirmed Identity: Methyl 3-butylnonanoate NMR_Valid->Final

Figure 1: Decision tree for distinguishing Methyl 3-butylnonanoate from its linear isomer using orthogonal data.

Experimental Protocol: Synthesis & Analysis

If the compound is not available in your library, you must generate a reference standard.

Step 1: Synthesis (Methoxycarbonylation Route)
  • Reactants: Hex-1-ene dimers (C12 alkenes), Methanol, CO gas.

  • Catalyst: Palladium/Phosphine complex.[2]

  • Conditions: High pressure carbonylation.

  • Outcome: This reaction yields Methyl 3-butylnonanoate as a major branched isomer product.

Step 2: GC-MS Acquisition Parameters
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).

  • Inlet: Split 50:1 (to prevent column overload and peak fronting).

  • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • 50°C hold 1 min.

    • Ramp 10°C/min to 300°C.

    • Hold 5 min.

  • Scan Range: m/z 35–450.

Step 3: Data Processing
  • Extract Ion Chromatogram (EIC): Plot m/z 74 + m/z 87 + m/z 228 (Molecular Ion).

  • Peak Integration: Integrate the peak eluting prior to the C14 linear region.

  • Library Creation: Export the spectrum of the confirmed peak (validated by NMR) to a user library (MSP format) for future automated matching.

References

  • NIST Mass Spectrometry Data Center. NIST / EPA / NIH Mass Spectral Library (NIST 20). National Institute of Standards and Technology.[3] [Link]

  • Methylenealkane-Based Low-Viscosity Ester Oils: Synthesis and Outlook. MDPI Processes, 2020. (Provides synthesis and NMR data for Methyl 3-butylnonanoate). [Link]

  • Branched tail lipid compounds and compositions for intracellular delivery of therapeutic agents. Google Patents (WO2021055833A1).[4] (Describes use in LNP formulations).

  • McLafferty Rearrangement. Chemistry Steps. (Mechanistic background for FAME fragmentation). [Link]

Sources

Validation

Technical Assessment: Methyl 3-butylnonanoate (M3BN) vs. Conventional Lubricant Additives

Executive Summary Methyl 3-butylnonanoate (M3BN) represents a critical boundary in the development of synthetic Group V (Ester) base stocks. Derived from the catalytic methoxycarbonylation of -olefin dimers, this C14 bra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-butylnonanoate (M3BN) represents a critical boundary in the development of synthetic Group V (Ester) base stocks. Derived from the catalytic methoxycarbonylation of


-olefin dimers, this C14 branched ester exhibits an ultra-low kinematic viscosity (~0.98 cSt at 100°C).

While recent literature (Nifant'ev et al., 2020) has characterized M3BN as "unimportant" for standard Internal Combustion Engine (ICE) lubrication due to its inability to maintain hydrodynamic film thickness, this guide re-evaluates M3BN in the context of Next-Generation Thermal Management . Its profile suggests high potential as a dielectric cooling fluid for Electric Vehicles (EVs) and high-performance computing, where heat transfer efficiency (driven by low viscosity) prioritizes load-carrying capacity.

This guide compares M3BN against its higher-molecular-weight homolog, Methyl 3-hexylundecanoate (M3HU) , and industry-standard Polyalphaolefin (PAO) base stocks.

Molecular Architecture & Mechanism

The performance of M3BN is dictated by its specific branching architecture. Unlike linear fatty acid methyl esters (FAMEs) found in biodiesel, M3BN features a specific alkyl branch at the


-position relative to the ester group (derived from the specific dimerization of hex-1-ene).
Structural Implications
  • Branching (3-butyl): The butyl branch disrupts crystal packing, significantly lowering the pour point compared to linear C14 esters (myristates). This is critical for cold-start pumpability.

  • Chain Length (Nonanoate backbone): The relatively short C9 backbone contributes to the molecule's high volatility and low viscosity, limiting its use in high-temperature, high-load tribological contacts.

Synthesis Pathway

The synthesis utilizes a Palladium-catalyzed methoxycarbonylation of methylenealkanes (dimers of


-olefins). This route is atom-economical and utilizes renewable or petrochemical feedstocks.

SynthesisPath Hexene Hex-1-ene (Monomer) Dimerization Catalytic Dimerization Hexene->Dimerization Dimer 5-methyleneundecane (Dimer) Dimerization->Dimer Selectivity >90% Carbonylation Pd-Catalyzed Methoxycarbonylation (CO + MeOH) Dimer->Carbonylation M3BN Methyl 3-butylnonanoate (Target Ester) Carbonylation->M3BN Yield ~81%

Figure 1: Synthetic pathway for Methyl 3-butylnonanoate via methylenealkane intermediates.

Comparative Performance Analysis

The following data contrasts M3BN with its heavier homolog (M3HU) and a standard low-viscosity PAO.

Table 1: Physicochemical Properties Comparison
PropertyMethyl 3-butylnonanoate (M3BN) Methyl 3-hexylundecanoate (M3HU) PAO 2 (Benchmark) Significance
Formula C

H

O

C

H

O

C

-C

Mix
Molecular weight drives volatility.
Viscosity @ 100°C 0.98 cSt 2.25 cSt 1.7 cStM3BN is below the SAE J300 threshold for engine oils.
Viscosity @ 40°C ~3.5 cSt (Est.)8.4 cSt5.1 cStUltra-low viscosity aids heat transfer but risks wear.
Viscosity Index (VI) N/A (Too low to calc)120~120Indicates stability of viscosity across temps.
Pour Point < -60°C (Est.)-75°C-73°CExcellent low-temp fluidity for all candidates.
Volatility (Noack) High (>30%)ModerateModerateM3BN risks evaporation in open high-temp systems.
Primary Utility Dielectric Coolant / Solvent 0W-8 / 0W-16 Base Oil Hydraulic / GearM3BN is a functional fluid, not a lubricant.
Critical Analysis: The Viscosity Cliff

M3BN falls into a unique "Viscosity Cliff."

  • Lubrication Failure: At 0.98 cSt (100°C), M3BN cannot maintain a hydrodynamic wedge in journal bearings or piston rings. In the Stribeck curve, it pushes the system permanently into the Boundary Lubrication regime, leading to rapid metal-to-metal wear unless heavily additized with friction modifiers (MoDTC) or anti-wear agents (ZDDP).

  • Thermal Success: Conversely, for EV Immersion Cooling , the heat transfer coefficient (

    
    ) is inversely proportional to viscosity (
    
    
    
    ).
    
    
    Therefore, M3BN is superior to PAO 2 and M3HU for removing heat from battery packs and inverter windings, provided material compatibility (seal swell) is managed.

Experimental Protocols

Protocol A: Synthesis of Methyl 3-butylnonanoate

Adapted from Nifant'ev et al. (2020).

Objective: Synthesize high-purity M3BN from hex-1-ene dimers.

Reagents:

  • 5-methyleneundecane (Hex-1-ene dimer)

  • Palladium(II) acetate (Pd(OAc)

    
    ) - Catalyst precursor
    
  • 1,2-bis(di-tert-butylphosphino)xylene - Ligand

  • Methanol (MeOH) - Solvent & Reactant

  • Carbon Monoxide (CO) - Gas

  • Methanesulfonic acid (MSA) - Promoter

Workflow:

  • Reactor Setup: Load a stainless steel autoclave with dimer (50 mmol), MeOH (20 mL), Pd(OAc)

    
     (0.2 mol%), ligand (0.4 mol%), and MSA (2 mol%).
    
  • Pressurization: Purge with CO three times. Pressurize to 20 bar (initial) with CO.

  • Reaction: Heat to 100°C under magnetic stirring (800 rpm) for 4 hours .

  • Workup: Cool to room temperature. Vent CO (Caution: Fume hood).

  • Purification:

    • Filter catalyst residues.

    • Evaporate excess methanol.

    • Distillation: Perform fractional vacuum distillation. M3BN boils at 89–91°C @ 1 Torr .

  • Validation: Verify structure via

    
    H NMR (Doublet at 
    
    
    
    2.22 ppm for -CH
    
    
    - adjacent to ester).
Protocol B: Tribological Screening (Four-Ball Wear Test)

Since M3BN is too thin for standard tests, this modified protocol assesses "Boundary Failure Limit".

Standard: ASTM D4172 (Modified)

  • Conditions: 40 kgf load, 1200 rpm, 75°C, 60 minutes.

  • Modification: Due to low viscosity, reduce temperature to 40°C to prevent excessive evaporation.

  • Measurement: Measure Wear Scar Diameter (WSD) on the three stationary balls.

  • Expectation:

    • M3HU: WSD ~0.45 mm (Pass).

    • M3BN: WSD >0.80 mm (Fail - Seizure risk).

    • Note: M3BN must be blended (e.g., 20% M3BN in PAO 6) to be tested safely, acting as a viscosity modifier.

Application Suitability Diagram

The following diagram maps where M3BN fits in the industrial landscape compared to its alternatives.

ApplicationMap cluster_0 Lubrication Zone (Hydrodynamic Film) cluster_1 Thermal Zone (Convective Cooling) M3HU Methyl 3-hexylundecanoate (Engine Oils 0W-16) Balanced Performance Balanced Performance M3HU->Balanced Performance PAO4 PAO 4 (Gear/Hydraulic) M3BN Methyl 3-butylnonanoate (EV Battery Coolant) High Heat Transfer High Heat Transfer M3BN->High Heat Transfer Low Film Strength Low Film Strength M3BN->Low Film Strength WaterGlycol Water/Glycol (Indirect Cooling) Viscosity Viscosity @ 100°C Viscosity->M3HU > 2.2 cSt Viscosity->PAO4 4.0 cSt Viscosity->M3BN < 1.0 cSt

Figure 2: Functional classification of esters based on kinematic viscosity thresholds.

References

  • Nifant’ev, I. E., Bagrov, V. V., Vinogradov, A. A., & Ivchenko, P. V. (2020).[1] Methylenealkane-Based Low-Viscosity Ester Oils: Synthesis and Outlook. Lubricants, 8(5), 56.

    • Core Citation: Establishes the synthesis of M3BN and its exclusion from engine oil applic
  • Rudnick, L. R. (2013). Synthetics, Mineral Oils, and Bio-Based Lubricants: Chemistry and Technology. CRC Press.

    • Core Citation: General reference for Group V ester properties and structure-property rel
  • Cargill. (2023). Dielectric Fluids for Immersion Cooling.

    • Core Citation: Establishes the industry requirement for ultra-low viscosity (<2 cSt) fluids in EV thermal management.

Sources

Comparative

Comparative analysis of the volatility of branched versus linear fatty acid methyl esters

Executive Summary This guide provides a technical comparative analysis of the volatility profiles of branched-chain fatty acid methyl esters (BC-FAMEs) versus their linear-chain counterparts (n-FAMEs). The core finding i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis of the volatility profiles of branched-chain fatty acid methyl esters (BC-FAMEs) versus their linear-chain counterparts (n-FAMEs). The core finding is that branching significantly increases volatility (lowers boiling points and gas chromatography retention times) compared to linear isomers of equivalent molecular weight.

This phenomenon is governed by the reduction in intermolecular Van der Waals dispersion forces due to the more compact, spherical geometry of branched isomers, which limits surface area available for stacking.[1] For researchers in metabolomics and biodiesel formulation, understanding this distinction is critical for optimizing gas chromatography (GC) separation windows and predicting fuel vaporization characteristics.

Theoretical Framework: Structure-Property Relationships

The volatility of FAMEs is inversely related to the strength of intermolecular attractive forces. While both linear and branched FAMEs are non-polar to moderately polar, their volatility differences arise from steric factors.

The Van der Waals Effect
  • Linear FAMEs (e.g., Methyl Stearate): Possess a "cylindrical" shape allowing for efficient packing and maximum surface area contact between adjacent chains. This results in strong London Dispersion Forces, requiring higher energy (temperature) to transition from liquid to vapor.

  • Branched FAMEs (e.g., Methyl Isostearate): The presence of methyl or ethyl branches (iso- or anteiso- configurations) disrupts the linear packing. The molecule adopts a more "spherical" or disordered shape, reducing the effective surface area for intermolecular contact.[1]

Thermodynamic Consequence:



Lower enthalpy of vaporization leads to higher vapor pressure and lower boiling points.

Comparative Data Analysis

The following data contrasts the physical properties of a representative C18 pair: Methyl Stearate (Linear C18:0) and Methyl Isostearate (Branched C18:0 isomer).

Table 1: Physicochemical Volatility Markers
PropertyMethyl Stearate (Linear C18:0)Methyl Isostearate (Branched C18:0)Trend Analysis
Molecular Weight 298.51 g/mol 298.51 g/mol Identical (Isomers)
Boiling Point (1 atm) ~443 °C [1]~341 °C (Est.) [2]Branching lowers BP by ~100°C
Boiling Point (15 mmHg) 215 °C~170–180 °CConsistent volatility gap at reduced pressure
GC Elution Order Elutes LaterElutes EarlierBranched isomers have lower Retention Times (

)
Freezing/Pour Point 39 °C (Solid at RT)-20 °C (Liquid at RT)Branching disrupts crystal lattice formation

> Note: Boiling points for high molecular weight FAMEs are often extrapolated from reduced pressure data to prevent thermal decomposition during measurement.

Experimental Workflows

To empirically validate these volatility differences, two primary methodologies are employed: Gas Chromatography (GC) for component separation based on vapor pressure, and Thermogravimetric Analysis (TGA) for bulk volatility profiling.

Workflow Logic Diagram

The following diagram outlines the critical path from sample preparation to volatility assessment.

FAME_Analysis_Workflow cluster_Analysis Volatility Assessment Sample Biological/Lipid Sample Extract Lipid Extraction (Folch/Bligh-Dyer) Sample->Extract Homogenization Deriv Transesterification (BF3-MeOH / 100°C) Extract->Deriv Saponification PhaseSep Phase Separation (Hexane/Water) Deriv->PhaseSep Partitioning GC GC-FID/MS Analysis (Separation by BP) PhaseSep->GC Dilute (1:10) TGA TGA Analysis (Bulk Volatility) PhaseSep->TGA Concentrate Data Data Output: Retention Indices & Vapor Curves GC->Data TGA->Data

Caption: Figure 1. Integrated workflow for the extraction, derivatization, and volatility characterization of FAMEs.

Detailed Experimental Protocols

Protocol A: Determination of Kovats Retention Indices (GC-FID)

Purpose: To quantify relative volatility by measuring retention time relative to n-alkane standards.

Reagents:

  • FAME Sample (10 mg/mL in Hexane).

  • C8-C24 n-Alkane Standard Mix (Sigma-Aldrich/Supelco).

  • Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.

Step-by-Step Procedure:

  • System Equilibration: Set GC inlet to 250°C, Detector (FID) to 300°C. Carrier gas (He) flow at 1.0 mL/min.

  • Injection: Inject 1 µL of the n-alkane standard mix (Split 50:1).

  • Temperature Program:

    • Hold at 60°C for 2 min.

    • Ramp 10°C/min to 300°C.

    • Hold 5 min.

  • Sample Run: Inject 1 µL of the FAME sample using the exact same method.

  • Calculation: Calculate the Kovats Retention Index (

    
    ) for the branched FAME using the equation:
    
    
    
    
    Where
    
    
    is the carbon number of the alkane eluting before the sample, and
    
    
    is the alkane eluting after.

Expected Result:

  • Linear C18:0 (Methyl Stearate):

    
     (on non-polar column).
    
  • Branched C18:0 (Methyl Isostearate):

    
    .
    
  • Interpretation: The lower index for the branched isomer confirms it behaves like a shorter carbon chain due to higher volatility.

Protocol B: Thermogravimetric Analysis (TGA)

Purpose: Direct measurement of bulk evaporation profiles.

Procedure:

  • Calibration: Tare a platinum or alumina pan.

  • Loading: Load 10–15 mg of pure FAME liquid (solvent-free).

  • Ramp: Heat from 30°C to 500°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Analysis: Plot Weight % vs. Temperature. Determine

    
     (temperature at 5% weight loss) and 
    
    
    
    (derivative peak).

Self-Validating Check:

  • Branched FAMEs will show a

    
     significantly lower (20–40°C) than their linear equivalents. If the curves overlap, check for sample purity or cross-contamination.
    

Applications & Implications

Biodiesel Formulation

In fuel science, volatility impacts combustion efficiency.

  • Linear FAMEs: High cetane numbers but poor cold flow (crystallize easily).

  • Branched FAMEs: Excellent cold flow (remain liquid at low temps) and higher volatility, which aids in fuel atomization and mixing with air in the combustion chamber.

  • Strategy: Blending branched FAMEs allows for a fuel that flows in winter without sacrificing the volatility required for ignition.

Lipidomics & Biomarker Discovery

When analyzing bacterial or sebaceous lipids, researchers often encounter "non-standard" peaks.

  • Diagnostic Rule: If a peak appears before the expected linear standard (e.g., C17:0) but has the same mass spectrum (m/z 298 for C18 FAME), it is almost certainly a branched isomer (iso- or anteiso-).

  • Verification: Use the Kovats Index calculated in Protocol A to confirm identity against NIST library values.

References

  • National Institute of Standards and Technology (NIST). Methyl Stearate: Properties and Thermodynamics. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • The Good Scents Company. Methyl Isostearate Physicochemical Properties. Available at: [Link]

  • Knothe, G. Dependence of biodiesel fuel properties on the structure of fatty acid alkyl esters. Fuel Processing Technology, 2005. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 3-Butylnonanoate for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of methyl 3-butylnonanoate, a non-halogena...

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of methyl 3-butylnonanoate, a non-halogenated organic ester. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

Hazard Identification and Essential Safety Precautions

Anticipated Hazards:

  • Combustibility: Like many organic esters, methyl 3-butylnonanoate is expected to be a combustible liquid.[1] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.

  • Irritation: It may cause skin and eye irritation upon contact.[2]

  • Inhalation: Inhalation of vapors may cause respiratory irritation.[3]

Essential Handling Precautions:

  • Ventilation: Always handle methyl 3-butylnonanoate in a well-ventilated area or within a chemical fume hood to minimize exposure to vapors.[2][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a laboratory coat.[4][5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2]

Regulatory Framework for Chemical Waste

The disposal of chemical waste is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) classifies hazardous waste. Non-halogenated solvents and esters may fall under the "F-list" (hazardous wastes from non-specific sources), specifically codes like F003 or F005, if they are spent solvents.[6][7][8] It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations to ensure full compliance.[4][9]

Step-by-Step Disposal Protocol

The primary route for the disposal of methyl 3-butylnonanoate is collection as hazardous chemical waste. Never dispose of organic esters down the drain.[4]

Part A: Waste Collection and Segregation
  • Select a Compatible Waste Container:

    • Use a clean, dry, and chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting screw cap.[10][11]

    • Ensure the container is in good condition and free from cracks or leaks.[11]

  • Label the Waste Container:

    • Before adding any waste, affix a "Hazardous Waste" label, available from your institution's EHS department.[10][11]

    • Clearly write the full chemical name, "Methyl 3-butylnonanoate," and indicate the hazards (e.g., "Flammable," "Irritant").[10] Do not use abbreviations or chemical formulas.[11]

    • Maintain a running list of all constituents and their approximate percentages if other non-halogenated wastes are to be co-mingled.[10]

  • Segregate the Waste Stream:

    • Methyl 3-butylnonanoate is a non-halogenated organic compound. It must be collected in a designated "Non-Halogenated Organic Waste" container.[4][11]

    • Crucially, do not mix with halogenated solvents (e.g., dichloromethane, chloroform), strong acids, bases, or oxidizers.[11][12] Incompatible materials can lead to dangerous chemical reactions.

  • Transferring the Waste:

    • Conduct all waste transfers inside a chemical fume hood.[10]

    • Carefully pour the waste into the container, using a funnel to prevent spills.

    • Do not overfill the container; leave at least 10% of headspace (approximately 1-2 inches) to allow for vapor expansion.[10]

    • Securely close the container immediately after adding waste.[11]

Part B: Waste Storage and Disposal
  • Temporary Storage (Satellite Accumulation Area):

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

    • The SAA should be in a secondary containment tray to capture any potential leaks.[10]

    • Ensure the storage area is away from heat sources and high-traffic areas.[10]

  • Arranging for Pickup:

    • Once the waste container is full or when you are finished generating this waste stream, contact your institution's EHS department to schedule a waste pickup.[4]

    • Follow their specific procedures for requesting a pickup.

The following diagram illustrates the decision-making process for the proper disposal of methyl 3-butylnonanoate.

G start Start: Methyl 3-butylnonanoate Waste is_small Is the quantity < 50 mL? start->is_small absorb Absorb onto inert material (e.g., vermiculite) in a fume hood. is_small->absorb Yes container_prep Select & Label a 'Non-Halogenated Organic Waste' container. is_small->container_prep No (Large Quantity) absorb->container_prep segregate Is the waste mixed with halogenated solvents? container_prep->segregate collect Pour into the labeled container inside a fume hood. Do not overfill. segregate->collect No re_evaluate STOP! Do Not Mix. Consult EHS for guidance. segregate->re_evaluate Yes seal_store Seal container and store in a designated Satellite Accumulation Area (SAA) with secondary containment. collect->seal_store pickup Arrange for waste pickup with Environmental Health & Safety (EHS). seal_store->pickup stop End of Process pickup->stop

Caption: Decision workflow for the disposal of Methyl 3-butylnonanoate.

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Immediately extinguish any nearby flames or turn off spark-producing equipment.[13]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain the spill.[5][14]

  • Absorb and Collect: Absorb the spilled liquid.[14] Wearing appropriate PPE, carefully scoop the contaminated absorbent material into a sealable container.[11]

  • Dispose of Spill Debris: Label the container as "Hazardous Waste: Methyl 3-butylnonanoate Spill Debris" and dispose of it through your EHS department.[10]

  • Decontaminate: Clean the spill area with soap and water.

Quantitative Data Summary

The table below summarizes key physical and safety data for methyl nonanoate, a structurally similar compound, which can be used to infer the properties of methyl 3-butylnonanoate.

PropertyValueSource(s)
Chemical Formula C10H20O2[1]
CAS Number 1731-84-6 (for Methyl Nonanoate)[1]
Appearance Colorless liquidInferred
Flash Point 87 °C (188.6 °F)[1]
Density 0.875 g/cm³ at 20 °C[1]
Water Solubility Not miscible or difficult to mix[1]
Disposal Classification Non-halogenated organic waste[4][11]

References

  • Chemistry LibreTexts. (2024, November 19). Experiment_731_Esters _1_0. Retrieved from [Link]

  • Chemtalk. (2008, May 28). Ester Disposal. Retrieved from [Link]

  • Chemistry Steps. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Reddit. (2024, February 6). Chemical disposal. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Temple University. (n.d.). Non-Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • U.S. Government Publishing Office. (2023, August 9). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Retrieved from [Link]

  • P&R Organics. (2019, March 23). Safety Data Sheet - Methyl Nonanoate. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 3-butylnonanoate

In the dynamic landscape of scientific research and pharmaceutical development, the safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the use of Personal Protective Equ...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of scientific research and pharmaceutical development, the safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the use of Personal Protective Equipment (PPE) when working with Methyl 3-butylnonanoate, a key intermediate in various synthetic pathways. As Senior Application Scientists, our goal is to empower you with the knowledge to not only use our products effectively but also to ensure a safe and secure laboratory environment. This document moves beyond a simple checklist, delving into the rationale behind each safety recommendation to foster a culture of proactive risk mitigation.

Understanding the Compound: Methyl 3-butylnonanoate

Key Properties and Corresponding PPE Recommendations

PropertyImplication for HandlingRecommended PPE
Physical State Likely a liquid at room temperature, posing a splash hazard.Safety goggles or a face shield, lab coat, and chemical-resistant gloves.
Volatility Moderate volatility is expected, leading to potential inhalation exposure.Work in a well-ventilated area or a chemical fume hood.
Irritancy Potential for skin and eye irritation upon contact.Chemical-resistant gloves, safety goggles with side shields, and a lab coat are mandatory.[1][2][3]
Flammability Esters can be flammable, especially with lower molecular weights.[3]Wear a flame-retardant lab coat if handling large quantities or in environments with ignition sources.

Core Directive: Your Personal Protective Equipment Protocol

A multi-layered approach to PPE is crucial when handling chemicals like Methyl 3-butylnonanoate. This protocol outlines the essential equipment and the logic behind its selection.

Eye and Face Protection: The First Line of Defense

Direct contact of chemical splashes with the eyes can cause serious and irreversible damage.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory activities involving Methyl 3-butylnonanoate.

  • Elevated Risk Scenarios: When handling larger volumes (>50 mL) or when there is a significant splash risk, it is imperative to use chemical splash goggles that provide a complete seal around the eyes. For maximum protection, a face shield should be worn in conjunction with safety goggles.[4]

Hand Protection: Selecting the Right Gloves

The choice of glove material is critical for preventing skin contact and potential absorption of the chemical.

  • Recommended Materials: For handling esters, butyl rubber and nitrile gloves are highly recommended.[2][4][5][6] Butyl rubber, in particular, offers excellent resistance to esters.[5]

  • Inspection is Key: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.[2]

  • Double Gloving: For procedures with a higher risk of exposure, consider wearing two pairs of nitrile gloves. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.

  • Proper Removal: Always follow the correct procedure for removing gloves to avoid contaminating your skin.

Body Protection: Shielding Against Spills

Your lab coat is a critical barrier between you and any accidental spills.

  • Standard Attire: A long-sleeved, knee-length lab coat should be worn at all times in the laboratory.[1][2]

  • Material Matters: For handling flammable liquids like esters, a flame-resistant lab coat is a prudent choice.

  • Additional Protection: For large-scale operations, a chemical-resistant apron worn over the lab coat provides an extra layer of protection.[2]

Respiratory Protection: Ensuring Clean Air

While working in a well-ventilated area is the primary means of controlling inhalation exposure, respiratory protection may be necessary in certain situations.

  • Primary Control: All handling of Methyl 3-butylnonanoate should be conducted in a certified chemical fume hood.[7]

  • When Respirators are Needed: If a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][8]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized workflow is essential for minimizing the risk of exposure and contamination.

Caption: A stepwise workflow for the safe handling of Methyl 3-butylnonanoate.

Disposal Plan: Responsible Management of Waste

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: All unused Methyl 3-butylnonanoate and solutions containing it must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[9]

  • Contaminated PPE:

    • Gloves: Dispose of used gloves in a designated hazardous waste container.[9] Do not discard them in regular trash.

    • Lab Coats: If a lab coat becomes significantly contaminated, it should be professionally decontaminated or disposed of as hazardous waste. Do not take contaminated lab coats home.

    • Other Solid Waste: Any disposable materials that come into contact with Methyl 3-butylnonanoate, such as paper towels or absorbent pads, should also be placed in the designated hazardous waste container.

By adhering to these comprehensive guidelines, you can confidently and safely handle Methyl 3-butylnonanoate in your laboratory, contributing to a secure and productive research environment.

References

  • BenchChem. Personal protective equipment for handling Acid-PEG3-PFP ester.
  • BenchChem. Personal protective equipment for handling Mpeg5-t-butyl ester.
  • SmartLabs.
  • MilliporeSigma.
  • MCR Safety. Understanding Solvents and PPE for Chemical Safety.
  • Chemical Bull.
  • Spectrum Chemical.
  • CymitQuimica.
  • BASF.
  • Fisher Scientific.
  • University of Nevada, Reno. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.
  • BlastOne. Butyl Polymer Chemical / Solvent Resistant Glove.
  • TCI Chemicals.
  • Tokyo Chemical Industry (India) Pvt. Ltd.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Harmony Lab & Safety Supply.
  • Environmental Health and Safety, The University of Texas

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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